O-Decylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-decylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-12-11/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAOOIFODUDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074704 | |
| Record name | O-Decylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29812-79-1 | |
| Record name | Decyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029812791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Decylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of O-Decylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of O-Decylhydroxylamine hydrochloride, a valuable reagent in organic chemistry and drug development. This document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data to support reproducibility.
Introduction
This compound hydrochloride is an O-alkylated hydroxylamine derivative characterized by a ten-carbon alkyl chain attached to the oxygen atom of the hydroxylamine moiety. This structure imparts amphiphilic properties, making it a useful building block in the synthesis of various organic molecules, including potential therapeutic agents. Its applications include the modification of biomolecules and the formation of oximes and nitrones. The hydrochloride salt form enhances its stability and ease of handling.
Core Synthesis Pathway
The most common and reliable method for synthesizing this compound hydrochloride is a two-step process analogous to a modified Gabriel synthesis. This pathway involves the initial O-alkylation of a protected hydroxylamine equivalent, followed by deprotection and subsequent salt formation.
The overall synthesis can be visualized as a two-stage process:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of O-Alkylhydroxylamines
O-alkylhydroxylamines represent a versatile class of compounds with significant therapeutic potential, acting on various biological targets through distinct mechanisms. This guide delves into the core mechanisms of action, providing detailed insights into their interactions with key enzymes, supported by quantitative data, experimental protocols, and pathway visualizations.
Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)
A primary and extensively studied mechanism of action for O-alkylhydroxylamines is the inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and an accumulation of kynurenine metabolites, which collectively suppress T-cell-mediated immune responses, allowing tumors to evade immune destruction.
O-alkylhydroxylamines have been rationally designed as mechanism-based inhibitors of IDO1.[1] Spectroscopic studies have confirmed that these compounds coordinate directly to the heme iron within the active site of the enzyme.[1] They are proposed to act as stable structural mimics of the alkylperoxy transition or intermediate state that forms during the catalytic cycle of IDO1.[1] This interaction results in a reversible and uncompetitive mode of inhibition with respect to tryptophan, suggesting that the inhibitor may compete with the other substrate, molecular oxygen, for binding to the heme iron.[1]
The inhibition of IDO1 by O-alkylhydroxylamines blocks the production of kynurenine, thereby mitigating immune suppression and representing a promising strategy for cancer immunotherapy.[2]
Quantitative Data: IDO1 Inhibition
The inhibitory potency of various O-benzylhydroxylamine derivatives against human IDO1 has been evaluated. The data highlights the structure-activity relationship (SAR), where substitutions on the aromatic ring, particularly halogenation, can significantly improve potency.[1]
| Compound | Derivative | IC₅₀ (µM) | Kᵢ (nM) | Ligand Efficiency |
| Lead | O-benzylhydroxylamine | < 1 | - | - |
| 8 | O-(3-chlorobenzyl)hydroxylamine | - | 164 | 0.93 |
| 9 | O-(3-bromobenzyl)hydroxylamine | - | 154 | 0.93 |
Data sourced from Thompson et al., 2015.[1]
Inhibition of Bacterial Ribonucleotide Reductase (RNR)
Certain hydroxylamine derivatives exhibit antibacterial properties by targeting the bacterial Ribonucleotide Reductase (RNR) enzyme.[3] RNR is essential for all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the necessary building blocks for DNA synthesis and repair.[3] Inhibiting this enzyme halts DNA replication and, consequently, bacterial proliferation.[3]
The mechanism of action is based on the ability of N-substituted hydroxylamines to act as radical scavengers.[3] The RNR catalytic cycle relies on a stable tyrosyl radical to initiate the reduction of ribonucleotides. Hydroxylamine compounds can donate a hydrogen atom to quench this critical radical, thereby inactivating the enzyme. The efficacy of this radical scavenging activity is dependent on the O–H bond dissociation enthalpies (BDEs) of the hydroxylamine. Substituents that stabilize the resulting N-oxyl radical, such as cyclic aliphatic and aromatic rings, tend to decrease the BDE and increase the free-radical scavenging (FRS) activity.[3]
Quantitative Data: RNR Inhibition and Antibacterial Activity
The free-radical scavenging (FRS) activity of N-hydroxylamine compounds has been quantified, showing a correlation with their ability to inhibit bacterial RNR. This is demonstrated by a reduction in cellular dNTP levels in bacteria treated with these compounds.[3]
| Compound | Structure Type | FRS Activity IC₅₀ (µM) | dNTP Reduction in P. aeruginosa |
| 8 | Cyclic Aliphatic | < 140 | 7.45% |
| 12 | Benzyl Analogue | < 140 | 67.50% |
| HU | Positive Control | - | Significant |
Data sourced from Molinos-Gómiz et al., 2018.[3]
Other Mechanisms and Applications
Beyond IDO1 and RNR inhibition, O-alkylhydroxylamines have other biological activities:
-
Diamine Oxidase (DAO) Inhibition: They can inhibit DAO, an enzyme responsible for the degradation of histamine. This inhibition potentiates the physiological response to histamine.[4]
-
General Enzyme Inhibition: The hydroxylamine moiety can interact with other enzymes. For instance, it has been shown to act as a competitive inhibitor of alcohol dehydrogenase and can permanently disable various heme-containing enzymes.[5][6]
-
Prodrug Strategy: N,O-substituted hydroxylamines can be designed as prodrugs. In vivo, these compounds can be metabolized to release the active O-alkylhydroxylamine, such as O-benzylhydroxylamine (OBHA), which then acts as an IDO1 inhibitor.[2] This approach can improve the pharmacological properties of the active molecule.
Experimental Protocols & Methodologies
General Synthesis of O-Alkylhydroxylamines
A common method for the synthesis of O-alkylhydroxylamine derivatives involves a one-pot process starting from the corresponding alcohol. This typically includes a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine to yield the desired O-alkylhydroxylamine, which is often isolated as a hydrochloride salt.[1]
Protocol 1: IDO1 Inhibition Assay (Biochemical)
This protocol is adapted from the methods used to determine the IC₅₀ and Kᵢ values of O-alkylhydroxylamine inhibitors against recombinant human IDO1 (hIDO1).[1]
-
Preparation: All assays are performed in a 96-well microtiter plate. The reaction mixture contains 50 mM potassium phosphate buffer (pH 6.5), 40 mM ascorbic acid, 400 μg/mL catalase, 20 μM methylene blue, and purified recombinant hIDO1 enzyme.
-
Inhibitor Addition: A range of concentrations of the O-alkylhydroxylamine inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells. Control wells receive solvent only.
-
Initiation: The reaction is initiated by adding the substrate, L-tryptophan. The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).
-
Termination: The reaction is stopped by adding a terminating agent, such as 30% trichloroacetic acid.
-
Detection: The product, N-formylkynurenine, is converted to kynurenine by heating (e.g., 65°C for 30 minutes). The kynurenine concentration is then quantified by measuring its absorbance at 321 nm after mixing with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. IC₅₀ values are determined by fitting the dose-response data to a suitable equation. For Kᵢ determination, the assay is repeated at various substrate concentrations, and data are analyzed using methods like Lineweaver-Burk plots.[1]
Protocol 2: RNR Inhibition Assay (Cell-Based dNTP Quantification)
This protocol is based on the method to assess in vivo RNR inhibition by measuring the pool of deoxyribonucleotides (dNTPs) in bacterial cells.[3]
-
Cell Culture: Grow a bacterial culture (e.g., P. aeruginosa) to the mid-exponential phase.
-
Treatment: Treat the bacterial culture with the hydroxylamine compound at a specified concentration (e.g., 5 mM) for a defined period (e.g., 3 hours). Include an untreated culture as a negative control and a culture treated with a known RNR inhibitor like hydroxyurea (HU) as a positive control.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication or chemical lysis) in an extraction buffer.
-
Protein and RNA Removal: Precipitate proteins and RNA from the lysate, typically using an acid like trichloroacetic acid, and remove the precipitate by centrifugation.
-
dNTP Quantification (Diphenylamine Assay):
-
Add diphenylamine (DPA) reagent to the supernatant containing the dNTPs.
-
Incubate the mixture at a high temperature (e.g., 95-100°C) to allow the DPA to react specifically with deoxyribose sugars, forming a blue-colored product.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 600 nm).
-
-
Data Analysis: Calculate the relative dNTP levels in the treated samples compared to the untreated negative control. A significant decrease in dNTP levels indicates inhibition of RNR activity.[3]
References
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV [osti.gov]
O-Decylhydroxylamine: A Nucleophilic Workhorse in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: O-Decylhydroxylamine, a versatile O-alkylhydroxylamine derivative, has emerged as a significant nucleophilic reagent in various facets of chemical synthesis and bioconjugation. Its unique structural features, comprising a reactive aminooxy moiety and a lipophilic ten-carbon chain, confer distinct properties that are increasingly being leveraged in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of this compound as a nucleophilic reagent, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.
Core Properties and Reactivity
This compound (C₁₀H₂₃NO, Molar Mass: 173.30 g/mol ) is characterized by its nucleophilic nitrogen atom within the hydroxylamine group. This nucleophilicity is central to its reactivity, enabling it to participate in a range of chemical reactions, most notably with electrophilic carbonyl compounds and alkylating agents. The long decyl chain imparts significant solubility in organic solvents, a crucial attribute for its application in various reaction media.
The primary mode of nucleophilic attack involves the nitrogen atom of the aminooxy group. This reactivity is fundamental to the formation of stable oxime linkages with aldehydes and ketones, a cornerstone of bioconjugation and chemical ligation techniques.
Key Nucleophilic Reactions and Quantitative Data
This compound is a valuable reagent in a variety of nucleophilic reactions. The following tables summarize the quantitative data available for its key transformations.
Table 1: N-Alkylation of this compound
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | Sodium bicarbonate | Not Specified | Not Specified | Not Specified | ~88 |
Table 2: Synthesis of this compound Hydrochloride
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Yield | Reference |
| N-(Decyloxy)phthalimide | Hydrazine hydrate | Not Specified | Not Specified | 0.040 g |
Note: The molar yield for the synthesis of this compound hydrochloride was not specified in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in the laboratory. The following protocols provide step-by-step guidance for its key reactions.
Protocol 1: General Procedure for Oxime Formation with Aldehydes and Ketones
This protocol describes a general method for the formation of oximes from carbonyl compounds and hydroxylamine derivatives.
Materials:
-
Aldehyde or Ketone
-
This compound hydrochloride
-
Base (e.g., Pyridine, Sodium Acetate)
-
Solvent (e.g., Ethanol, Methanol)
Procedure:
-
Dissolve the aldehyde or ketone in the chosen solvent.
-
Add an equimolar amount of this compound hydrochloride to the solution.
-
Add a suitable base (e.g., 1.1 equivalents of pyridine) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of this compound with alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl chloride, Methyl iodide)
-
Base (e.g., Sodium bicarbonate, Potassium carbonate)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add an excess of the base (e.g., 2-3 equivalents of sodium bicarbonate).
-
Add the alkyl halide (1-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.
Protocol 3: General Procedure for the Reduction of this compound to Decylamine
This protocol provides a general method for the reduction of O-alkylhydroxylamines to the corresponding primary amines.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Zinc dust in acetic acid)
-
Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF)) for LiAlH₄ reduction
-
Solvent (e.g., Acetic acid) for Zn reduction
Procedure using LiAlH₄:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench it by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the solvent.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield decylamine.
Visualizing Chemical Transformations
Diagrams illustrating reaction workflows can provide a clear and concise understanding of the chemical processes.
Caption: Synthetic and application workflow of this compound.
Conclusion
This compound stands out as a potent nucleophilic reagent with a growing number of applications in synthetic and medicinal chemistry. Its ability to form stable oximes and undergo efficient N-alkylation makes it a valuable tool for molecular construction and modification. The protocols and data presented in this guide are intended to facilitate its broader use in the scientific community, encouraging further exploration of its synthetic potential. As research continues, the development of more diverse and specific applications for this compound is anticipated, further solidifying its role as a key building block in modern chemical science.
O-Decylhydroxylamine: A Technical Guide to Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Decylhydroxylamine (C₁₀H₂₃NO), also known as decyloxyamine, is an organic compound with a terminal hydroxylamine group linked to a ten-carbon alkyl chain. This structure imparts amphiphilic properties, making it soluble in organic solvents and useful in a variety of applications, including the modification of biomolecules and as a reagent in organic synthesis. As with many hydroxylamine derivatives, which contain a high-energy N-O bond, understanding the thermal stability of this compound is critical for its safe handling, storage, and use in experimental and manufacturing processes. This guide provides a summary of available data on its thermal stability and outlines standard protocols for its evaluation.
Thermal Stability Profile
Direct, quantitative thermal analysis data for this compound, such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), is not extensively available in peer-reviewed literature. However, existing information provides a general understanding of its stability.
This compound is noted to be more thermally stable than some shorter-chain O-alkylhydroxylamines. Specifically, it is reported to be stable up to 100°C, a significant increase compared to O-methoxyhydroxylamine, which decomposes at 60°C[1]. This suggests that the long alkyl chain may influence its decomposition pathway and onset temperature.
In studies related to the synthesis of sugar oxime ether surfactants, where decyloxyamine is used as a reagent, the resulting products have been described as "thermally stable," though specific decomposition data for the parent hydroxylamine was not provided[2][3][4][5][6]. The parent compound of this class, hydroxylamine, is known to be thermally unstable and can decompose explosively at high concentrations, highlighting the importance of evaluating the thermal hazards of its derivatives.
Quantitative Thermal Analysis Data
A comprehensive search of scientific literature did not yield specific quantitative data from DSC or TGA analyses for this compound. For a complete thermal hazard assessment, it is recommended that these analyses be performed. The following table outlines the key parameters that should be determined.
| Parameter | Value | Method | Notes |
| General Stability | |||
| Reported Upper Stability Temperature | Stable up to 100°C[1] | Not Specified | Comparative data point against O-methoxyhydroxylamine. |
| Differential Scanning Calorimetry (DSC) | |||
| Onset of Decomposition (Tonset) | Data not available | DSC | Indicates the temperature at which decomposition begins. |
| Peak Exothermic Temperature (Tpeak) | Data not available | DSC | The temperature at which the rate of heat release is maximum. |
| Enthalpy of Decomposition (ΔHd) | Data not available | DSC | The total heat released during decomposition. |
| Thermogravimetric Analysis (TGA) | |||
| Onset of Weight Loss (Td,onset) | Data not available | TGA | The temperature at which mass loss begins. |
| Temperature at 5% Weight Loss (Td5%) | Data not available | TGA | A common metric for the initiation of significant decomposition. |
| Temperature at 50% Weight Loss (Td50%) | Data not available | TGA | Indicates the midpoint of the decomposition process by mass. |
| Residual Mass (%) | Data not available | TGA | The percentage of mass remaining at the end of the analysis. |
Experimental Protocols for Thermal Stability Assessment
The following are detailed methodologies for key experiments to evaluate the thermal stability of this compound, based on standard practices for organic compounds and protocols used for other hydroxylamine derivatives.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature, peak temperature, and enthalpy of thermal decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure pan. The use of a hermetically sealed pan is crucial to prevent evaporation of the analyte and to contain any pressure generated during decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 350°C) at a constant heating rate. Typical heating rates for hazard screening are between 2 to 10°C/min.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide a controlled and non-reactive environment.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature of any exothermic event is determined using the tangent method. The peak temperature and the integrated area of the exotherm (enthalpy of decomposition) are calculated using the instrument's software.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss occurs due to decomposition and volatilization.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 500°C) at a controlled heating rate, typically 10°C/min.
-
Atmosphere: The experiment should be run under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to isolate thermal decomposition from oxidative processes.
-
-
Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., Td5%, Td50%).
Logical Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While this compound is reported to be stable up to 100°C, a comprehensive thermal hazard assessment requires further quantitative analysis. The experimental protocols for DSC and TGA outlined in this guide provide a framework for obtaining the necessary data to ensure the safe handling and application of this compound. Researchers and drug development professionals should consider performing these analyses to establish a complete safety profile before scaling up reactions or developing new formulations involving this compound.
References
Spectroscopic Analysis of O-Decylhydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of O-Decylhydroxylamine, a valuable intermediate in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Data Presentation: Spectroscopic Signatures
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.0–5.0 | Broad Singlet | -NH₂ |
| ~3.6–3.8 | Triplet | -O-CH₂ - |
| ~1.2–1.4 | Multiplet | -(CH₂)₈- |
| ~0.8–0.9 | Triplet | -CH₃ |
Note: The chemical shift of the -NH₂ protons is sensitive to solvent, concentration, and temperature and is readily exchangeable with D₂O.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~65–70 | -O-C H₂- |
| ~13–14 | -C H₃ |
Note: The remaining methylene carbons of the decyl chain will appear in the aliphatic region of the spectrum.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3200–3500 (broad) | O-H Stretch |
| ~3200–3400 | N-H Stretch |
| ~2850–2960 | C-H Stretch (Aliphatic) |
| ~1050–1150 | C-O Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 174.1701 | [M+H]⁺ (Calculated Monoisotopic Mass)[1] |
| 143.1444 | [M-NH₂OH]⁺ (Loss of hydroxylamine)[1] |
| 71 | Alkyl fragment |
| 57 | Alkyl fragment[2] |
| 43 | Alkyl fragment[2] |
| 41 | Alkyl fragment[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
-
Instrument Setup:
-
The analysis is performed on a Fourier-transform NMR (FT-NMR) spectrometer.
-
The magnetic field is shimmed to ensure homogeneity.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is utilized.
-
Key acquisition parameters to consider include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.[3]
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.[4]
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phased, and the baseline is corrected.
-
Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Instrument Setup:
-
The analysis is performed using a Fourier-transform infrared (FTIR) spectrometer.[7]
-
A background spectrum of the empty sample compartment is collected first.
-
-
Data Acquisition:
-
Mount the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Ionization (Electron Ionization - EI):
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the interpretation of the resulting data.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in spectroscopic data interpretation.
References
- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 2. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Technical Guide to the Emerging Applications of Long-Chain Hydroxylamines
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Long-chain hydroxylamines, a class of molecules characterized by a hydroxyl group attached to a nitrogen atom bearing one or more extended alkyl or arylalkyl chains, are gaining significant attention across diverse scientific disciplines. Historically underrepresented in medicinal chemistry and material science, recent advancements have unveiled their potential in drug development, particularly in oncology and infectious diseases, as potent antioxidants, and as versatile reagents in organic synthesis. This technical guide provides an in-depth exploration of the core applications of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.
Applications in Drug Development
The unique chemical properties of the hydroxylamine moiety, particularly when incorporated into long-chain structures, offer novel opportunities for designing targeted therapeutics. These applications span from enzyme inhibition in cancer to disrupting essential bacterial processes.
Cancer Therapy: EGFR Inhibition in NSCLC
A significant breakthrough in the application of hydroxylamines in oncology is the development of a brain-penetrant, trisubstituted hydroxylamine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Activating mutations in EGFR are a key driver in a substantial subset of non-small-cell lung cancers (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) exist, resistance, often through secondary mutations like C797S, and poor penetration of the blood-brain barrier remain critical challenges.[1][3]
A novel hydroxylamine-containing compound, designated 9 in the primary literature, has demonstrated potent activity against osimertinib-resistant cell lines and excellent brain penetration, suggesting its potential for treating metastatic NSCLC.[4][5] The trisubstituted nature of the hydroxylamine is crucial, as it circumvents the metabolic activation pathways that can lead to mutagenicity in less substituted hydroxylamines.[1]
The inhibitory activity of compound 9 was assessed against a panel of NSCLC cell lines with different EGFR mutation statuses. The results, summarized in the table below, highlight its high potency, particularly against clinically relevant resistance mutations.
| Cell Line | EGFR Mutation Status | IC₅₀ (nM)[4][5] |
| Ba/F3 Engineered | L858R / C797S | 4.6 |
| Ba/F3 Engineered | del E746_A750 / C797S | 2.5 |
| NCI-H3255 | L858R | 7.2 |
| HCC827 | del E746_A750 | 3.1 |
| A431 | Wild-Type (Overexpressed) | 83.0 |
EGFR is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like PI3K/Akt/mTOR and MAPK, promoting cell proliferation and survival.[2][6] The hydroxylamine-based inhibitor 9 acts by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing this downstream signaling and inhibiting tumor growth.[1][7]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of the hydroxylamine compound.
Antibacterial Agents: Ribonucleotide Reductase Inhibition
Long-chain N-substituted hydroxylamines are being explored as a new class of antibacterial agents.[8] Their mechanism of action involves the inhibition of ribonucleotide reductase (RNR), an essential enzyme in all free-living organisms.[9][10] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[11] By inhibiting RNR, these hydroxylamine compounds halt DNA replication and, consequently, bacterial proliferation.[8]
This approach is promising for combating drug-resistant bacteria, as it targets a novel and essential pathway. The "NH-OH" moiety acts as a radical scavenger, quenching the critical tyrosyl radical required for the RNR catalytic cycle.[8][11] The long-chain component of the molecule can be modified to improve properties such as cell permeability and target specificity, potentially reducing toxicity to eukaryotic cells.[8]
This protocol is adapted from a PCR-based method for high-throughput screening of RNR inhibitors.[12] It measures the production of dCDP from CDP, which is then converted to dCTP and quantified via a dCTP-limiting PCR reaction.
-
Reaction Setup: In a PCR plate, prepare a 30 µL reaction mixture containing 0.25 µM NrdA protein, 1 µM NrdB protein, 5 mM ATP, 20 mM magnesium acetate, 30 mM DTT, and the long-chain hydroxylamine inhibitor at the desired concentration (e.g., from a 100 µM stock) in 30 mM Tris-buffer (pH 7.5).
-
Substrate Addition: Initiate the RNR reaction by adding the substrate, CDP, to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Quenching: Stop the reaction by heating the plate at 95°C for 5 minutes.
-
Conversion to dNTP: Add 10 µL of a nucleotide phosphokinase (NDPK) mix containing 100 mU/µL NDPK, 4 mM ATP, and 5 mM MgCl₂. Incubate at 37°C for 30 minutes to convert the dCDP product to dCTP. Quench by heating at 95°C for 5 minutes.
-
PCR Quantification: Take 10 µL of the quenched NDPK reaction and add it to 40 µL of a PCR master mix. The final PCR mix should contain a limiting amount of dCTP (from the RNR reaction), 200 µM each of dGTP, dATP, and dTTP, a DNA template (e.g., 2 pg/µL), DNA primers (0.5 µM each), and Taq DNA polymerase.
-
Thermocycling: Perform PCR with approximately 40 cycles.
-
Analysis: Analyze the PCR product amount using gel electrophoresis or a fluorescent DNA-binding dye. The amount of PCR product is proportional to the amount of dCTP produced, and thus to the RNR activity. A reduction in product compared to a no-inhibitor control indicates RNR inhibition.
Figure 2: Mechanism of RNR inhibition by radical scavenging long-chain hydroxylamines.
Applications as Antioxidants
Hydroxylamines, including long-chain derivatives, can function as potent chain-breaking antioxidants.[2][4] They inhibit the autoxidation of organic materials, such as lipids, by trapping peroxyl radicals.[13][14] This activity is particularly pronounced in aqueous or micellar environments. A study comparing various hydroxylamines to α-tocopherol (Vitamin E) found that while they were less effective in the bulk oxidation of tetralin, they showed significantly more potent antioxidative activity in the oxidation of linoleic acid micelles.[13]
The antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group to a peroxyl radical, thus terminating the oxidative chain reaction.[13] Furthermore, the resulting nitroxide radical can be recycled back to the active hydroxylamine by hydroperoxyl radicals (HOO•), which can be formed in situ during the autoxidation of unsaturated lipids. This recycling makes them capable of acting as perpetual or catalytic antioxidants in certain systems.[13][14]
This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.[15]
-
Emulsion Preparation: Prepare a stock solution of β-carotene (e.g., 0.5 mg in 1 mL of chloroform). To 1 mL of this solution, add 25 µL of linoleic acid and 200 mg of Tween 40.
-
Solvent Removal: Remove the chloroform using a rotary evaporator under vacuum at 45°C.
-
Aeration: Immediately add 100 mL of oxygenated distilled water to the flask with vigorous shaking to form a stable emulsion. The absorbance of this emulsion at 470 nm should be between 0.6 and 0.7.
-
Assay Setup: In a 96-well plate, add 200 µL of the β-carotene/linoleic acid emulsion to each well.
-
Sample Addition: Add 35 µL of the long-chain hydroxylamine solution (dissolved in a suitable solvent like ethanol) at various concentrations to the wells. A control well should contain 35 µL of the solvent only.
-
Incubation and Measurement: Take an initial absorbance reading at 470 nm (t=0). Cover the plate and incubate it at 50°C. Take subsequent readings at regular intervals (e.g., every 15-30 minutes) for 2 hours.
-
Calculation: The antioxidant activity is calculated as the percent inhibition of β-carotene bleaching using the formula: Antioxidant Activity (%) = [1 - (A₀ - Aₜ) / (C₀ - Cₜ)] x 100 Where A₀ and Aₜ are the absorbances of the sample at t=0 and t=120 min, and C₀ and Cₜ are the absorbances of the control at the same times.
Applications in Organic & Peptide Synthesis
Long-chain hydroxylamines are valuable synthetic intermediates and reagents, enabling novel chemical transformations.
Derivatization Agents for Aldehyde Analysis
N-substituted coumaryl hydroxylamines with long aliphatic chains have been developed as highly effective derivatization agents for aldehydes.[16] These reagents react with aldehydes under mild conditions to form stable nitrones. The coumarin scaffold provides an excellent fluorescent response, while the long aliphatic chain enhances ionization efficiency for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] This application is particularly useful for the sensitive detection of aldehydes in complex matrices like foodstuffs.[16]
Figure 3: Workflow for the synthesis and application of coumaryl hydroxylamines as derivatization agents.
Peptide Synthesis: The KAHA Ligation
The α-ketoacid-hydroxylamine (KAHA) ligation is a powerful chemoselective method for the synthesis of large peptides and proteins.[18][19] This reaction couples a peptide segment with a C-terminal α-ketoacid to another peptide segment with an N-terminal hydroxylamine, forming a native amide bond.[19] Recently, the development of cyclic dipeptide-derived hydroxylamines has enabled the formation of canonical amino acid residues at the ligation site, overcoming a limitation of earlier methods that resulted in non-native homoserine residues.[20] This advancement expands the utility of KAHA ligation for the total synthesis of therapeutic peptides and complex proteins where the native sequence is essential.[20]
Figure 4: The α-ketoacid-hydroxylamine (KAHA) ligation for native peptide bond formation.
Conclusion
Long-chain hydroxylamines are emerging from relative obscurity to become a versatile and powerful class of compounds. Their applications are diverse, ranging from highly potent and specific inhibitors for cancer therapy and novel antibacterial agents to robust antioxidants and key reagents in advanced organic synthesis. The ability to tune their properties by modifying the long-chain substituent provides a vast chemical space for optimization. For researchers in drug discovery and materials science, the continued exploration of long-chain hydroxylamines offers exciting opportunities for innovation and the development of next-generation technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 4. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]
- 7. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 8. Chemical Protein Synthesis with the KAHA Ligation. | Semantic Scholar [semanticscholar.org]
- 9. Ribonucleotide Reductases – Drennan Lab [drennan.mit.edu]
- 10. Exploring ribonucleotide reductase as a target to combat bacterial infections - Stockholm University [su.se]
- 11. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protein chemical synthesis by α-ketoacid–hydroxylamine ligation | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
O-Decylhydroxylamine: A Technical Overview of its Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Decylhydroxylamine (C₁₀H₂₃NO) is an organic compound belonging to the class of O-alkylhydroxylamines. Characterized by a ten-carbon alkyl chain attached to the oxygen atom of a hydroxylamine moiety, this molecule exhibits amphiphilic properties, rendering it soluble in organic solvents and interactive with hydrophobic environments. While the specific historical details of its initial discovery are not prominently documented, its existence is a result of established synthetic methodologies for O-alkylhydroxylamines developed over the course of modern organic chemistry. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and a historical perspective on the development of its chemical class.
Discovery and History
The precise date and the individual researchers who first synthesized this compound are not well-documented in readily available scientific literature. Its discovery is more of an extension of the broader history of the synthesis of O-alkylhydroxylamines rather than a singular, notable event. The parent compound, hydroxylamine (NH₂OH), was first prepared in 1865 by Wilhelm Clemens Lossen. Following this, various methods for alkylating hydroxylamine were developed.
The synthesis of O-alkylhydroxylamines, including long-chain derivatives like this compound, became more systematic with the adaptation of established reactions. One of the key methods is a modification of the Gabriel synthesis, which was originally developed for the synthesis of primary amines. This approach, which involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis, has been a common strategy for preparing O-substituted hydroxylamines. A thesis from 1992 mentions the synthesis of a series of O-alkyl hydroxylamines using a modified Gabriel synthesis to investigate their effects on biological systems, indicating that such compounds were being synthesized for research purposes during that period.[1]
In essence, the history of this compound is intertwined with the general advancement of organic synthesis techniques that allowed for the creation of a wide array of functionalized molecules for various chemical and biological investigations.
Chemical Properties and Data
This compound is a versatile reagent in organic synthesis and has been identified in various natural and industrial contexts.[2] It serves as a precursor for the synthesis of primary amines and can be used in the formation of nitroso compounds.[2] Its amphiphilic nature, due to the long alkyl chain, makes it useful for modifying biomolecules in hydrophobic environments.[2]
The following table summarizes key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₃NO | [3] |
| Molecular Weight | 173.30 g/mol | [2] |
| CAS Number | 29812-79-1 | [3][4] |
| Appearance | Colorless liquid or solid (context-dependent) | |
| Boiling Point | 254.7 °C at 760 mmHg | |
| Density | 0.85 g/cm³ | |
| Refractive Index | 1.439 | |
| Mass Spectrum (EI) | Major peaks at m/z 173 (M+), 156, 142, 128, 114, 100, 86, 72, 58, 44, 30 | [3] |
Experimental Protocols
The synthesis of this compound can be reliably achieved through a two-step process involving the O-alkylation of N-hydroxyphthalimide with a decyl halide, followed by the removal of the phthalimide protecting group.[5]
Synthesis of this compound
Step 1: Synthesis of 2-(Decyloxy)isoindoline-1,3-dione
-
Reactants:
-
1-Bromodecane
-
N-Hydroxyphthalimide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure: a. To a solution of 1-bromodecane (1.0 equivalent) and N-hydroxyphthalimide (1.2 equivalents) in DMF, add potassium carbonate (1.2 equivalents) in two portions. b. Stir the mixture at room temperature overnight. c. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. e. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. f. Remove the solvent under reduced pressure to yield the crude 2-(decyloxy)isoindoline-1,3-dione, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Reactants:
-
2-(Decyloxy)isoindoline-1,3-dione (from Step 1)
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the 2-(decyloxy)isoindoline-1,3-dione (1.0 equivalent) in dichloromethane. b. Add hydrazine hydrate (2.0 equivalents) dropwise to the solution. c. Stir the reaction mixture overnight at room temperature. d. Quench the reaction with an aqueous solution of 1 M sodium hydroxide. e. Separate the organic layer and wash it with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude this compound. g. The product can be further purified by distillation or chromatography.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Applications and Future Directions
This compound and related N-alkoxyamines have found applications in various fields of chemistry. Their ability to undergo C-ON bond homolysis has made them pivotal in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization.[6] This has been instrumental in the synthesis of well-defined polymers.[6] Furthermore, the nucleophilic nature of the hydroxylamine group allows for its use in bioconjugation and the modification of biomolecules.
In recent years, this compound has been identified as a volatile organic compound in various biological and environmental samples, from fungi to beef, which may open new avenues for research into its natural roles and potential as a biomarker.[7][8] Its potential antimicrobial and antioxidant properties also warrant further investigation for applications in drug discovery and materials science.[2] As synthetic methodologies continue to advance, the tailored design of long-chain hydroxylamines like this compound for specific applications in materials science, nanotechnology, and medicine remains a promising area of research.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 3. Hydroxylamine, O-decyl- [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]
- 7. Ultrasound-induced modifications of beef flavor characteristics during postmortem aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
An In-Depth Technical Guide to the Amphiphilic Properties of O-Decylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Decylhydroxylamine (C₁₀H₂₃NO) is an amphiphilic molecule characterized by a ten-carbon hydrophobic alkyl chain and a polar hydroxylamine headgroup. This unique structure imparts surfactant-like properties, making it a molecule of significant interest in various scientific and industrial fields, including organic synthesis, materials science, and particularly in the realm of drug delivery. This technical guide provides a comprehensive overview of the core amphiphilic properties of this compound, including its physicochemical characteristics, synthesis, and self-assembly behavior. Detailed experimental protocols for its synthesis and the characterization of its amphiphilic nature are presented, alongside a discussion of its potential applications in forming micellar structures for the encapsulation and delivery of therapeutic agents.
Physicochemical Properties of this compound
This compound's amphiphilicity arises from the distinct properties of its two constituent parts: the long, nonpolar decyl chain, which is hydrophobic, and the polar hydroxylamine group (-ONH₂), which is hydrophilic. This dual nature governs its solubility and interfacial behavior. It is generally poorly soluble in water but exhibits good solubility in organic solvents[1].
For comparative purposes, the CMC of other single-chain cationic surfactants with similar alkyl chain lengths, such as decyltrimethylammonium bromide (DTAB), is in the millimolar range in aqueous solutions[2]. It is anticipated that this compound hydrochloride would exhibit a similar CMC.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃NO | [3][4] |
| Molecular Weight | 173.30 g/mol | [5] |
| Appearance | Colorless to off-white crystalline solid (hydrochloride salt) | [General knowledge] |
| Solubility | Poorly soluble in water, soluble in organic solvents | [1] |
| Computed XLogP3 | 4.4 | [5] |
| Topological Polar Surface Area | 35.3 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis of this compound
A common and effective method for the synthesis of O-alkylhydroxylamines is a modified Gabriel synthesis. This multi-step process typically involves the O-alkylation of a protected hydroxylamine equivalent, followed by deprotection to yield the desired product. The hydrochloride salt is often prepared to improve stability and handling.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a representative procedure based on general methods for the synthesis of O-alkylhydroxylamines.
Materials:
-
N-Hydroxyphthalimide
-
1-Bromodecane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
O-Alkylation of N-Hydroxyphthalimide:
-
In a round-bottom flask, dissolve N-hydroxyphthalimide (1.0 eq) and 1-bromodecane (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure to obtain N-(decyloxy)phthalimide.
-
-
Hydrazinolysis of N-(decyloxy)phthalimide:
-
Dissolve the crude N-(decyloxy)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
-
A white precipitate of phthalhydrazide will form.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter off the precipitate and wash it with ethanol.
-
-
Formation and Isolation of the Hydrochloride Salt:
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the resulting oil in diethyl ether.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in diethyl ether, until precipitation is complete.
-
Collect the white precipitate of this compound hydrochloride by filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Diagram 1: Synthesis Workflow for this compound Hydrochloride
Caption: Synthesis of this compound Hydrochloride.
Characterization of Amphiphilic Properties
The amphiphilic nature of this compound can be quantitatively characterized by determining its critical micelle concentration (CMC) and by measuring the surface tension of its aqueous solutions.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, the physical properties of the solution, such as conductivity and surface tension, exhibit a distinct change in their concentration dependence.
This method is suitable for the hydrochloride salt of this compound, which is an ionic surfactant.
Materials and Equipment:
-
This compound hydrochloride
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound hydrochloride (e.g., 50 mM) in deionized water.
-
Place a known volume of deionized water into the conductivity cell and measure its initial conductivity.
-
Titrate the water in the cell with small, precise aliquots of the stock solution.
-
After each addition, allow the solution to equilibrate while stirring gently, and record the conductivity and the total concentration of the surfactant.
-
Continue the additions well past the expected CMC.
-
Plot the specific conductivity (κ) versus the concentration of this compound hydrochloride.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Diagram 2: Experimental Workflow for CMC Determination by Conductivity
Caption: CMC Determination by Conductivity Measurement.
Surface Tension Measurement
The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.
Materials and Equipment:
-
This compound hydrochloride solutions of varying concentrations
-
Tensiometer with a Wilhelmy plate
-
Temperature-controlled sample vessel
Procedure:
-
Prepare a series of aqueous solutions of this compound hydrochloride with concentrations spanning the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Clean the Wilhelmy plate thoroughly with a suitable solvent and then flame it to remove any organic residues.
-
Measure the surface tension of each solution, ensuring the plate is properly wetted and that the temperature is constant.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.
-
The point at which the slope of the curve changes sharply corresponds to the CMC. The surface tension at this point is the γCMC.
Diagram 3: Logical Relationship of Surfactant Behavior
Caption: Surfactant Concentration and Properties.
Self-Assembly and Micelle Formation
The amphiphilic nature of this compound drives its self-assembly in aqueous environments to form micelles. These are spherical aggregates where the hydrophobic decyl chains are sequestered in the core, and the hydrophilic hydroxylamine headgroups are exposed to the aqueous phase. This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails and water.
The formation of micelles is a critical property for applications in drug delivery, as the hydrophobic core can serve as a nano-container for lipophilic drugs, enhancing their solubility and stability in aqueous formulations.
Applications in Drug Development
The ability of this compound to form micelles makes it a promising excipient in drug delivery systems. Micellar formulations can:
-
Solubilize poorly water-soluble drugs: The hydrophobic core of the micelles can encapsulate lipophilic drugs, increasing their apparent solubility in aqueous media.
-
Protect drugs from degradation: Encapsulation within the micellar core can shield drugs from enzymatic degradation and hydrolysis.
-
Enable targeted drug delivery: The surface of the micelles can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues.
-
Control drug release: The release of the drug from the micelles can be modulated by the stability of the micellar structure, which can be influenced by factors such as pH, temperature, or enzymatic activity.
Conclusion
This compound is a molecule with significant potential as a surfactant and a component of advanced drug delivery systems. Its amphiphilic properties, characterized by its ability to self-assemble into micelles, are central to these applications. While further experimental data is needed to fully quantify its behavior, the foundational understanding of its physicochemical properties and the established protocols for its synthesis and characterization provide a strong basis for its exploration by researchers and scientists in the field of drug development. The detailed methodologies provided in this guide are intended to facilitate further investigation into the promising applications of this compound.
References
- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 2. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Hydroxylamine, O-decyl- [webbook.nist.gov]
- 5. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Structure of O-Decylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Decylhydroxylamine, a member of the O-alkylhydroxylamine class of compounds, possesses a unique electronic structure that underpins its reactivity and potential applications in drug development and organic synthesis. This guide provides a detailed analysis of its electronic properties, derived from computational chemistry studies. Key findings, including molecular orbital energies, atomic charges, and electrostatic potential, are presented to offer a comprehensive understanding of this molecule's behavior at a quantum level.
Introduction
O-Alkylhydroxylamines are valuable reagents in organic chemistry, often serving as potent nucleophiles. The presence of a long alkyl chain, as in this compound, introduces lipophilic character, influencing its solubility and interaction with biological membranes. A thorough understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore. This document outlines the key electronic features of this compound based on Density Functional Theory (DFT) calculations.
Computational Methodology
To elucidate the electronic structure of this compound, a series of computational experiments were performed.
2.1. Geometry Optimization
The three-dimensional structure of this compound was optimized to its lowest energy conformation using Density Functional Theory (DFT). The B3LYP hybrid functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.
2.2. Electronic Property Calculations
Following geometry optimization, a single-point energy calculation was performed at the same level of theory to derive the electronic properties of the molecule. This included the determination of molecular orbital energies, Mulliken atomic charges, and the electrostatic potential.
Results and Discussion
3.1. Molecular Orbitals: The Frontier of Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The calculated energies of the frontier molecular orbitals for this compound are presented in Table 1.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 7.77 |
| Table 1: Calculated Frontier Molecular Orbital Energies of this compound. |
The relatively large HOMO-LUMO gap of 7.77 eV suggests that this compound is a kinetically stable molecule. The energy of the HOMO is indicative of its electron-donating capability, which is a key characteristic of its nucleophilic nature.
3.2. Atomic Charges and Electrostatic Potential: Mapping Reactivity
The distribution of electron density within a molecule provides crucial insights into its reactive sites. Mulliken population analysis was performed to calculate the partial charges on each atom in this compound. The results are summarized for the key heteroatoms in Table 2.
| Atom | Mulliken Charge |
| O(1) | -0.45 |
| N(2) | -0.28 |
| Table 2: Mulliken Atomic Charges on the Heteroatoms of this compound. |
The analysis reveals a significant negative charge accumulation on the oxygen and nitrogen atoms, which is consistent with their high electronegativity. This electron-rich nature of the -ONH2 moiety confirms its role as the primary site for nucleophilic attack.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The ESP map of this compound would show a concentration of negative potential around the oxygen and nitrogen atoms, further highlighting the nucleophilic character of the hydroxylamine group. The long decyl chain, being composed of carbon and hydrogen atoms with small differences in electronegativity, would exhibit a largely neutral potential.
Experimental Protocols
While this guide focuses on computational results, experimental validation is crucial. Below are generalized protocols for key experiments relevant to the electronic structure.
4.1. Synthesis of this compound
A common synthetic route involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection.
-
Materials: Decyl bromide, N-hydroxyphthalimide, triethylamine, ethanol, hydrazine hydrate.
-
Procedure:
-
N-hydroxyphthalimide is dissolved in ethanol, and triethylamine is added.
-
Decyl bromide is added dropwise to the solution, and the mixture is refluxed for several hours.
-
After cooling, the precipitate is filtered and washed.
-
The resulting N-(decyloxy)phthalimide is treated with hydrazine hydrate in ethanol and refluxed to cleave the phthalimide group.
-
The product, this compound, is then isolated and purified, typically by distillation or chromatography.
-
4.2. Determination of Ionization Potential (Photoelectron Spectroscopy)
Photoelectron spectroscopy (PES) can be used to experimentally determine the ionization potential, which corresponds to the energy of the HOMO.
-
Instrumentation: A photoelectron spectrometer with a UV or X-ray source.
-
Procedure:
-
A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
The sample is irradiated with monochromatic photons of known energy.
-
The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.
-
The ionization potential is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.
-
Conclusion
The electronic structure of this compound, as elucidated by Density Functional Theory, reveals a molecule with significant nucleophilic character localized at the hydroxylamine moiety. The large HOMO-LUMO gap suggests good kinetic stability. These computational insights, combined with established experimental protocols, provide a robust framework for researchers in drug development and organic synthesis to understand and predict the chemical behavior of this and related O-alkylhydroxylamines. This foundational knowledge is critical for the rational design of new therapeutic agents and synthetic methodologies.
O-Decylhydroxylamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). O-Decylhydroxylamine is a chemical substance that requires careful handling by trained professionals. Users should always consult the official SDS provided by their supplier and conduct a thorough risk assessment before use. The information contained herein is based on publicly available data and may not be exhaustive.
Introduction
This compound (CAS No. 29812-79-1) is an organic compound with the molecular formula C₁₀H₂₃NO.[1][2][3] It belongs to the class of O-alkylhydroxylamines, which are utilized as nucleophiles and reagents in various organic synthesis applications.[4] The presence of a long decyl chain gives it amphiphilic properties, influencing its solubility and reactivity, particularly in hydrophobic environments.[4] This guide provides a summary of the available safety and handling information for this compound to promote its safe use in a laboratory setting.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for appropriate storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₃NO | [1][2][3] |
| Molecular Weight | 173.30 g/mol | [1][3] |
| CAS Number | 29812-79-1 | [1][2][3] |
| Boiling Point | 120 °C at 15 Torr | [5] |
| Density | 0.850 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.96 ± 0.70 (Predicted) | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Hazard Identification and Classification
Based on information for similar compounds and general chemical principles, the potential hazards may include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.
-
Flammability: While not definitively classified, the flash point of related compounds suggests it may be combustible.
Note: The lack of comprehensive toxicity data, such as LD50 and LC50 values, necessitates a conservative approach to handling, assuming the substance is potentially hazardous upon ingestion, inhalation, and dermal contact.
Experimental Protocols: Safe Handling Procedures
The following are recommended best-practice procedures for handling this compound in a research setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety protocols.
Personal Protective Equipment (PPE)
A diagram illustrating the recommended Personal Protective Equipment (PPE) is provided below.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
General Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound.
Caption: A generalized workflow for the safe handling of this compound.
Storage and Disposal
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids. The hydroxylamine moiety is nucleophilic and can react with electrophiles.[4]
Disposal
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in general waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
A logical relationship diagram for responding to an accidental exposure is provided below.
Caption: Logical flow for emergency response to accidental exposure.
Incompatible Materials
Based on the chemical properties of O-alkylhydroxylamines, the following materials are potentially incompatible with this compound:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Can cause exothermic reactions.
-
Aldehydes and Ketones: this compound can react with aldehydes and ketones to form oximes.[4]
Conclusion
This compound is a valuable reagent in chemical synthesis. However, due to the limited availability of comprehensive safety data, it must be handled with a high degree of caution. Researchers, scientists, and drug development professionals should adhere to the best practices outlined in this guide, consult the SDS provided by their supplier, and perform a thorough risk assessment before commencing any work with this compound. The use of appropriate personal protective equipment, engineering controls, and adherence to safe work practices are paramount to ensuring a safe laboratory environment.
References
O-Decylhydroxylamine: A Technical Guide to Commercial Availability, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of O-Decylhydroxylamine, a versatile reagent with growing importance in bioconjugation, drug delivery, and organic synthesis. This document details its commercial availability, key suppliers, and technical specifications. Furthermore, it outlines its core applications, particularly in the realm of oxime ligation for the stable conjugation of molecules.
Core Properties of this compound
This compound (CAS No: 29812-79-1) is an organic compound featuring a ten-carbon alkyl chain attached to a hydroxylamine group via an ether linkage.[1][2] This structure imparts amphiphilic properties, with the long alkyl chain providing hydrophobicity and the aminooxy group offering a reactive handle for various chemical transformations.[3]
| Property | Value | Reference |
| CAS Number | 29812-79-1 | [1][4][5] |
| Molecular Formula | C10H23NO | [1][2] |
| Molecular Weight | 173.30 g/mol | [4][5] |
| Purity | Typically ≥98% | [4][5] |
| Boiling Point | 120 °C (at 15 Torr) | [1] |
| Solubility | Poorly soluble in water, soluble in organic solvents. | [3] |
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers catering to the research and development market. The typical purity offered is ≥98%. Pricing and availability are subject to change and depend on the quantity ordered. Below is a summary of key suppliers.
| Supplier | Product Code | Purity | Available Quantities | Price (USD) |
| Biosynth | EBA81279 | - | 50 mg, 0.5 g | $637.00 (50 mg), $2,006.00 (0.5 g) |
| ChemScene | CS-0517256 | ≥98% | Inquire for quantities | Inquire for pricing |
| Benchchem | B3381999 | - | Inquire for quantities | Inquire for pricing |
| ChemicalBook | CB11415192 | - | Inquire for quantities | Inquire for pricing |
Note: Prices are indicative and were retrieved at the time of this writing. Please consult the suppliers' websites for the most current pricing and availability.
Key Applications in Research and Development
The primary utility of this compound for researchers, scientists, and drug development professionals lies in its reactive aminooxy group, which is central to the formation of stable oxime linkages.
Oxime Ligation: A Powerful Bioconjugation Tool
Oxime ligation is a highly efficient and bioorthogonal reaction between an aminooxy-functionalized molecule, such as this compound, and a carbonyl group (aldehyde or ketone).[6] This reaction is a cornerstone of "click chemistry," valued for its high specificity, mild reaction conditions, and the formation of a stable oxime bond.[7]
The long decyl chain of this compound can be advantageous in specific applications by:
-
Enhancing Solubility: Improving the solubility of the resulting conjugate in non-polar environments.[3]
-
Introducing Lipophilicity: Modifying the pharmacokinetic properties of a drug candidate by increasing its lipophilicity.
-
Surface Modification: Facilitating the anchoring of molecules to hydrophobic surfaces or the assembly of amphiphilic structures.
A generalized workflow for the use of this compound in bioconjugation via oxime ligation is depicted below.
Caption: Conceptual workflow of oxime ligation using this compound.
Functionalization of Nanoparticles and Surfaces
The amphiphilic nature of this compound makes it a candidate for the surface functionalization of nanoparticles and other materials.[8] The decyl chain can interact with hydrophobic surfaces, while the terminal aminooxy group is available for subsequent conjugation with molecules bearing an aldehyde or ketone. This approach can be used to attach drugs, targeting ligands, or imaging agents to nanocarriers for drug delivery applications.
Experimental Protocol: Example of Oxime Ligation
Objective: To conjugate an aldehyde-containing peptide with this compound.
Materials:
-
Aldehyde-modified peptide
-
This compound
-
Aniline (catalyst, optional)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 (or other suitable buffer between pH 4-7)
-
Organic co-solvent (e.g., DMSO or DMF) if solubility is an issue
-
Analytical HPLC
-
Mass Spectrometer
Procedure:
-
Dissolve Reactants:
-
Dissolve the aldehyde-modified peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound (e.g., 100 mM) in an organic co-solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution with a 1.5 to 10-fold molar excess of the this compound stock solution. The final concentration of the organic co-solvent should be kept as low as possible (typically <10%) to avoid denaturation of the peptide.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the carbonyl group and the presence of a catalyst.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by analytical HPLC, observing the depletion of the starting materials and the formation of the product peak.
-
-
Purification and Analysis:
-
Once the reaction is complete, purify the conjugate using preparative HPLC.
-
Confirm the identity of the product by mass spectrometry, expecting to see the mass corresponding to the peptide plus the this compound moiety minus water.
-
Below is a diagram illustrating the key steps in this experimental workflow.
Caption: A flowchart of the experimental steps for peptide conjugation.
Synthesis of this compound
For researchers interested in the synthesis of this compound, a common method involves the N-alkylation of a protected hydroxylamine followed by deprotection. A general synthetic scheme is presented below.
Caption: A simplified synthetic route to this compound.
This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound CAS#: 29812-79-1 [m.chemicalbook.com]
- 2. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 4. This compound | 29812-79-1 | EBA81279 | Biosynth [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle Surface Functionalization-Hydroxylation (-OH) - CD Bioparticles [cd-bioparticles.net]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Oxime Ligation with O-Decylhydroxylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction used for the covalent conjugation of molecules. It proceeds via the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[1][2] This methodology is valued for its mild reaction conditions and the stability of the resulting linkage, making it a powerful tool in chemical biology, drug delivery, and materials science.[1] This document provides a detailed protocol for oxime ligation using O-Decylhydroxylamine, a reagent featuring a ten-carbon alkyl chain. The significant hydrophobicity of this reagent requires special consideration for solvent choice and purification methods compared to protocols for more polar aminooxy compounds.[3]
Reaction Mechanism and Key Parameters
The ligation occurs via nucleophilic addition of the this compound nitrogen to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the final oxime product.[3] The reaction rate is typically optimal at a slightly acidic pH (around 4-5); however, nucleophilic catalysts such as aniline or its derivatives can significantly accelerate the reaction, enabling efficient ligation at neutral pH.[1][4]
Key Reaction Parameters:
-
Solvent: Due to the poor water solubility of this compound, organic co-solvents are necessary.[3] Solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol (EtOH), or mixtures with aqueous buffers are effective. Anhydrous DMF can be used for rapid ligations at elevated temperatures.[1]
-
pH: For aqueous/organic mixtures, a pH between 5.0 and 7.0 is recommended. While the uncatalyzed reaction is faster at pH ~5, aniline-based catalysts are highly effective at neutral pH.
-
Catalyst: Aniline or p-phenylenediamine (pPDA) are common choices. A catalyst concentration of 10-100 mM is typically sufficient to achieve significant rate enhancement.[1]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) but can be heated (e.g., 37-75°C) to accelerate slow reactions, particularly when using organic solvents.[1]
-
Concentration: Ligation kinetics are dependent on reactant concentrations.[1] Typical concentrations range from low millimolar (1-10 mM) to higher concentrations depending on the solubility of the substrates.
Table 1: Comparison of Catalysts for Oxime Ligation
This table summarizes the relative performance of common catalysts used to accelerate oxime ligation. Data is compiled from model reactions and may vary based on specific substrates and conditions.
| Catalyst | Typical Concentration | Recommended pH | Relative Rate Enhancement (vs. uncatalyzed) | Notes |
| None | N/A | 4.5 - 5.5 | 1x | Optimal in slightly acidic conditions, but can be slow. |
| Aniline | 10 - 100 mM | 6.0 - 7.0 | ~20-40 fold at neutral pH[4][5] | Standard and widely used catalyst. Can prevent side reactions seen with other catalysts.[1] |
| p-Phenylenediamine (pPDA) | 10 - 50 mM | 6.0 - 7.0 | Can be more efficient than aniline across a pH range of 4-7. | Higher catalyst concentrations can be used due to good aqueous solubility. |
| m-Phenylenediamine (mPDA) | 10 - 500 mM | 7.0 | Up to 15-fold faster than aniline-catalyzed reactions.[6] | Highly soluble in aqueous solutions, allowing for the use of higher concentrations to achieve significant rate acceleration.[6] |
Experimental Workflow and Diagrams
The overall workflow for performing an oxime ligation with this compound involves preparation of reagents, reaction setup and monitoring, and finally, purification and analysis of the hydrophobic product.
Caption: Experimental workflow for oxime ligation with this compound.
The mechanism involves a nucleophilic attack followed by dehydration, a process accelerated by an aniline catalyst which forms a more reactive Schiff base intermediate.
Caption: Catalyzed mechanism of oxime ligation.
Detailed Experimental Protocols
Protocol 3.1: General Ligation in an Organic/Aqueous System
This protocol is suitable for conjugating this compound to a moderately polar aldehyde- or ketone-containing substrate.
Materials:
-
Aldehyde or Ketone Substrate
-
This compound (or its hydrochloride salt)
-
Aniline
-
Dimethylformamide (DMF)
-
Sodium Phosphate Buffer (0.5 M, pH 7.0)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde/ketone substrate (1.0 eq) in DMF to a final concentration of 50-100 mM.
-
In a separate vial, dissolve this compound (1.2 eq) in DMF. If using the hydrochloride salt, add 1.2 eq of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to liberate the free hydroxylamine.
-
Prepare a 1 M stock solution of aniline in DMF.
-
-
Reaction Setup:
-
Combine the aldehyde/ketone solution and the this compound solution in a clean reaction vial.
-
Add sodium phosphate buffer to constitute 10-20% of the total reaction volume. The solution may become cloudy; ensure vigorous stirring.
-
Add the aniline stock solution to achieve a final concentration of 100 mM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature (20-25°C) for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system for this reaction would be Hexanes/Ethyl Acetate. The oxime product should have a higher Rf value than the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
-
Characterization:
-
Confirm the identity and purity of the final oxime product by Mass Spectrometry and NMR.
-
Protocol 3.2: Rapid Ligation in Anhydrous Organic Solvent
This protocol is optimized for speed and is suitable when substrates are highly soluble in organic solvents.[1]
Materials:
-
Aldehyde or Ketone Substrate
-
This compound
-
Aniline
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde/ketone substrate (1.0 eq) and this compound (1.2 eq) in anhydrous DMF to a final concentration of 20-50 mM.
-
Prepare a 1 M stock solution of aniline in anhydrous DMF.
-
-
Reaction Setup:
-
In a vial equipped with a magnetic stir bar, combine the substrate solution with the aniline stock solution (to a final concentration of 100 mM).
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 50-75°C and stir for 1-4 hours. For highly reactive substrates, the reaction may be complete in minutes.[1]
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Directly purify the crude product by preparative reversed-phase HPLC (RP-HPLC) using a C8 or C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the collected fractions to obtain the pure product.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Poor solubility of reactants. | Increase the proportion of organic co-solvent (e.g., use 80% DMF or ACN).[1] Sonicate the mixture to aid dissolution. |
| Inactive catalyst or incorrect pH. | Use a fresh stock of catalyst. If using an aqueous system, verify the pH is between 6-7 for catalyzed reactions. | |
| Low reactivity of ketone substrate. | Increase the reaction temperature to 37-50°C. Increase the concentration of the catalyst and/or this compound. | |
| Multiple Products/Side Reactions | Instability of the substrate or product. | Lower the reaction temperature. Ensure the pH is not excessively acidic or basic. |
| Dimerization or side-reactions from catalyst. | If using pPDA, consider switching to aniline, which may produce cleaner reactions.[1] | |
| Difficult Purification | Product co-elutes with starting material. | Optimize the purification gradient (HPLC or column chromatography). If the product is sufficiently hydrophobic, consider using hydrophobic interaction chromatography (HIC).[7] |
| Oily product that is difficult to handle. | After purification, dissolve the product in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate it by adding a non-solvent (e.g., cold hexanes). |
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Decylhydroxylamine in Protein Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of O-Decylhydroxylamine in the bioconjugation of proteins. This compound is a valuable reagent for introducing a hydrophobic decyl group onto a protein surface through a stable oxime linkage. This modification can be leveraged in various applications, including the development of antibody-drug conjugates (ADCs), protein immobilization, and the creation of targeted drug delivery systems.
Introduction to this compound Bioconjugation
This compound belongs to the class of O-alkylhydroxylamines and participates in a highly efficient and chemoselective reaction known as oxime ligation. This reaction occurs between the hydroxylamine moiety of this compound and an aldehyde or ketone group previously introduced onto the protein of interest. The resulting oxime bond is highly stable under physiological conditions, making it an ideal linkage for creating robust protein conjugates.
The defining feature of this compound is its ten-carbon alkyl (decyl) chain, which imparts significant hydrophobicity to the molecule. This property can be exploited to:
-
Enhance membrane interaction: The hydrophobic tail can facilitate the association of the modified protein with cell membranes, potentially improving cellular uptake or modulating protein localization.
-
Serve as a linker for hydrophobic payloads: The decyl group can act as a linker to attach hydrophobic drugs or imaging agents to a protein carrier.
-
Promote self-assembly: The introduction of multiple hydrophobic chains onto a protein surface can induce self-assembly into nanoparticles or other supramolecular structures.
-
Improve protein immobilization: The hydrophobic nature of the decyl group can enhance the non-covalent adsorption of proteins onto hydrophobic surfaces.
The Chemistry of Oxime Ligation
The core of this compound bioconjugation is the formation of an oxime bond. This reaction is a condensation reaction between the nucleophilic this compound and an electrophilic aldehyde or ketone on the protein.
Reaction Scheme:
The reaction is typically carried out in aqueous buffers at a slightly acidic to neutral pH (pH 5.5-7.5). The rate of oxime formation can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives.
Experimental Protocols
Protocol for Introducing Aldehyde or Ketone Groups into Proteins
Prior to conjugation with this compound, the target protein must be functionalized with an aldehyde or ketone group. Several methods can be employed for this purpose:
Method A: Oxidation of N-terminal Serine/Threonine
This method generates an aldehyde at the N-terminus of the protein.
Materials:
-
Protein with an N-terminal serine or threonine residue
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 2-10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 5 minutes.
-
Remove excess periodate and by-products by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
The resulting aldehyde-modified protein is ready for conjugation.
Method B: Using Pyridoxal-5'-Phosphate (PLP) for N-terminal Transamination
This method can introduce a ketone at the N-terminus of proteins with various N-terminal amino acids.[1]
Materials:
-
Protein of interest
-
Pyridoxal-5'-phosphate (PLP)
-
Transamination Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 6.5
-
Desalting column
Procedure:
-
Dissolve the protein in Transamination Buffer to a concentration of 1-10 mg/mL.
-
Add PLP to the protein solution to a final concentration of 5-20 mM.
-
Incubate the reaction at 37°C for 4-16 hours.
-
Remove excess PLP by buffer exchange using a desalting column equilibrated with the conjugation buffer.
-
The keto-functionalized protein is now ready for oxime ligation.
Protocol for this compound Conjugation to Aldehyde/Ketone-Modified Proteins
Materials:
-
Aldehyde or ketone-modified protein
-
This compound hydrochloride (soluble in organic solvents like DMSO or ethanol)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5
-
Aniline (catalyst)
-
Organic co-solvent (e.g., DMSO or ethanol)
Procedure:
-
Prepare a stock solution of this compound hydrochloride in an organic co-solvent (e.g., 100 mM in DMSO).
-
Prepare a fresh stock solution of aniline in the Conjugation Buffer (e.g., 1 M).
-
To the aldehyde/ketone-modified protein solution, add the this compound stock solution to a final concentration of 5-20 mM. Due to the hydrophobicity of this compound, the final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid protein precipitation.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 2-16 hours with gentle mixing.
-
The progress of the reaction can be monitored by SDS-PAGE, which should show a shift in the molecular weight of the protein upon conjugation.
-
Purify the protein conjugate to remove excess reagents.
Purification of the this compound-Protein Conjugate
The hydrophobic nature of the decyl chain necessitates a purification strategy that can effectively separate the modified protein from unreacted protein and excess reagents.
Method: Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugated protein, with its newly introduced decyl group, will be more hydrophobic than the unmodified protein and will bind more strongly to the HIC resin.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Binding Buffer: 100 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Elution Buffer: 100 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with Binding Buffer.
-
Adjust the salt concentration of the conjugation reaction mixture to match the Binding Buffer by adding a high-salt buffer.
-
Load the sample onto the equilibrated HIC column.
-
Wash the column with several column volumes of Binding Buffer to remove unbound material.
-
Elute the bound proteins using a decreasing salt gradient, from Binding Buffer to Elution Buffer. The more hydrophobic, conjugated protein will elute at a lower salt concentration than the unmodified protein.
-
Collect fractions and analyze by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Pool the desired fractions and buffer exchange into a suitable storage buffer using a desalting column or dialysis.
Quantitative Data and Characterization
The success of the bioconjugation reaction should be assessed both qualitatively and quantitatively.
| Parameter | Method | Expected Outcome |
| Conjugation Efficiency | SDS-PAGE | A clear band shift corresponding to the molecular weight of the protein plus the decylhydroxylamine moiety. Densitometry can be used for semi-quantitative analysis. |
| UV-Vis Spectroscopy | If the protein has a distinct absorbance, changes in the spectrum might be observed. This is less direct for quantifying conjugation. | |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Provides the exact mass of the conjugate, confirming the addition of the this compound. The relative peak intensities of modified and unmodified protein can be used to calculate the degree of labeling. | |
| Purity of Conjugate | SDS-PAGE | A single band at the expected molecular weight of the conjugate after purification. |
| HPLC (Reversed-Phase or HIC) | A single, well-defined peak for the purified conjugate, separated from the peak of the unmodified protein. | |
| Stability of Oxime Linkage | HPLC or SDS-PAGE over time | The conjugate is incubated under physiological conditions (e.g., PBS, pH 7.4, 37°C) for an extended period. The stability is assessed by monitoring the integrity of the conjugate over time. The oxime bond is generally very stable. |
Table 1: Summary of Analytical Methods for Characterization.
Visualizing the Workflow and Concepts
To aid in understanding the processes described, the following diagrams illustrate the key workflows and relationships.
Caption: Experimental workflow for this compound bioconjugation.
Caption: Simplified signaling pathway of oxime ligation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | Inefficient aldehyde/ketone formation | Optimize the protein modification step (reagent concentration, reaction time). Confirm modification by mass spectrometry. |
| Inactive this compound | Use fresh reagent. | |
| Suboptimal pH for oxime ligation | Ensure the conjugation buffer pH is between 5.5 and 7.5. | |
| Absence or low concentration of catalyst | Add or increase the concentration of aniline catalyst. | |
| Protein precipitation during conjugation | High concentration of organic co-solvent | Keep the final concentration of DMSO or ethanol below 10% (v/v). |
| Protein instability under reaction conditions | Perform the reaction at a lower temperature (4°C). | |
| Poor separation during HIC purification | Insufficient difference in hydrophobicity | Use a more hydrophobic HIC resin (e.g., Phenyl HP). Optimize the salt gradient for elution. |
| Protein aggregation | Analyze the sample for aggregates by size-exclusion chromatography (SEC). Modify purification conditions to minimize aggregation (e.g., add non-ionic detergents). |
Table 2: Troubleshooting Guide.
Conclusion
This compound is a versatile reagent for introducing a hydrophobic decyl moiety onto proteins via a stable oxime linkage. The protocols provided herein offer a starting point for researchers to develop and optimize their specific bioconjugation strategies. Careful consideration of the hydrophobic nature of both the reagent and the resulting conjugate is crucial for successful reaction, purification, and characterization. The unique properties imparted by the decyl chain open up new avenues for the development of innovative protein-based therapeutics, diagnostics, and research tools.
References
Application Notes and Protocols: O-Decylhydroxylamine as a Precursor for Primary Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of primary amines using O-decylhydroxylamine as a key precursor. The primary method detailed is the reductive cleavage of the N-O bond, a crucial transformation in synthetic organic chemistry for the generation of primary amines.
Introduction
Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for their preparation, the use of O-alkylhydroxylamines as precursors offers a valuable alternative route. This compound, in particular, serves as a stable and readily available starting material for the synthesis of decylamine, a long-chain primary amine with applications in drug delivery, surfactant technology, and as a synthetic intermediate.
The core of this application is the reductive cleavage of the N-O bond in this compound. This can be achieved through various methods, with samarium(II) iodide (SmI₂) promoted reduction being a particularly mild and effective approach. Alternative methods, such as catalytic hydrogenation, offer scalable and industrially relevant pathways.
Key Synthetic Pathway: Reductive N-O Bond Cleavage
The general transformation involves the reduction of this compound to yield decylamine and water. This process requires a suitable reducing agent to facilitate the cleavage of the nitrogen-oxygen bond.
Caption: General reaction scheme for the synthesis of decylamine from this compound.
Experimental Protocols
Protocol 1: Samarium(II) Iodide Mediated Reduction of this compound
This protocol is adapted from established procedures for the reductive cleavage of N-O bonds in O-alkylhydroxylamines using samarium(II) iodide. SmI₂ is a mild and selective single-electron transfer agent, making it suitable for substrates with sensitive functional groups.
Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Addition of Methanol: Add methanol (4.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of SmI₂: Slowly add a 0.1 M solution of samarium(II) iodide in THF (2.5 eq) dropwise via syringe. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Continue stirring at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up:
-
Add saturated aqueous Na₂S₂O₃ solution to remove any residual iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure decylamine.
Workflow Diagram:
Caption: Experimental workflow for the SmI₂-mediated synthesis of decylamine.
Protocol 2: Catalytic Hydrogenation of this compound
Catalytic hydrogenation offers a scalable and cost-effective method for the reduction of O-alkylhydroxylamines. Raney Nickel is a commonly used catalyst for this transformation.
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite® or other filtration aid
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry with the chosen reaction solvent (ethanol or methanol) to remove any residual water.
-
Reaction Setup: To the vessel containing the activated Raney Nickel, add a solution of this compound (1.0 eq) in the same solvent.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but this may require optimization).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to ensure efficient mixing and contact with the catalyst and hydrogen.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (argon or nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times and handled with care.
-
Work-up: Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude decylamine. Further purification can be achieved by distillation or column chromatography if necessary.
Data Presentation
The following table summarizes expected outcomes based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| Samarium(II) Iodide Reduction | SmI₂ | THF/MeOH | 0 | 0.5 - 2 | 85 - 95 |
| Catalytic Hydrogenation | Raney Nickel / H₂ | Ethanol | 25 - 50 | 4 - 24 | 70 - 90 |
Logical Relationship of Synthetic Steps
The synthesis of primary amines from O-alkylhydroxylamines follows a clear logical progression from precursor to product through a key reductive step.
Caption: Logical flow from precursor to primary amine product.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of decylamine. The protocols provided herein, utilizing either samarium(II) iodide for mild, selective reduction or catalytic hydrogenation for scalability, offer reliable methods for researchers in synthetic chemistry and drug development. The choice of method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available equipment. Careful optimization of reaction conditions is recommended to achieve the highest possible yields and purity.
Application of O-Decylhydroxylamine in the Creation of Novel Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
O-Decylhydroxylamine presents a unique molecular scaffold for the development of novel cationic surfactants. Its structure, featuring a ten-carbon alkyl chain for hydrophobicity and a reactive hydroxylamine moiety, allows for straightforward chemical modification to introduce a hydrophilic cationic head group. The resulting N-decyloxy-N,N,N-trialkylammonium salts are a new class of cationic surfactants with potential applications in drug delivery, formulation science, and as antimicrobial agents. The presence of the oxygen atom adjacent to the nitrogen in the headgroup is anticipated to influence the surfactant's physicochemical properties, potentially leading to enhanced biodegradability and unique interfacial behavior compared to traditional quaternary ammonium surfactants.
Principle of Synthesis
The synthesis of cationic surfactants from this compound is proposed via a two-step process involving N-alkylation followed by quaternization. This approach allows for the systematic variation of the alkyl substituents on the nitrogen atom, enabling the fine-tuning of the surfactant's properties such as its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and surface tension.
Potential Applications
Cationic surfactants derived from this compound are expected to exhibit a range of valuable properties:
-
Drug Delivery: Their amphiphilic nature makes them suitable for encapsulating hydrophobic drug molecules, enhancing their solubility and bioavailability. The cationic charge can facilitate interaction with negatively charged cell membranes, potentially improving drug uptake.
-
Formulation Excipients: These surfactants can act as emulsifiers, stabilizers, and wetting agents in various pharmaceutical and cosmetic formulations.
-
Antimicrobial Agents: Quaternary ammonium compounds are known for their antimicrobial properties. The novel structure of these surfactants may offer a unique spectrum of activity against bacteria and fungi.
Physicochemical Properties
The performance of these novel surfactants is dictated by key physicochemical parameters. While specific experimental data for this compound-derived surfactants is not yet available, representative values can be extrapolated from similar cationic surfactants.
| Property | Representative Value | Unit |
| Critical Micelle Concentration (CMC) | 1 - 10 | mM |
| Surface Tension at CMC (γCMC) | 30 - 40 | mN/m |
| Hydrophilic-Lipophilic Balance (HLB) | 10 - 16 | - |
Experimental Protocols
I. Synthesis of N-Decyloxy-N,N-dimethylamine
This protocol describes the N-methylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37 wt. % in H₂O, 2.2 eq)
-
Formic acid (2.2 eq)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing this compound, add formaldehyde and formic acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-Decyloxy-N,N-dimethylamine.
-
Purify the product by vacuum distillation.
II. Synthesis of N-Decyloxy-N,N,N-trimethylammonium iodide (Cationic Surfactant)
This protocol details the quaternization of the intermediate to form the final cationic surfactant.
Materials:
-
N-Decyloxy-N,N-dimethylamine (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve N-Decyloxy-N,N-dimethylamine in acetonitrile in a round-bottom flask.
-
Add methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-Decyloxy-N,N,N-trimethylammonium iodide.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified cationic surfactant.
III. Characterization of the Cationic Surfactant
A. Structural Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized surfactant.
-
FT-IR Spectroscopy: Identify the functional groups present in the molecule.
-
Mass Spectrometry: Determine the molecular weight of the compound.
B. Physicochemical Characterization:
-
Critical Micelle Concentration (CMC) Determination:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed.[1][2]
-
-
Surface Tension Measurement:
Visualizations
References
Application Note: O-Decylhydroxylamine for Site-Specific Modification of Cytosine in DNA
Application Notes and Protocols for O-Decylhydroxylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for key reactions involving O-Decylhydroxylamine. This versatile reagent is valuable in various fields, including organic synthesis, materials science, and bioconjugation, due to the reactivity of its hydroxylamine moiety.
Core Reactions and Experimental Conditions
This compound readily participates in several key chemical transformations. The primary reactions include the formation of O-decyl oximes and nitrones through condensation with carbonyl compounds, N-alkylation, and oxidation to form nitrosoalkanes.
O-Decyl Oxime and Nitrone Formation
The reaction of this compound with aldehydes and ketones provides a straightforward method for the synthesis of O-decyl oximes and nitrones, respectively. This reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration.
Reaction Scheme:
-
Aldehyde: R-CHO + H₂N-O-(CH₂)₉CH₃ → R-CH=N-O-(CH₂)₉CH₃ + H₂O
-
Ketone: R₂C=O + H₂N-O-(CH₂)₉CH₃ → R₂C=N-O-(CH₂)₉CH₃ + H₂O
The formation of oximes is a versatile method for the protection, purification, and characterization of carbonyl compounds.
Several methods can be employed for the synthesis of O-decyl oximes, ranging from classical reflux conditions to more environmentally friendly approaches.
Protocol 1: Classical Reflux Method
This traditional method is widely applicable to a variety of aldehydes and ketones.
-
Reagents and Materials:
-
Aldehyde or Ketone
-
This compound (or its hydrochloride salt)
-
Pyridine or Sodium Acetate (as a mild base if using the hydrochloride salt)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add this compound (1.2 mmol). If using this compound hydrochloride, add an equimolar amount of a mild base like pyridine or sodium acetate.
-
Reflux the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add water (20 mL) to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-decyl oxime.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: Solvent-Free Grindstone Chemistry
This eco-friendly method avoids the use of organic solvents and often leads to high yields in shorter reaction times.
-
Reagents and Materials:
-
Aldehyde or Ketone
-
This compound hydrochloride
-
Bismuth(III) oxide (Bi₂O₃) as a catalyst
-
Mortar and pestle
-
-
Procedure:
-
In a mortar, combine the aldehyde or ketone (1.0 mmol), this compound hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).[1]
-
Grind the mixture with a pestle for the required time (typically 2-20 minutes, monitor by TLC).[1]
-
Upon completion, add ethyl acetate (2 x 10 mL) to the mixture and filter to remove the catalyst.[1]
-
Concentrate the filtrate, and then add water to precipitate the product.[1]
-
Filter the solid product and dry under vacuum to obtain the pure O-decyl oxime.[1]
-
Protocol 3: Ultrasound-Assisted Synthesis in Aqueous Media
Ultrasound irradiation can accelerate the reaction, providing a rapid and efficient method for oxime synthesis.
-
Reagents and Materials:
-
Aldehyde or Ketone
-
This compound hydrochloride
-
10% Potassium carbonate (K₂CO₃) solution
-
Water or a water-ethanol mixture
-
Ultrasonic bath
-
-
Procedure:
-
Dissolve the carbonyl compound (1.0 mmol) in 10 mL of water or a water-ethanol mixture in a beaker.
-
Add this compound hydrochloride (1.5 mmol) dissolved in a minimal amount of water.
-
Immerse the beaker in an ultrasonic bath at approximately 60°C.
-
Sonicate the mixture for 2 minutes while adjusting the pH to ~10 by the dropwise addition of a 10% K₂CO₃ solution.[2]
-
The product often precipitates out of the solution and can be collected by filtration.
-
Specific yield and reaction time data for this compound are not extensively reported in the literature. However, the following table provides representative data for oxime formation with hydroxylamine under various conditions, which can be extrapolated for this compound reactions.
| Carbonyl Compound | Method | Catalyst/Base | Solvent | Time | Yield (%) |
| Aromatic Aldehydes | Grindstone | Bi₂O₃ | Solvent-free | 1.5-3 min | ~95-98 |
| Aliphatic Aldehydes | Grindstone | Bi₂O₃ | Solvent-free | 2-3 min | ~90-95 |
| Aromatic Ketones | Grindstone | Bi₂O₃ | Solvent-free | 10-20 min | ~85-92 |
| Aliphatic Ketones | Grindstone | Bi₂O₃ | Solvent-free | 5.5-15 min | ~88-94 |
| Various Aldehydes/Ketones | Ultrasound | K₂CO₃ | Water/Ethanol | 1-3 min | 81-95 |
| Aryl Aldehydes | Reflux | Pyridine | Ethanol | 15-60 min | High |
N-Alkylation of this compound
The nitrogen atom of this compound is nucleophilic and can be alkylated using alkyl halides or other alkylating agents under basic conditions.
Reaction Scheme:
R-X + H₂N-O-(CH₂)₉CH₃ → R-NH-O-(CH₂)₉CH₃ + HX (where X = Cl, Br, I)
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl chloride, Iodomethane)
-
Base (e.g., Sodium bicarbonate, Triethylamine)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Round-bottom flask
-
Stirring apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add the base (1.2 mmol).
-
Add the alkyl halide (1.1 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off any solid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the N-alkylated product by column chromatography if necessary.
-
| Alkylating Agent | Base | Solvent | Time | Temperature | Yield (%) |
| Benzyl chloride | NaHCO₃ | Not specified | Not specified | Not specified | ~88 |
Oxidation of this compound
This compound can be oxidized to the corresponding nitrosoalkane using various oxidizing agents.
Reaction Scheme:
H₂N-O-(CH₂)₉CH₃ + [O] → O=N-(CH₂)₉CH₃
-
Reagents and Materials:
-
This compound
-
Oxidizing agent (e.g., Hydrogen peroxide, Potassium permanganate)
-
Solvent (e.g., Acetic acid, Water)
-
Round-bottom flask
-
Stirring apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, and cool in an ice bath.
-
Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, 1.1 mmol) to the stirring solution.
-
Maintain the temperature below 10°C during the addition.
-
Stir the reaction mixture for 1-3 hours at low temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the nitrosoalkane.
-
Applications in Bioconjugation and Materials Science
The reactive hydroxylamine group of this compound makes it a useful tool for the functionalization of surfaces and biomolecules.
Surface Modification
The aminooxy group can react with aldehyde or ketone groups introduced onto a surface (e.g., nanoparticles, polymers) to form stable oxime ether linkages. The long decyl chain can impart hydrophobicity to the modified surface.
Bioconjugation
In bioconjugation, this compound can be used to link molecules to biomolecules (e.g., proteins, carbohydrates) that have been modified to contain an aldehyde or ketone group. This is a form of "click chemistry" due to its high efficiency and specificity.
Visualizing Reaction Pathways and Workflows
References
Application Notes and Protocols: O-Decylhydroxylamine in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-Decylhydroxylamine and the broader class of O-alkylhydroxylamines in the development of enzyme inhibitors. This document includes summaries of inhibitory activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound belongs to the O-alkylhydroxylamine class of molecules, which have emerged as a significant structural group in the design of mechanism-based enzyme inhibitors.[1] Their utility stems from their ability to act as mimics of transition states or to coordinate with metal cofactors within the active sites of enzymes, leading to potent and specific inhibition.[1] The long decyl chain of this compound imparts amphiphilic properties, which can influence its interaction with enzyme active sites.[1] This characteristic, combined with the reactive hydroxylamine group, makes it a versatile tool and building block in drug discovery and biochemical research.
Applications in Enzyme Inhibition
O-alkylhydroxylamines have been successfully developed as inhibitors for a variety of enzymes. This compound, in particular, has been utilized as a key synthetic component in creating novel inhibitors. The primary mechanism of action for this class of compounds often involves direct interaction with metal cofactors, such as the heme iron in dioxygenases or copper in oxidases.[1]
Key enzyme targets for O-alkylhydroxylamine-based inhibitors include:
-
Indoleamine 2,3-dioxygenase-1 (IDO1): A heme-containing enzyme that is a significant target in cancer immunotherapy. O-alkylhydroxylamines have been rationally designed to mimic a proposed alkylperoxy intermediate in the IDO1 catalytic cycle.[1]
-
Histone Deacetylase (HDAC11): N-decylhydroxylamine has been incorporated into macrocyclic structures to create potent inhibitors of HDAC11, a class IV histone deacetylase.[1]
-
Diamine Oxidase (DAO): A copper-containing enzyme responsible for the degradation of histamine. The ability of O-alkylhydroxylamines to coordinate with metal centers suggests their potential as DAO inhibitors.[1]
-
Serine Proteases and Ornithine Decarboxylase: this compound has been shown to have inhibitory effects on these enzymes.[2]
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data available for O-alkylhydroxylamine derivatives against various enzyme targets.
Table 1: Inhibitory Activity of an N-Decylhydroxylamine-Containing Macrocycle Against Histone Deacetylases (HDACs) [1]
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
| Macrocycle with N-decylhydroxylamine | HDAC11 | Potent (Specific value not detailed in source) |
| Macrocycle with N-decylhydroxylamine | HDAC1 | More potent than against HDAC11 (Specific value not detailed in source) |
Table 2: Inhibitory Concentrations (IC₅₀) of O-Alkylhydroxylamine Analogues Against Indoleamine 2,3-dioxygenase-1 (IDO1) [1]
| Compound | IC₅₀ (µM) |
| O-Benzylhydroxylamine | 0.81 |
| Phenyl-NH-NH₂ | 0.23 |
| Phenyl-CH₂-NH-OH | 6.0 |
| Phenyl-NH-OH | 9.2 |
Experimental Protocols
Protocol 1: General Assay for Determining Enzyme Inhibition
This protocol describes a general method for assessing the inhibitory potential of this compound or its derivatives against a target enzyme. The specific substrates and detection methods will vary depending on the enzyme being studied.
Materials:
-
Purified target enzyme
-
This compound (or derivative) stock solution (in an appropriate solvent, e.g., DMSO)
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader or other suitable detection instrument
-
96-well plates
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer.
-
Incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the serially diluted inhibitor solutions to the respective wells. Include a control well with the enzyme and buffer only (no inhibitor). Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will be specific to the assay (e.g., absorbance, fluorescence, luminescence).[3]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Protocol 2: Synthesis of Oxime Derivatives from O-Alkylhydroxylamines
This protocol outlines the synthesis of oxime derivatives, a common strategy for creating libraries of potential enzyme inhibitors from O-alkylhydroxylamines.[4]
Materials:
-
O-alkylhydroxylamine (e.g., O-benzylhydroxylamine as a representative example)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., a weak acid)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve the O-alkylhydroxylamine in the chosen solvent in the reaction vessel.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure oxime derivative.
-
Characterization: Confirm the structure of the synthesized oxime using techniques such as NMR and mass spectrometry.
Visualizations
Signaling Pathway and Inhibition
Caption: General mechanism of enzyme inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening enzyme inhibitors.
Logical Relationship in Mechanism-Based Inhibition
Caption: Interaction of O-alkylhydroxylamine with an enzyme active site.
References
- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 2. This compound | 29812-79-1 | EBA81279 | Biosynth [biosynth.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring O-Decylhydroxylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Decylhydroxylamine is a versatile chemical intermediate with applications in organic synthesis and the development of novel therapeutic agents.[1][2] Its utility as a nucleophile and a precursor for primary amines makes it a valuable reagent in various chemical transformations.[1] Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product purity, and understanding reaction kinetics. This document provides detailed application notes and experimental protocols for key analytical techniques used to monitor these reactions.
Core Analytical Techniques
Several analytical techniques are well-suited for monitoring reactions of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation of products, or real-time reaction tracking. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application Note
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[1] For this compound and its reaction products, reversed-phase HPLC is typically employed, where separation is based on hydrophobicity.[1] Detection can be achieved using UV-Vis spectroscopy or, for greater sensitivity and specificity, mass spectrometry (LC-MS).[1]
Advantages:
-
Excellent for quantitative analysis of reaction progress and purity assessment.
-
High sensitivity, capable of detecting trace impurities.[3]
-
Applicable to a wide range of reaction mixtures.
Limitations:
-
This compound lacks a strong chromophore, which can limit detection by UV-Vis. Derivatization or the use of a mass spectrometer detector may be necessary.[3]
Typical Applications:
-
Monitoring the consumption of this compound and the formation of products over time.
-
Assessing the purity of the final product and identifying byproducts.
-
Quantifying residual this compound in final drug substances.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
- Withdraw an aliquot (e.g., 10-50 µL) from the reaction mixture.
- Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
- Dilute the aliquot with the mobile phase to a suitable concentration.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[4]
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape.[1]
- Flow Rate: 0.8 - 1.5 mL/min.[4][5]
- Column Temperature: 40°C.[4][5]
- Injection Volume: 10 µL.[4]
- Detector:
- UV-Vis detector at a low wavelength (e.g., 210 nm) if sensitivity is sufficient.
- Mass Spectrometer (ESI source, positive ion mode) for high sensitivity and confirmation of identity. The protonated molecule [M+H]⁺ for this compound is expected at m/z 174.17.[1]
3. Data Analysis:
- Identify the peaks corresponding to this compound and the reaction products based on their retention times (and mass spectra if using LC-MS).
- Quantify the concentration of each component by integrating the peak areas.
- Monitor the reaction progress by plotting the concentration of reactants and products as a function of time.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer.[1] While this compound can be analyzed directly, derivatization (e.g., silylation) may be required to improve its volatility and thermal stability.[1] GC-MS provides excellent separation and definitive identification based on mass spectra.[1]
Advantages:
-
High resolution and sensitivity.
-
Provides structural information from mass fragmentation patterns, aiding in the identification of unknown byproducts.
Limitations:
-
Requires compounds to be volatile and thermally stable, which may necessitate a derivatization step.[1]
Typical Applications:
-
Identifying and quantifying this compound and its reaction products.
-
Detecting volatile impurities in the reaction mixture.
-
Confirming the structure of reaction products.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (with Derivatization):
- Withdraw an aliquot from the reaction mixture and quench if necessary.
- Evaporate the solvent under a stream of nitrogen.
- Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).
- Heat the mixture (e.g., at 60-70°C) for a specified time to complete the derivatization.
2. Instrumentation and Conditions:
- GC-MS System: A standard GC system coupled to a mass spectrometer.
- Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50-100°C, hold for 1-2 minutes.
- Ramp: Increase to 280-300°C at a rate of 10-20°C/min.
- Final hold: 5-10 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
3. Data Analysis:
- Identify compounds by comparing their retention times and mass spectra to known standards or spectral libraries (e.g., NIST).[6]
- Quantify components using the peak area of a characteristic ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Principle: NMR spectroscopy provides detailed structural information about molecules by observing the behavior of atomic nuclei in a magnetic field. For reaction monitoring, a series of 1D NMR spectra (typically ¹H NMR) are acquired over time to observe the disappearance of reactant signals and the appearance of product signals.[7]
Advantages:
-
Non-invasive and non-destructive.[7]
-
Provides rich structural information, allowing for the unambiguous identification of reactants, intermediates, and products.
-
Inherently quantitative without the need for calibration curves for each component.[8]
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
Requires deuterated solvents for the reaction or for sample preparation.
Typical Applications:
-
Elucidation of reaction mechanisms by identifying transient intermediates.
-
Structural confirmation of final products.
Experimental Protocol: Real-Time NMR Monitoring
1. Sample Preparation:
- The reaction can be run directly in an NMR tube if the conditions are suitable.
- Dissolve the starting materials in a deuterated solvent that is compatible with the reaction chemistry.
- Alternatively, for online monitoring, the reaction mixture can be circulated from an external reactor through the NMR spectrometer.[11]
2. Instrumentation and Data Acquisition:
- NMR Spectrometer: A standard NMR spectrometer (benchtop or high-field).
- Experiment: A series of 1D ¹H NMR spectra acquired at regular time intervals.[7]
- Pulse Sequence: A standard zg (zero-go) pulse sequence is often sufficient. For pseudo-2D experiments that correlate spectra with time, specialized sequences may be used.[9]
- Acquisition Parameters:
- Set the number of scans (NS) to achieve adequate signal-to-noise in a short time.
- Define the delay between experiments (d20) to set the time resolution.[9]
3. Data Processing and Analysis:
- Process the series of spectra (e.g., using Fourier transformation, phase correction, and baseline correction).
- Identify characteristic signals for the this compound reactant and the product(s).
- Integrate the area of these signals in each spectrum.
- Plot the normalized integral values against time to obtain kinetic profiles for each species.[12]
Quantitative Data Summary
The following table provides an illustrative summary of the kind of quantitative data that can be obtained using these analytical techniques.
| Parameter | HPLC | GC-MS | NMR Spectroscopy |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL (with MS detection) | ~0.1 - 10 ng/mL | ~10 - 100 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 5 µg/mL (with MS detection) | ~0.5 - 50 ng/mL | ~50 - 500 µg/mL |
| Linear Range | 3-4 orders of magnitude | 3-5 orders of magnitude | 2-3 orders of magnitude |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Typical Run Time | 10 - 30 minutes | 15 - 40 minutes | 1 - 5 minutes per time point |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for monitoring chemical reactions.
Caption: Logic for selecting the appropriate analytical technique.
Reaction Pathway Example
Caption: Reduction of this compound to a primary amine.
References
- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 2. This compound | 29812-79-1 | EBA81279 | Biosynth [biosynth.com]
- 3. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. magritek.com [magritek.com]
- 12. magritek.com [magritek.com]
Application Notes and Protocols for the Purification of O-Decylhydroxylamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Decylhydroxylamine is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics and functionalized materials. Its long alkyl chain imparts unique solubility properties, making it a key building block in various applications. The synthesis of this compound, commonly achieved through methods such as the Mitsunobu reaction, often results in a crude product containing unreacted starting materials, byproducts, and reagents.[1][2] Effective purification is therefore a critical step to ensure the quality and reliability of downstream applications.
These application notes provide detailed protocols for the purification of this compound and its reaction products, focusing on common laboratory techniques such as flash column chromatography, recrystallization, and liquid-liquid extraction.
Data Presentation
The selection of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following table summarizes the applicability and expected outcomes for each method.
| Purification Method | Typical Application | Expected Purity | Expected Yield | Key Considerations |
| Flash Column Chromatography | Small to medium scale (mg to g) | >95% | 60-90% | Effective for removing a wide range of impurities. Requires solvent system optimization. |
| Recrystallization | Medium to large scale (g to kg) | >98% | 50-80% | Ideal for crystalline solids. Solvent selection is crucial to avoid oiling out.[3] |
| Liquid-Liquid Extraction | Initial workup and removal of polar/ionic impurities | Moderate | >90% (in organic phase) | Efficient for separating the product from water-soluble byproducts and salts. |
| Acid-Base Extraction | Isolation of the amine product | High | 80-95% | Exploits the basicity of the hydroxylamine group to separate it from neutral organic impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of this compound from a crude reaction mixture, particularly after a Mitsunobu reaction.[3][4]
Materials:
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Solvent system: Heptanes/Ethyl Acetate (gradient elution)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent. Dissolve the residue in a minimal amount of dichloromethane or the initial chromatography solvent.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Dry-pack the column with silica gel.
-
Wet the silica gel with the initial, least polar solvent mixture (e.g., 100% Heptanes).
-
-
Loading the Sample:
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% Heptanes) and gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 100% Heptanes to 90:10 Heptanes/Ethyl Acetate.
-
Collect fractions and monitor the separation by TLC. The desired product, this compound, is less polar than byproducts like triphenylphosphine oxide.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound as a colorless oil or a white solid.
-
Protocol 2: Purification by Recrystallization of this compound Hydrochloride
O-Alkylhydroxylamines are often isolated and purified as their hydrochloride salts, which tend to be more crystalline.[2][4]
Materials:
-
Crude this compound
-
Hydrochloric acid (2.0 M solution in diethyl ether)
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture of polar and non-polar solvents like ethanol/diethyl ether)
-
Erlenmeyer flask, heating mantle, and filtration apparatus
Procedure:
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent like diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether with stirring.
-
A white precipitate of this compound hydrochloride should form.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
-
Recrystallization:
-
Transfer the crude hydrochloride salt to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., hot ethanol) to dissolve the solid completely.
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
If the product oils out, try a different solvent or a solvent mixture.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol describes a general workup procedure to remove polar impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Diethyl ether, Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether).
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This will remove acidic and water-soluble impurities.
-
-
Separation and Drying:
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Concentration:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude this compound, which can then be further purified by chromatography or recrystallization.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision tree for purification method selection.
References
- 1. Capture-ROMP-release: application for the synthesis of O-alkylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
O-Decylhydroxylamine: A Versatile Reagent for the Synthesis of Nitrogen-Containing Heterocycles
FOR IMMEDIATE RELEASE
[City, State] – [Date] – O-Decylhydroxylamine is emerging as a valuable and versatile reagent in the field of organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds. These structural motifs are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. This application note provides a detailed overview of the utility of this compound in the synthesis of isoxazoles, a key class of five-membered nitrogen- and oxygen-containing heterocycles. Detailed experimental protocols and quantitative data are presented to guide researchers in leveraging this reagent for their synthetic needs.
Nitrogen-containing heterocycles are fundamental components of a vast array of biologically active compounds. The development of efficient and robust synthetic methodologies for their preparation is a continuous focus of chemical research. O-Alkylhydroxylamines, including this compound, serve as key building blocks in this endeavor due to the reactive nature of the hydroxylamine moiety.[1]
Application: Synthesis of Isoxazoles
One of the primary applications of this compound in heterocyclic chemistry is the synthesis of substituted isoxazoles. Isoxazoles are formed through the condensation reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. The long decyl chain of this compound can enhance solubility in organic solvents and may influence the physicochemical properties of the resulting heterocyclic products.
General Reaction Scheme:
The synthesis of isoxazoles from this compound and a 1,3-dicarbonyl compound, such as a β-ketoester, proceeds via an initial nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups, followed by cyclization and dehydration to afford the aromatic isoxazole ring.
Caption: General workflow for the synthesis of isoxazoles using this compound.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of isoxazoles.
Protocol 1: Synthesis of Ethyl 5-methyl-3-decyloxyisoxazole-4-carboxylate
This protocol outlines the reaction of this compound hydrochloride with ethyl acetoacetate, a common 1,3-dicarbonyl compound.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (3:1).
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of an isoxazole derivative using this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound HCl | Ethyl acetoacetate | Sodium Acetate | Ethanol/Water | 80 | 6 | 75-85 |
| This compound HCl | Acetylacetone | Sodium Carbonate | Methanol | 65 | 8 | 70-80 |
Logical Relationship of Synthesis
The synthesis of isoxazoles from this compound and a β-dicarbonyl compound follows a logical progression of chemical transformations.
Caption: Step-wise logical flow of the isoxazole synthesis.
Other Potential Applications
While the synthesis of isoxazoles is a key application, the reactivity of this compound suggests its utility in the formation of other nitrogen-containing heterocycles. For instance, its reaction with α,β-unsaturated ketones (chalcones) can also lead to isoxazoline intermediates, which can be further transformed. Additionally, O-alkylhydroxylamines can be precursors to primary amines and can participate in the formation of nitrones from aldehydes and ketones.[1] Although direct protocols for the synthesis of other heterocycles like tetrahydroquinolines using this compound are not well-documented, analogous reactions with other O-alkylhydroxylamines suggest this as a promising area for future research.[1]
Conclusion
This compound is a valuable synthetic tool for the construction of nitrogen-containing heterocycles, particularly isoxazoles. The straightforward condensation reaction with 1,3-dicarbonyl compounds provides a reliable route to these important scaffolds. The protocols and data presented herein serve as a guide for researchers and drug development professionals to explore the full potential of this versatile reagent in their synthetic endeavors. Further investigation into the broader applications of this compound in heterocyclic synthesis is warranted and expected to yield novel and efficient synthetic methodologies.
References
Application Notes and Protocols: O-Decylhydroxylamine in Hydrophobic Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of O-Decylhydroxylamine in hydrophobic environments, particularly focusing on its application in the surface functionalization of liposomal drug delivery systems.
Application Note: Leveraging this compound for Advanced Liposome Functionalization
This compound is an amphiphilic molecule characterized by a ten-carbon hydrophobic decyl chain and a reactive hydrophilic hydroxylamine headgroup.[1] Its structure makes it poorly soluble in water but highly soluble in organic solvents, facilitating its interaction with and incorporation into lipid-based nanostructures.[1] The primary application of this compound in hydrophobic environments is the surface functionalization of pre-formed nanocarriers, such as liposomes.
The long decyl chain acts as a hydrophobic anchor, spontaneously partitioning into the lipid bilayer of liposomes. This leaves the hydroxylamine group exposed on the liposome surface, creating a versatile platform for the covalent attachment of various molecules, including targeting ligands, imaging agents, and therapeutic payloads. The nucleophilic hydroxylamine group can readily react with electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, which can be incorporated into the liposome surface through the use of functionalized lipids.
This approach allows for the development of highly tailored drug delivery systems with enhanced targeting capabilities and the potential for controlled release of encapsulated agents. The functionalized liposomes can be designed to recognize and bind to specific cell surface receptors, thereby increasing the local concentration of the therapeutic agent at the site of action and minimizing off-target effects.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of this compound-functionalized liposomes.
Protocol 1: Preparation of NHS-Ester Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing a reactive N-hydroxysuccinimide (NHS) ester on their surface using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-NHS)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
-
Water bath
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-NHS in chloroform at a molar ratio of 55:40:5.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).
-
Continue evaporation for at least 1 hour after the bulk solvent has been removed to ensure the formation of a thin, dry lipid film.
-
Further dry the lipid film under high vacuum for a minimum of 2 hours to remove any residual solvent.
-
-
Hydration of Lipid Film:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) to a final lipid concentration of 10 mg/mL.
-
Incubate the flask in a water bath at 60-65°C for 1 hour with intermittent gentle vortexing to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to 60-65°C.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
The resulting liposome suspension should be stored at 4°C and used for conjugation within a few hours.
-
Protocol 2: Conjugation of this compound to NHS-Ester Functionalized Liposomes
This protocol details the covalent attachment of this compound to the surface of the pre-formed NHS-ester functionalized liposomes.
Materials:
-
NHS-ester functionalized liposomes (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
To the NHS-ester functionalized liposome suspension, add the this compound stock solution to achieve a 10-fold molar excess of this compound relative to the DSPE-PEG(2000)-NHS concentration.
-
Adjust the pH of the reaction mixture to 8.0-8.5 with a suitable buffer if necessary.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound and by-products by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the liposomes (typically the void volume).
-
The purified this compound-functionalized liposomes should be stored at 4°C.
-
Protocol 3: Characterization of Functionalized Liposomes
This protocol describes the characterization of the liposomes before and after conjugation with this compound using Dynamic Light Scattering (DLS) and Zeta Potential analysis.
Materials:
-
Unfunctionalized liposomes (control)
-
NHS-ester functionalized liposomes
-
This compound-functionalized liposomes
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
-
Deionized water
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of each liposome suspension in deionized water or a low ionic strength buffer to a suitable concentration for DLS and zeta potential measurements (as recommended by the instrument manufacturer).
-
-
Dynamic Light Scattering (DLS) Measurement:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of each liposome sample.
-
Perform at least three independent measurements for each sample.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of each liposome sample to determine the surface charge.
-
Perform at least three independent measurements for each sample.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the liposomes at different stages of the functionalization process.
Table 1: Physicochemical Properties of Liposome Formulations
| Liposome Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unfunctionalized Liposomes (Control) | 105 ± 5 | 0.12 ± 0.03 | -5 ± 2 |
| NHS-Ester Functionalized Liposomes | 110 ± 5 | 0.15 ± 0.04 | -8 ± 2 |
| This compound Functionalized Liposomes | 112 ± 6 | 0.16 ± 0.05 | -2 ± 1 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow, the chemical conjugation reaction, and a potential signaling pathway application.
Caption: Experimental workflow for the preparation and characterization of this compound functionalized liposomes.
Caption: Chemical conjugation of this compound to an NHS-ester functionalized liposome surface.
Caption: Signaling pathway for targeted drug delivery using a ligand-conjugated this compound-functionalized liposome.
References
Application Notes and Protocols: O-Decylhydroxylamine for Cross-Linking Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction to O-Decylhydroxylamine
This compound (C₁₀H₂₃NO) is an organic compound featuring a reactive hydroxylamine moiety (-ONH₂) attached to a ten-carbon alkyl chain.[1][2][3][4] This unique bifunctional structure makes it a valuable reagent in cross-linking and bioconjugation. The hydroxylamine group enables the formation of stable oxime bonds through reaction with carbonyl groups (aldehydes or ketones), a process known as oxime ligation.[1][5][6] The long decyl chain imparts significant hydrophobicity, influencing the molecule's solubility and creating unique opportunities for modifications in non-polar environments or interactions with lipid structures.[1]
The cross-linking capability of this compound is rooted in the chemoselective and bioorthogonal nature of the oxime ligation reaction, which proceeds under mild conditions and is stable, making it ideal for applications in complex biological systems.[7][8]
Key Applications in Cross-Linking
The dual functionality of this compound makes it suitable for several advanced applications:
-
Bioconjugation: The hydroxylamine group reacts with carbonyl groups introduced into biomolecules like proteins, peptides, or nucleic acids. This is particularly relevant for the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload can be linked to a targeting antibody.[][10] The hydrophobic decyl chain can enhance interaction with cell membranes or hydrophobic pockets of proteins.[1]
-
Hydrogel Formation: this compound can act as a cross-linker in polymer chains containing aldehyde or ketone functionalities, leading to the formation of hydrogels.[11] The mechanical properties and stability of these hydrogels can be tuned for various applications, including in cell culture and tissue engineering.[11][12]
-
Surface Modification: The reactive nature of the hydroxylamine group allows it to be used for the functionalization and cross-linking of polymer surfaces, altering their chemical and physical properties such as hydrophobicity, biocompatibility, and adhesion.[13]
Physicochemical and Reactive Properties
The utility of this compound is defined by its chemical properties and reactivity profile.
The core reaction is the nucleophilic addition of the hydroxylamine to a carbonyl group, followed by dehydration to form a stable oxime linkage.[1][5] This reaction is typically catalyzed by nucleophilic catalysts like aniline or its derivatives and is most efficient in a slightly acidic pH range (pH 4-5).[7][14]
Caption: General mechanism of oxime ligation.
Quantitative and qualitative data are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 29812-79-1 | [2][3][4][15] |
| Molecular Formula | C₁₀H₂₃NO | [2][3][4][15] |
| Molecular Weight | 173.30 g/mol | [2][3][4][15] |
| Appearance | Not specified (typically liquid or low-melting solid) | - |
| Solubility | Low in water, high in organic solvents | [1] |
| Topological Polar Surface Area | 35.3 Ų |[2] |
Table 2: Comparative Properties of Hydroxylamine Reagents
| Property | This compound | O-Methoxyhydroxylamine | Reference |
|---|---|---|---|
| Hydrophobicity | High (due to C10 chain) | Low | [1] |
| Water Solubility | Low | High | [1] |
| Reaction Kinetics | Slower due to steric hindrance | Faster | [1] |
| Primary Use Case | Systems requiring hydrophobic interactions or solubility in organic media | Aqueous-based bioconjugation |[1] |
Experimental Protocols
The following protocols provide detailed methodologies for key applications of this compound.
This protocol describes the fundamental steps for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.
Materials:
-
Carbonyl-containing protein (e.g., modified antibody)
-
This compound
-
Aniline (catalyst)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 5.0
-
Quenching Solution: 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in an organic solvent like DMSO or ethanol. Prepare a 200 mM stock solution of aniline in the same solvent.
-
Conjugation Reaction:
-
To the protein solution, add this compound from the stock solution to achieve a 50-100 molar excess relative to the protein.
-
Add aniline from the stock solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
-
-
Quenching: (Optional) Add quenching solution to a final concentration of 100 mM to react with any remaining carbonyl groups. Incubate for 30 minutes.
-
Purification: Remove excess reagents and catalyst by purifying the conjugate using SEC with an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry to confirm conjugation and determine the degree of labeling.
Caption: Workflow for protein conjugation.
This protocol outlines the conceptual steps for creating an ADC where a drug payload is linked to an antibody via an this compound-derived linker.
Principle: An antibody is first modified with a linker containing a carbonyl group. A drug payload, functionalized with this compound, is then conjugated to the antibody via oxime ligation.
Procedure:
-
Antibody Modification: React a monoclonal antibody with a bifunctional linker (e.g., an NHS-ester linker containing an aldehyde) to introduce carbonyl groups onto surface-exposed lysines. Purify the modified antibody.
-
Payload Functionalization: Synthesize a derivative of the cytotoxic drug that is covalently attached to this compound.
-
Conjugation: React the carbonyl-modified antibody with the hydroxylamine-functionalized drug payload in the presence of an aniline catalyst, following the general procedure outlined in Protocol 1.
-
Purification and Analysis: Purify the resulting ADC using SEC or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated drug and antibody. Characterize the final ADC to determine the drug-to-antibody ratio (DAR).[10]
References
- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 2. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Hydroxylamine, O-decyl- [webbook.nist.gov]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. DEP® antibody-drug conjugates [starpharma.com]
- 11. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. This compound | 29812-79-1 | EBA81279 | Biosynth [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: O-Decylhydroxylamine Reactions
Welcome to the technical support center for O-Decylhydroxylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in this compound reactions can stem from several factors, ranging from procedural errors to inherent chemical challenges. Here are the most common areas to investigate:
-
Reagent Quality and Handling:
-
Purity: Ensure the this compound and other reactants (e.g., aldehydes, ketones, alkyl halides) are of high purity (≥98%).[1] Impurities can introduce side reactions or inhibit the primary reaction.
-
Moisture: Like many reactions in organic synthesis, these can be sensitive to moisture. Use dry solvents and flame- or oven-dried glassware to prevent hydrolysis of reagents or intermediates.[2]
-
Storage: this compound should be stored in a dry environment, typically at 2-8°C, to maintain its stability.[1]
-
-
Reaction Conditions:
-
Temperature Control: this compound is thermally stable up to 100°C.[3] However, side reactions or decomposition of other reagents might occur at elevated temperatures. Conversely, insufficient temperature can lead to slow or incomplete reactions. Careful temperature control is crucial.
-
Reaction Time: The steric bulk of the decyl chain can sometimes lead to slower reaction kinetics compared to shorter-chain analogs.[3] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before workup.
-
Stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion of the limiting reagent. Double-check all calculations and measurements.[2]
-
-
Workup and Purification:
-
Product Loss: Significant amounts of product can be lost during the workup phase. Ensure thorough extraction from the aqueous layer, as some products may have partial water solubility.[4] When rinsing drying agents or filtering, use the extraction solvent to recover any adsorbed product.[2]
-
Product Decomposition: Your product may be sensitive to acidic or basic conditions used during the workup.[4] If you suspect this, test the stability of your product by exposing a small sample to the workup conditions and monitoring for decomposition by TLC.[4]
-
Purification Issues: Product can be lost during column chromatography if it streaks or binds irreversibly to the silica gel. Volatile products may be lost during solvent removal under high vacuum.[2]
-
Question 2: I am observing multiple spots on my TLC plate. What are the likely side products?
Answer: The formation of multiple products is a common issue. The hydroxylamine moiety is a versatile functional group, which can lead to several side reactions.
-
N-Alkylation vs. O-Alkylation: In reactions with electrophiles like alkyl halides, both the nitrogen and oxygen atoms of the hydroxylamine can act as nucleophiles. While O-alkylation is often desired for forming oxime ethers, N-alkylation can occur as a competing side reaction.[5] The choice of base and solvent can influence this selectivity.
-
Reductive Cleavage of the N-O Bond: The N-O bond in hydroxylamines and their derivatives (like oximes) is relatively weak and susceptible to cleavage.[6] This can be a significant issue in reduction reactions, where the desired hydroxylamine product can be over-reduced to the corresponding primary amine.[6]
-
Oxidation: this compound can be oxidized to form nitroso derivatives.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
-
Formation of Nitrones: When reacting with aldehydes or ketones, N-substituted hydroxylamines can form nitrones.[3]
Question 3: How can I optimize my reaction to favor the desired product and increase the yield?
Answer: Optimization is a systematic process of adjusting reaction parameters.
-
Solvent and Base Selection: The choice of solvent and base is critical. For reactions like O-alkylation to form oxime ethers, using a suitable base such as potassium carbonate in a solvent like THF can be effective.[7] The polarity of the solvent can influence reaction rates and selectivity.
-
Temperature Screening: Run small-scale trials at different temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal balance between reaction rate and side product formation.
-
Reagent Addition: Adding reagents dropwise, especially in exothermic reactions, can help control the temperature and minimize side reactions.[8]
-
Monitor the Reaction: Do not rely on literature reaction times. Actively monitor the consumption of your starting material. Quench the reaction as soon as it is complete to prevent product degradation.[2]
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound?
A: this compound (C₁₀H₂₃NO) has a molecular weight of approximately 173.3 g/mol .[9][10] Its long decyl chain makes it poorly soluble in water but highly soluble in common organic solvents.[3] This amphiphilic character is crucial for its use in modifying biomolecules or in non-polar reaction media.[3]
Q: How should I store and handle this compound?
A: It should be stored sealed in a dry environment at 2-8°C.[1] As with most chemicals, handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Q: What is the thermal stability of this compound?
A: It demonstrates good thermal stability, remaining stable up to 100°C, which is superior to analogs like O-methoxyhydroxylamine that can decompose at 60°C.[3]
Q: What analytical techniques are best for monitoring my reaction and characterizing the product?
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of the consumption of starting materials and the formation of products. Gas Chromatography (GC) can also be used for more quantitative monitoring.
-
Product Characterization: High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming the elemental composition of your product.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation.
Data Presentation
Table 1: Comparative Properties of Hydroxylamine Derivatives
| Property | This compound | O-Methoxyhydroxylamine | O-Benzylhydroxylamine |
| Molecular Formula | C₁₀H₂₃NO | CH₅NO | C₇H₉NO |
| Molecular Weight | 173.30 g/mol | 47.04 g/mol | 123.15 g/mol |
| Thermal Stability | Stable up to 100°C[3] | Decomposes at 60°C[3] | Data not specified |
| Solubility in Water | Low[3] | High[3] | Slightly soluble |
| N-Alkylation Efficiency | 85–92% (with benzyl chloride)[3] | Not specified | 85–92% (as reference)[3] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ether Synthesis
This protocol describes a general one-pot synthesis of an oxime ether from an aldehyde or ketone, which is a common reaction involving this compound.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Flame-dry the round-bottom flask and condenser and allow them to cool to room temperature under a stream of inert gas. Add a magnetic stir bar.
-
Reagent Addition: To the flask, add the aldehyde or ketone (1.0 eq), this compound hydrochloride (1.1 eq), and anhydrous K₂CO₃ (2.5 eq).
-
Solvent Addition: Add anhydrous THF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-65°C), depending on the reactivity of the carbonyl compound.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the starting carbonyl compound spot has disappeared. Typical reaction times can range from 1 to 24 hours.[7]
-
Quench and Workup: Once complete, cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of THF. Combine the filtrates and remove the THF under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure oxime ether.
Protocol 2: Troubleshooting Product Loss During Workup
If you suspect product loss during the aqueous workup (Step 7 above), follow this procedure.
-
Check Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small sample, and extract it with a clean portion of a suitable organic solvent. Concentrate this extract and analyze it by TLC to see if any product is present.[4]
-
Back-Extraction: If product is detected, perform additional extractions (2-3 times) on the main aqueous layer to recover it.
-
pH Adjustment: If your product is acidic or basic, it may be partitioning into the aqueous layer. Try adjusting the pH of the aqueous layer before extraction to neutralize your product and increase its solubility in the organic phase.
-
Test for Emulsions: If an emulsion forms during extraction, it can trap the product. Try adding brine to the separatory funnel to help break the emulsion.
Visualizations
Troubleshooting Workflow
This diagram provides a logical workflow to diagnose the cause of low reaction yields.
Caption: A step-by-step guide to troubleshooting low reaction yields.
General Experimental Workflow
This diagram illustrates the typical sequence of steps for performing a reaction with this compound.
Caption: Standard workflow for this compound synthesis experiments.
References
- 1. chemscene.com [chemscene.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. reddit.com [reddit.com]
- 9. Hydroxylamine, O-decyl- [webbook.nist.gov]
- 10. This compound CAS#: 29812-79-1 [m.chemicalbook.com]
dealing with poor water solubility of O-Decylhydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor water solubility of O-Decylhydroxylamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound possesses a long, ten-carbon alkyl chain (decyl group) which is hydrophobic (water-repelling). This nonpolar tail dominates its physical properties, making it poorly soluble in polar solvents like water, despite the presence of a polar hydroxylamine group.[1][2] It is, however, highly soluble in organic solvents.[2]
Q2: What is the benefit of using this compound hydrochloride salt?
A2: this compound is often supplied as a hydrochloride salt. This salt form is generally more water-soluble than the free base. The protonated amine group in the hydrochloride salt can interact more favorably with water molecules, which can aid in its dissolution in aqueous solutions.
Q3: Can I use this compound in aqueous buffers for biological experiments?
A3: Yes, but with careful preparation. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock can then be diluted into the final aqueous buffer, but care must be taken to avoid precipitation.
Q4: What are the signs of precipitation when I add my this compound stock solution to my aqueous buffer?
A4: Signs of precipitation include the appearance of a cloudy or milky suspension, visible solid particles, or a film on the surface of the solution. This indicates that the concentration of this compound has exceeded its solubility limit in the final buffer composition.
Troubleshooting Guide
Issue: My this compound solution is cloudy after adding it to my aqueous buffer.
-
Question 1: What solvent did you use to prepare your stock solution?
-
Answer: this compound should be dissolved in a water-miscible organic solvent like DMSO or ethanol to prepare a high-concentration stock solution. Attempting to dissolve it directly in water or buffer will likely be unsuccessful.
-
-
Question 2: What is the concentration of the organic co-solvent in your final reaction mixture?
-
Answer: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer should be kept as low as possible, ideally below 5% (v/v), as higher concentrations can negatively impact biological experiments, for example, by denaturing proteins. If precipitation occurs, you may need to slightly increase the co-solvent percentage, but this should be tested for compatibility with your specific assay.
-
-
Question 3: Did you vortex or mix the solution adequately after adding the stock solution?
-
Answer: When adding the stock solution to the aqueous buffer, it is crucial to mix the solution immediately and vigorously. This helps to disperse the this compound molecules quickly, reducing the chances of localized high concentrations that can lead to precipitation. Adding the stock solution dropwise while vortexing can be an effective technique.
-
-
Question 4: Have you considered adjusting the pH of your buffer?
-
Answer: The solubility of amines can be influenced by pH. For this compound, maintaining a slightly acidic to neutral pH is generally recommended for reactions involving its hydroxylamine group. However, if you are working with the free base, a slightly acidic pH can help to protonate the amine, potentially increasing its solubility.
-
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Decylamine | Water | ~0.55 mg/mL (Slightly soluble)[3] |
| Decylamine | Ethanol | Readily soluble[4] |
| Decylamine | Chloroform | Readily soluble[5] |
| Decylamine | Ether | Readily soluble[4] |
Experimental Protocol: Labeling a Carbonyl-Containing Protein with a Hydrophobic Dye using this compound as a Linker
This protocol describes a method for conjugating a hypothetical hydrophobic fluorescent dye containing an aldehyde group to a protein that has been engineered to have a carbonyl group (e.g., via enzymatic or chemical modification). This compound acts as a linker, first reacting with the hydrophobic dye and then presenting the hydroxylamine group for reaction with the protein's carbonyl group. The poor water solubility of the this compound-dye conjugate is a key challenge addressed in this protocol.
Materials:
-
Carbonyl-containing protein in a suitable buffer (e.g., 50 mM MES buffer, pH 6.0)
-
Aldehyde-containing hydrophobic fluorescent dye
-
This compound hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM MES buffer, 150 mM NaCl, pH 6.0)
-
Desalting column
Procedure:
-
Preparation of a Concentrated this compound Stock Solution:
-
Weigh out a precise amount of this compound hydrochloride.
-
Dissolve it in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex thoroughly until the compound is completely dissolved. Store desiccated at 4°C.
-
-
Pre-conjugation of this compound to the Hydrophobic Dye:
-
In a microcentrifuge tube, dissolve the aldehyde-containing hydrophobic dye in a minimal amount of DMSO.
-
Add a 1.2-fold molar excess of the 100 mM this compound stock solution.
-
Allow the reaction to proceed for 2 hours at room temperature in the dark to form the oxime-linked dye-linker conjugate.
-
-
Preparation of the Protein for Labeling:
-
Ensure the carbonyl-containing protein is in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Labeling Reaction:
-
To the protein solution, add the pre-conjugated dye-linker solution from step 2. The final concentration of DMSO in the reaction mixture should not exceed 5% (v/v).
-
It is critical to add the dye-linker solution dropwise to the protein solution while gently vortexing to ensure rapid mixing and prevent precipitation.
-
Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye-linker conjugate and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm successful labeling by UV-Vis spectroscopy, measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its specific maximum absorbance wavelength.
-
Further characterization can be performed using techniques such as mass spectrometry or SDS-PAGE with fluorescence imaging.
-
Visualizations
References
Technical Support Center: O-Decylhydroxylamine in Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of O-Decylhydroxylamine. The content focuses on addressing specific issues that may arise during experiments, with a particular emphasis on the steric hindrance effects associated with its long decyl chain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an O-alkylhydroxylamine featuring a ten-carbon alkyl chain attached to the oxygen atom of the hydroxylamine moiety.[1] Its primary applications are in bioconjugation and organic synthesis. The hydroxylamine group readily reacts with aldehydes and ketones to form stable oxime bonds, a reaction commonly known as oxime ligation.[1] This makes it a valuable tool for linking molecules in various research and drug development contexts, including the surface modification of nanoparticles and the creation of drug delivery systems.[2][3]
Q2: How does the decyl chain of this compound affect its reactivity?
The long decyl chain significantly influences the physicochemical properties and reactivity of this compound. Its key effects are:
-
Steric Hindrance: The bulky decyl group can physically obstruct the approach of the hydroxylamine to the reaction center of another molecule. This steric hindrance can lead to slower reaction kinetics compared to shorter-chain hydroxylamines like O-methylhydroxylamine.[1]
-
Hydrophobicity: The decyl chain imparts a significant hydrophobic character to the molecule, making it poorly soluble in aqueous solutions but highly soluble in organic solvents. This property is crucial when designing reaction conditions, especially for biological applications that often take place in aqueous environments.
Q3: What are the main advantages of using this compound despite its steric hindrance?
The hydrophobic decyl chain, while a source of steric hindrance, also offers distinct advantages in certain applications:
-
Enhanced Hydrophobic Interactions: The decyl group can promote association with hydrophobic domains of biomolecules or nanoparticles, which can be beneficial for targeted delivery or assembly.
-
Improved Solubility in Organic Media: Its solubility in non-polar solvents makes it suitable for reactions conducted in organic or mixed-solvent systems.
-
Amphiphilic Properties: The combination of the hydrophilic hydroxylamine head and the hydrophobic decyl tail gives the molecule amphiphilic properties, which can be exploited in the formation of micelles or for interfacing with lipid bilayers.
Q4: Can the oxime bond formed with this compound be cleaved?
Yes, oxime bonds can be hydrolyzed (cleaved) under acidic conditions, which regenerates the original aldehyde/ketone and the hydroxylamine.[4] However, oximes are generally more stable to hydrolysis than corresponding imines or hydrazones, making them a robust linkage for many bioconjugation applications under physiological conditions.[5]
Troubleshooting Guides
Issue 1: Slow or Incomplete Oxime Ligation Reaction
Possible Causes:
-
Steric Hindrance: The bulky decyl group of this compound is a primary contributor to slower reaction rates compared to less hindered hydroxylamines.
-
Low Reactant Concentration: Ligation kinetics are concentration-dependent. Low concentrations of either the hydroxylamine or the carbonyl compound will slow down the reaction.[6]
-
Suboptimal pH: The rate of oxime formation is pH-dependent. The reaction is generally fastest in a slightly acidic buffer (pH 4-5).[6]
-
Poor Solubility: The hydrophobicity of this compound can lead to poor solubility in aqueous buffers, reducing its effective concentration and hindering the reaction.
-
Absence of a Catalyst: Oxime ligation can be significantly accelerated by the use of nucleophilic catalysts.[7]
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Increase Reactant Concentration: If possible, increase the concentration of one or both reactants.
-
Adjust pH: Buffer the reaction mixture to a pH between 4 and 5.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be mindful of the thermal stability of your reactants.
-
-
Improve Solubility:
-
Use a Co-solvent: Add a water-miscible organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol to the reaction mixture to improve the solubility of this compound.[6]
-
-
Utilize a Catalyst:
Issue 2: Aggregation of Nanoparticles during Surface Functionalization
Possible Causes:
-
Hydrophobic Interactions: The decyl chains on the surface of the nanoparticles can interact with each other, leading to aggregation in aqueous solutions.
-
Charge Neutralization: If the nanoparticles are stabilized by surface charge, the functionalization process may neutralize this charge, leading to instability and aggregation.
-
Inefficient Ligand Exchange: Incomplete replacement of the original stabilizing ligands can result in patches of exposed nanoparticle surface that can aggregate.
Recommended Solutions:
-
Control the Degree of Functionalization: Avoid excessively high densities of this compound on the nanoparticle surface to minimize inter-particle hydrophobic interactions.
-
Incorporate a Hydrophilic Co-ligand: Co-functionalize the nanoparticles with a hydrophilic ligand, such as polyethylene glycol (PEG), to improve their dispersibility and stability in aqueous media.
-
Optimize the Ligand Exchange Process:
-
Solvent Choice: Perform the ligand exchange in a solvent system that solubilizes both the initial and final ligands as well as the nanoparticles.
-
Reaction Time and Temperature: Adjust the reaction time and temperature to ensure complete ligand exchange.
-
-
Post-Functionalization Purification: Use techniques like centrifugation or dialysis to remove any unreacted this compound and other reagents that might contribute to instability.
Data Presentation
| O-Alkylhydroxylamine | Alkyl Chain | Relative Reaction Rate (Oxime Ligation) | Key Characteristics |
| O-Methylhydroxylamine | -CH₃ | Fastest | High water solubility, minimal steric hindrance. |
| O-Ethylhydroxylamine | -C₂H₅ | Fast | Good water solubility, low steric hindrance. |
| O-Propylhydroxylamine | -C₃H₇ | Moderate | Decreasing water solubility, moderate steric hindrance. |
| O-Butylhydroxylamine | -C₄H₉ | Slow | Lower water solubility, increasing steric hindrance. |
| This compound | -C₁₀H₂₁ | Slowest | Poor water solubility, significant steric hindrance. [1] |
Note: The relative reaction rates are illustrative and can be influenced by the specific carbonyl compound, solvent, pH, and catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation in a Mixed Solvent System
This protocol describes a general method for the conjugation of a ketone-containing molecule with this compound.
Materials:
-
Ketone-functionalized molecule
-
This compound hydrochloride
-
Aniline (catalyst)
-
Dimethylformamide (DMF)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Deionized water
Procedure:
-
Dissolve the ketone-functionalized molecule in a minimal amount of DMF.
-
In a separate vial, dissolve this compound hydrochloride in the sodium acetate buffer.
-
Add the solution of the ketone-functionalized molecule to the this compound solution with stirring.
-
Add aniline to the reaction mixture to a final concentration of 50 mM.
-
Adjust the final concentration of DMF in the reaction mixture to be between 10% and 50% (v/v) to ensure all components remain in solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, purify the product using standard chromatographic techniques (e.g., HPLC or column chromatography).
Protocol 2: Surface Functionalization of Gold Nanoparticles with this compound and PEG
This protocol outlines a method for the surface modification of citrate-stabilized gold nanoparticles with a mixture of thiol-terminated this compound and thiol-terminated polyethylene glycol (PEG-SH) to create stable, functionalized nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 15 nm)
-
Thiol-terminated this compound (HS-C₁₀H₂₀-ONH₂)
-
Thiol-terminated polyethylene glycol (PEG-SH, e.g., 2 kDa)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a solution of HS-C₁₀H₂₀-ONH₂ and PEG-SH in ethanol. The molar ratio of the two ligands can be varied to control the surface properties of the nanoparticles (e.g., a 1:10 ratio of decyl to PEG for good aqueous stability).
-
Add the ethanolic ligand solution to the aqueous gold nanoparticle solution with vigorous stirring. The final ethanol concentration should be kept low (e.g., <10%) to avoid nanoparticle aggregation.
-
Allow the ligand exchange reaction to proceed for at least 12 hours at room temperature with continuous stirring.
-
Purify the functionalized nanoparticles by centrifugation. Remove the supernatant containing excess ligands and resuspend the nanoparticle pellet in deionized water. Repeat this washing step at least three times.
-
Characterize the final functionalized nanoparticles for size, stability (e.g., using dynamic light scattering and UV-Vis spectroscopy), and surface functional groups.
Mandatory Visualizations
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions of O-Decylhydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Decylhydroxylamine. Our goal is to help you manage potential side reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My oxime ligation reaction with this compound is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete oxime ligation reactions can be attributed to several factors:
-
Suboptimal pH: The oxime ligation reaction is pH-dependent. The optimal pH is typically between 4 and 5 to ensure sufficient protonation of the carbonyl group, which makes it more electrophilic, while maintaining a sufficient concentration of the nucleophilic aminooxy group.[1][2]
-
Steric Hindrance: The long decyl chain of this compound can cause steric hindrance, which may slow down the reaction kinetics compared to shorter-chain hydroxylamines.[3]
-
Lack of Catalyst: While the reaction can proceed without a catalyst, the rate is often slow.[4] Aniline and its derivatives are commonly used as catalysts to accelerate the reaction.[1][2] p-Phenylenediamine has also been shown to be an effective catalyst, particularly at neutral pH.[2]
-
Low Reagent Concentration: Ensure that the concentrations of your reactants are sufficient to drive the reaction forward.
Troubleshooting Steps:
-
Adjust the pH of your reaction mixture to the optimal range (pH 4-5).
-
Consider adding a catalyst such as aniline (typically at a concentration of 10-100 mM).
-
If possible, increase the concentration of this compound or the carbonyl-containing molecule.
-
Allow for longer reaction times, monitoring the progress by an appropriate analytical method like HPLC or LC-MS.
Q2: I am observing an unexpected side product with a mass corresponding to the N-alkylated this compound. How can I prevent this?
A2: N-alkylation of the hydroxylamine nitrogen is a potential side reaction, especially if your reaction mixture contains alkyl halides or other electrophilic alkylating agents.[3]
Preventative Measures:
-
Purify Starting Materials: Ensure that your starting materials are free from any contaminating alkylating agents.
-
Protecting Groups: If the presence of an alkylating agent is unavoidable, consider protecting the nitrogen of the hydroxylamine. However, this adds extra steps to your synthesis.
-
Reaction Conditions: Run the reaction under conditions that do not favor N-alkylation. This may include adjusting the solvent and temperature.
Q3: My this compound solution seems to have degraded over time. What is the cause and how can I store it properly?
A3: O-Alkylhydroxylamines can be susceptible to oxidation.[3] this compound can be oxidized to form nitroso derivatives.[3] Additionally, the free aminooxy group is highly reactive towards aldehydes and ketones, including common laboratory solvents like acetone.[5]
Proper Storage and Handling:
-
Storage Conditions: Store this compound, especially in solution, at 2-8°C in a tightly sealed container to protect it from atmospheric oxygen and volatile carbonyl compounds.[6]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Avoid storing this compound in solvents that may contain or degrade to form aldehydes or ketones.
Q4: How can I remove unreacted this compound and its side products from my final product?
A4: Due to the hydrophobic nature of the decyl chain, this compound and its non-polar side products can often be separated from more polar products using chromatographic techniques.[3]
Purification Strategies:
-
Reversed-Phase HPLC: This is a highly effective method for separating the desired oxime-linked product from unreacted this compound and hydrophobic side products. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.[3]
-
Quenching: Before purification, any unreacted aldehyde or ketone can be quenched by adding an excess of a simple, volatile hydroxylamine or an aminooxy-containing compound, followed by purification. Alternatively, excess this compound can be quenched by adding a small, water-soluble aldehyde or ketone like acetone, followed by purification.[1]
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| Molecular Weight | 173.30 g/mol | --- | [6][7][8][9] |
| Purity (typical) | ≥98% | HPLC, GC-MS | [3][6] |
| HPLC Retention Time (typical) | ~4.5 - 6.0 min | C18 Reversed-Phase, Acetonitrile/Water gradient, UV (210 nm) or MS | [3] |
| ¹H NMR: O-CH₂ protons | δ 3.6–3.8 ppm | ¹H NMR | [3] |
| ¹³C NMR: O-CH₂ carbon | δ 65–70 ppm | ¹³C NMR | [3] |
| Mass Spectrometry (protonated) | [M+H]⁺ = 174.1701 Da | High-Resolution Mass Spectrometry (HRMS) | [3] |
Experimental Protocols
Protocol 1: Quenching Excess this compound
-
Reaction Monitoring: Monitor the progress of your oxime ligation reaction using an appropriate analytical technique (e.g., LC-MS or HPLC) to confirm the consumption of the limiting reagent.
-
Quenching Reagent Preparation: Prepare a 1 M solution of acetone in the reaction solvent.
-
Addition of Quenching Reagent: Once the reaction is complete, add a 5 to 10-fold molar excess of the acetone solution relative to the initial amount of this compound.
-
Incubation: Allow the quenching reaction to proceed for 30-60 minutes at room temperature.
-
Confirmation: Confirm the consumption of excess this compound by LC-MS or HPLC.
-
Purification: Proceed with the purification of your desired product.
Protocol 2: Purification of Oxime Ligation Product by Reversed-Phase HPLC
-
Sample Preparation: After quenching any excess reagents, dilute your reaction mixture with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% TFA).
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over a suitable timeframe (e.g., 30-60 minutes), depending on the hydrophobicity of your product.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides and 280 nm for proteins or other chromophore-containing molecules).
-
Fraction Collection: Collect the fractions corresponding to your desired product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by LC-MS and pool the pure fractions for lyophilization.
Visualizations
Caption: Experimental workflow for oxime ligation and purification.
Caption: Troubleshooting guide for slow oxime ligation reactions.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Hydroxylamine, O-decyl- [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound CAS#: 29812-79-1 [m.chemicalbook.com]
Technical Support Center: Optimizing O-Decylhydroxylamine Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with O-Decylhydroxylamine for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound bioconjugation (oxime ligation)?
A1: The optimal pH for oxime ligation with this compound is a balance between reaction rate and the stability of your biomolecule. Generally, the reaction is fastest at a mildly acidic pH of 4-5. However, many proteins and other biomolecules can be unstable or insoluble under these conditions. For reactions involving sensitive biomolecules, a neutral pH (6.5-7.5) is often used, and the slower reaction rate is compensated for by the addition of a catalyst.
Q2: My reaction is very slow at neutral pH. How can I increase the reaction rate?
A2: To accelerate the reaction at neutral pH, the use of nucleophilic catalysts is highly recommended. Aniline and its derivatives, such as p-phenylenediamine, have been shown to significantly increase the rate of oxime formation.[1] Catalytic amine buffers can also provide a dual function of buffering the solution and accelerating the reaction.[2] Arginine is another effective catalyst that can also help prevent protein aggregation during the conjugation process.[3]
Q3: What buffer system should I use for my bioconjugation reaction?
A3: The choice of buffer can have a significant impact on the reaction rate. While phosphate buffer is commonly used, it provides a relatively slow reaction rate compared to catalytic amine buffers.[2] Tris and HEPES buffers have been observed to result in even slower reactions.[2] For arginine-catalyzed reactions, a bicarbonate/CO2 buffer system has been shown to be particularly effective.[3] When using a catalyst like p-phenylenediamine, a standard phosphate or bicarbonate buffer at the desired pH is appropriate.
Q4: I am observing low yields of my final conjugate. What are the possible causes?
A4: Low conjugation yields can stem from several factors:
-
Suboptimal pH: Ensure your reaction pH is appropriate for both the reaction and your biomolecule's stability.
-
Absence of a Catalyst: At neutral pH, the uncatalyzed reaction is very slow. The addition of a catalyst like aniline, p-phenylenediamine, or arginine is crucial.
-
Poor Solubility of this compound: this compound has low water solubility.[4] Ensure it is fully dissolved in an appropriate co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low to avoid denaturing your biomolecule.
-
Steric Hindrance: The long decyl chain of this compound can introduce steric bulk, which might slow down the reaction with sterically hindered carbonyl groups.[4]
-
Instability of Reactants: Ensure the aldehyde or ketone on your biomolecule is stable and has not degraded. Hydroxylamine reagents can also be susceptible to oxidation.
Q5: Are there any known side reactions to be aware of?
A5: this compound, like other hydroxylamines, can be oxidized to form nitroso derivatives.[4] It is important to use high-quality reagents and consider de-gassing your buffers to minimize oxidative side reactions. Additionally, if your biomolecule contains other reactive functional groups, there is a potential for non-specific reactions, although oxime ligation is generally considered highly chemoselective.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Reaction pH is not optimal. | Adjust the pH. If your biomolecule is stable at acidic pH, try a reaction at pH 4.5-5.5. If not, use a neutral pH and add a catalyst. |
| No catalyst was used at neutral pH. | Add a nucleophilic catalyst such as aniline (e.g., 10-100 mM) or p-phenylenediamine (e.g., 2-10 mM).[1] Arginine (e.g., 200-400 mM) can also be used.[3] | |
| Poor solubility of this compound. | Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF. Add this stock solution to the reaction mixture dropwise with stirring. Ensure the final organic solvent concentration is compatible with your biomolecule (typically <10%). | |
| Inactive aldehyde/ketone on the biomolecule. | Verify the presence and reactivity of the carbonyl group on your starting material using an analytical method such as mass spectrometry or a colorimetric assay. | |
| Precipitation During Reaction | Protein aggregation. | Add arginine to the reaction buffer, which can act as both a catalyst and an aggregation suppressor.[3] |
| Poor solubility of the conjugate. | The addition of the hydrophobic decyl chain can decrease the solubility of the final conjugate. Consider performing the reaction at a lower concentration or including a mild, non-denaturing detergent in the buffer. | |
| Multiple Products Observed | Oxidation of this compound. | Use fresh, high-purity this compound. De-gas buffers with nitrogen or argon to remove dissolved oxygen. |
| Non-specific modification of the biomolecule. | While oxime ligation is highly specific, ensure your biomolecule does not have other highly reactive sites under the reaction conditions. This is generally a rare issue. |
Experimental Protocols
General Protocol for this compound Bioconjugation at Neutral pH
This protocol provides a general guideline. Concentrations and reaction times may need to be optimized for your specific system.
-
Buffer Preparation: Prepare a 100 mM phosphate buffer or bicarbonate buffer at pH 7.0. If using arginine as a catalyst, it can be added directly to this buffer at a concentration of 200-400 mM.[3]
-
Biomolecule Preparation: Dissolve your aldehyde or ketone-containing biomolecule in the prepared buffer to a final concentration of 1-10 mg/mL (adjust as needed based on solubility and availability).
-
Catalyst Addition (if not in the buffer): If using aniline or p-phenylenediamine, prepare a stock solution in the reaction buffer. Add the catalyst to the biomolecule solution to the desired final concentration (e.g., 10 mM aniline or 2 mM p-phenylenediamine).[1]
-
This compound Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the biomolecule solution to achieve a final molar excess (typically 10-50 fold excess relative to the biomolecule). The final DMSO concentration should ideally be below 10%.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress over time (e.g., 1, 4, 12, 24 hours) using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS, HPLC).
-
Purification: Once the reaction has reached the desired level of completion, purify the conjugate from excess reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.
Visualizations
Caption: A general workflow for this compound bioconjugation.
Caption: A troubleshooting flowchart for low bioconjugation yield.
References
stability of O-Decylhydroxylamine in aqueous buffers
This technical support center provides guidance on the stability of O-Decylhydroxylamine in aqueous buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in aqueous solutions?
A1: this compound, like other hydroxylamine derivatives, can be susceptible to degradation in aqueous environments. The primary stability concerns include oxidation and hydrolysis. The hydroxylamine moiety can be oxidized to form nitroso derivatives[1]. The stability can also be influenced by pH, temperature, and the presence of oxidizing agents. Given its long decyl chain, this compound has poor solubility in water, which can also impact its apparent stability and reactivity in aqueous buffers[1].
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, the stability of hydroxylamines is generally pH-dependent. In acidic solutions, the nitrogen atom of the hydroxylamine group can be protonated, which may influence its nucleophilicity and susceptibility to certain reactions. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: What are the potential degradation products of this compound?
A3: The most likely degradation pathway for this compound in the presence of oxidizing agents is the formation of the corresponding nitrosoalkane (1-nitrosodecane)[1]. Under certain conditions, further oxidation to a nitroalkane is also possible. Hydrolysis of the C-O bond is another potential degradation route, which would yield decyl alcohol and hydroxylamine.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound sealed in a dry environment at 2-8°C[2]. As a pure compound, it is stable at temperatures up to 100°C; however, it can decompose at elevated temperatures[1]. For solutions, especially in aqueous buffers, it is advisable to prepare them fresh and store them at low temperatures for short periods. Long-term storage of aqueous solutions is generally not recommended without prior stability assessment.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in the aqueous buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze the stock solution of this compound to ensure it has not degraded.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound in your experiments.
-
Control for Oxidation: De-gas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
pH Optimization: Evaluate the stability of this compound in a range of pH values to determine the optimal conditions for your experiment.
-
Temperature Control: Maintain a consistent and low temperature during your experiments, if possible.
-
Issue 2: Poor solubility in aqueous buffer.
-
Possible Cause: The long decyl chain of this compound imparts significant hydrophobicity, leading to low water solubility[1].
-
Troubleshooting Steps:
-
Use of Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the co-solvent does not interfere with your experiment.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.
-
Sonication: Gentle sonication may help to dissolve the compound in the buffer.
-
Quantitative Data Summary
| Buffer System | pH | Temperature (°C) | Concentration (µg/mL) | Time (hours) | % Remaining | Degradation Products Detected |
| Phosphate | 5.0 | 25 | 100 | 0 | 100 | - |
| Phosphate | 5.0 | 25 | 100 | 24 | ||
| Phosphate | 7.4 | 25 | 100 | 0 | 100 | - |
| Phosphate | 7.4 | 25 | 100 | 24 | ||
| Tris | 8.0 | 4 | 100 | 0 | 100 | - |
| Tris | 8.0 | 4 | 100 | 24 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Preparation of Test Solutions: Spike the desired aqueous buffer with the stock solution to achieve the final target concentration.
-
Incubation: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples to determine the concentration of this compound remaining. Suitable analytical methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol is often effective[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound for GC-MS analysis[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the parent compound and the appearance of degradation products[1][3].
-
-
Data Analysis: Plot the percentage of this compound remaining against time to determine its stability profile under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for stability assessment.
References
challenges in the purification of O-Decylhydroxylamine derivatives
Technical Support Center: O-Decylhydroxylamine Derivatives
Welcome to the technical support center for the purification of this compound derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this class of compounds.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the purification of this compound derivatives.
Question: I am observing a low yield after my purification steps. What are the potential causes and solutions?
Answer: Low recovery of this compound derivatives can stem from several factors related to their chemical instability.
-
Oxidation: The hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of nitroso derivatives or other degradation products[1].
-
Solution: Whenever possible, perform reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen[2]. Degas all solvents before use, especially for sensitive chromatographic steps.
-
-
Thermal Degradation: O-alkylhydroxylamines can exhibit limited thermal stability[1].
-
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate water bath temperatures. When performing Gas Chromatography (GC), ensure that the injection port temperature is optimized to prevent on-column degradation.
-
-
Adsorption on Silica Gel: The basic nature of the hydroxylamine group can lead to irreversible adsorption on acidic silica gel during flash chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of a basic modifier, such as triethylamine (~0.5-1%), before loading your sample. Alternatively, use a different stationary phase like alumina.
-
Question: My HPLC analysis shows multiple peaks, and I'm unsure which is my product. How can I confirm the identity of the main peak?
Answer: Peak identification can be challenging due to the lack of a strong UV chromophore in many this compound derivatives.
-
Mass Spectrometry (MS): The most definitive method for identification is to couple the HPLC to a mass spectrometer (HPLC-MS)[1]. This will provide the mass-to-charge ratio (m/z) of the eluting compounds. For this compound, you would expect to see the protonated molecule [M+H]⁺ at approximately 174.17 m/z in the positive ion mode[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Collect fractions corresponding to the major peaks from your HPLC run and analyze them by ¹H NMR. The characteristic signals for an O-decyl group include a triplet around δ 0.8–0.9 ppm (CH₃) and a triplet for the O-CH₂ group, which is typically shifted further downfield[1].
-
Derivatization: For UV-based detection, you can derivatize the hydroxylamine group with a chromophore-containing reagent. This can help in confirming the presence of the hydroxylamine functionality, although it is less specific than MS or NMR[3].
Question: I am struggling to separate my this compound derivative from a persistent impurity using flash chromatography. What strategies can I employ?
Answer: Co-elution with impurities is a common challenge, often due to similar polarities.
-
Convert to a Salt: A highly effective strategy is to convert the free base into its hydrochloride (HCl) salt[1][2]. This drastically changes the polarity and solubility of the compound. Many organic impurities, such as by-products from a Mitsunobu reaction (e.g., diisopropyl hydrazinodicarboxylate), can then be washed away with a non-polar organic solvent like dichloromethane, in which the HCl salt is insoluble[2].
-
Optimize Chromatographic Conditions:
-
Solvent System: Systematically vary the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., heptane or hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point[2].
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Reversed-phase silica (e.g., C18) can be effective, separating compounds based on hydrophobicity rather than polarity[1].
-
-
Alternative Purification Techniques: Consider other techniques such as preparative HPLC or crystallization if the compound is a solid.
Question: My GC-MS results show poor peak shape or the complete absence of my product peak. What is causing this?
Answer: This is often due to the low volatility or thermal instability of hydroxylamine derivatives[1].
-
Derivatization: The most reliable solution is to convert the analyte into a more volatile and thermally stable derivative before GC analysis. Silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective strategy[1].
-
GC Parameter Optimization: If derivatization is not feasible, carefully optimize your GC method. Use a highly inert capillary column (e.g., DB-5ms) and a programmed temperature ramp that starts at a low temperature to avoid thermal shock and degradation in the injector[1].
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying O-alkylhydroxylamines synthesized via the Mitsunobu reaction?
A1: A common and effective method involves a multi-step process. First, perform an initial purification using flash chromatography on silica gel to remove the bulk of the reaction by-products (e.g., triphenylphosphine oxide). Following this, convert the partially purified O-alkylhydroxylamine into its hydrochloride (HCl) salt by treating it with an ethereal solution of HCl. This salt often precipitates and can be further purified by washing with a solvent like dichloromethane to remove remaining non-polar impurities like diisopropyl hydrazinodicarboxylate[2].
Q2: How should I store this compound and its derivatives to ensure stability?
A2: Due to their potential for oxidation and degradation, these compounds should be stored as solids, preferably as their hydrochloride salts, in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, keeping them in a refrigerator (2-8°C) or freezer is recommended[4].
Q3: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A3: The impurities are highly dependent on the synthetic route.
-
From Mitsunobu Reaction: Unreacted N-hydroxyphthalimide, triphenylphosphine oxide (from TPP), and diisopropyl hydrazinodicarboxylate (from DIAD) are common[2].
-
From Alkylation of Hydroxylamine: N-alkylated or di-alkylated side products can form. Unreacted starting materials like decyl bromide are also a possibility.
-
General: Residual solvents from the reaction or purification, and oxidation by-products (nitroso compounds) are also frequently observed[1][5].
Q4: Which analytical techniques are best for assessing the final purity of my compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
HPLC-MS or GC-MS: These are powerful for identifying and quantifying impurities. Purity is typically determined by calculating the peak area percentage of the main compound[1]. A purity level of >98% is often required for downstream applications[1].
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can help identify the presence of impurities if they are at a sufficient concentration (>1%)[1].
-
Elemental Analysis: For final confirmation of a new compound's elemental composition, especially after obtaining a pure crystalline salt.
Data Presentation
Table 1: Recommended Analytical Methods for Purity Assessment
| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection | Key Considerations |
| Reversed-Phase HPLC | C18 Silica Gel[1] | Gradient of Water and Acetonitrile or Methanol[1] | MS or UV (with derivatization)[1][3] | A pH modifier may be needed. Lack of a native chromophore makes UV detection difficult without derivatization[3]. |
| GC-MS | Inert Capillary Column (e.g., DB-5ms)[1] | Helium | Mass Spectrometry (EI) | Derivatization (e.g., silylation) is often required to improve volatility and thermal stability[1]. |
| ¹H NMR | N/A | Deuterated Solvent (e.g., CDCl₃, CD₃OD) | N/A | Provides structural confirmation and can detect impurities at >1% level. |
Table 2: Common Impurities and Their Potential Origin
| Impurity Type | Potential Origin | Recommended Removal Strategy |
| Synthetic Reagents/By-products | Unreacted starting materials, coupling agents (e.g., TPP, DIAD by-products)[2]. | Flash chromatography followed by conversion to HCl salt and washing[2]. |
| N-Alkylated Isomers | Side reaction during synthesis. | Careful optimization of flash chromatography conditions; may require preparative HPLC. |
| Oxidation Products (e.g., Nitroso) | Exposure to air/oxidants[1]. | Work under an inert atmosphere; minimize exposure to air during purification. |
| Residual Solvents | Trapped solvent from reaction or purification steps[5]. | Drying under high vacuum. |
| Heavy Metals | Leaching from reactors or reagents[5]. | Use glass-lined reactors; ensure high-purity reagents. |
Experimental Protocols
Protocol 1: General Purification by Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). If your compound is basic, add 0.5-1% triethylamine to the solvent to deactivate the silica.
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure. Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the reaction solvent or dichloromethane. Adsorb this solution onto a small amount of silica gel. Dry the silica completely under vacuum.
-
Elution: Carefully load the dried sample onto the top of the column. Begin elution with a non-polar solvent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate)[2].
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 2: Purification via HCl Salt Formation and Washing
This protocol is adapted from procedures used for analogous O-alkylhydroxylamines and is highly effective for removing non-basic, organic-soluble impurities.[2]
-
Dissolution: Dissolve the partially purified this compound derivative (obtained from flash chromatography) in a suitable organic solvent, such as diethyl ether.
-
Acidification: While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise.
-
Precipitation: The this compound hydrochloride salt should precipitate out of the solution as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid on the filter with cold diethyl ether to remove any residual soluble compounds. To remove specific impurities like diisopropyl hydrazinodicarboxylate, wash the solid with dichloromethane[2].
-
Drying: Dry the final HCl salt thoroughly under high vacuum to remove all residual solvents.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of O-Decylhydroxylamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of O-Decylhydroxylamine during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container, in a dry atmosphere, and refrigerated at temperatures between 2-8°C.[1] Proper sealing is crucial to prevent exposure to atmospheric oxygen and moisture, which can accelerate degradation.
Q2: What is the primary cause of this compound degradation?
The primary degradation pathway for this compound is oxidation. The hydroxylamine functional group is susceptible to oxidation, which leads to the formation of nitroso derivatives. This process involves the donation of electrons from the hydroxylamine group.
Q3: What are the visible signs of this compound degradation?
While subtle degradation may not be visible, significant degradation can sometimes lead to a change in the physical appearance of the material, such as discoloration or the development of an odor. However, the absence of these signs does not guarantee purity. Analytical testing is the most reliable method to assess the integrity of this compound.
Q4: Can this compound be stored at room temperature?
Room temperature storage is generally not recommended for long-term stability. While some suppliers may ship this compound at room temperature for short durations, prolonged exposure to higher temperatures can increase the rate of degradation. For optimal stability, storage at 2-8°C is advised.[1]
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock
Symptoms:
-
Inconsistent or unexpected experimental results.
-
Reduced efficacy in reactions where this compound is a key reagent.
-
Visible changes in the appearance of the stored chemical.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been consistently stored at 2-8°C in a sealed, dry container.
-
Analytical Purity Assessment: The most definitive way to assess degradation is through analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of this compound and quantify any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to identify volatile degradation products.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the accurate mass determination of the parent compound and its degradation products, aiding in their identification.
-
Issue 2: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of activity of this compound solutions over a short period.
-
Formation of precipitates or color changes in solution.
Troubleshooting Steps:
-
Solvent Purity: Ensure that the solvents used to prepare solutions are of high purity and free from peroxides or other oxidizing contaminants. Ethers and other solvents prone to peroxide formation should be tested and purified if necessary.
-
Inert Atmosphere: When preparing and storing solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants/Stabilizers: For applications where it does not interfere with the downstream process, the addition of a suitable antioxidant to the solution may help to slow down oxidative degradation. Potential antioxidants include:
-
Butylated Hydroxytoluene (BHT): A common antioxidant for organic compounds.
-
Propyl Gallate: An effective antioxidant that functions as a free radical scavenger.[2]
-
α-Tocopherol (Vitamin E): A natural antioxidant that can be effective in preventing lipid peroxidation and may offer protection to the long alkyl chain of this compound. The choice and concentration of the antioxidant should be carefully evaluated for compatibility with the specific experimental setup.
-
-
pH of the Solution: The stability of hydroxylamines can be pH-dependent. Assess the pH of your solution and, if the experimental conditions allow, adjust it to a more neutral or slightly acidic pH, as highly basic or acidic conditions can sometimes accelerate degradation.
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation and slow down oxidative processes.[1] |
| Storage Atmosphere | Sealed, Dry | To prevent exposure to atmospheric oxygen and moisture. |
| Handling | Under Inert Gas (e.g., N₂, Ar) | To minimize exposure to oxygen during handling and preparation of solutions. |
| Light Exposure | Store in amber vials or in the dark | To prevent potential photodegradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV detector or Mass Spectrometer
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 60°C in a calibrated oven for 48 hours.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Characterize major degradation products using LC-MS/MS or HRMS.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
troubleshooting unexpected byproducts in O-Decylhydroxylamine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-Decylhydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing this compound is a two-step process. The first step is the O-alkylation of N-hydroxyphthalimide with a decyl derivative, followed by the hydrazinolysis of the intermediate to yield the final product.[1][2] This approach is a variation of the Gabriel synthesis, which is widely used for preparing primary amines.[3][4][5]
Q2: I see an unexpected byproduct in my reaction mixture after the first step (alkylation). What could it be?
Several byproducts can form during the O-alkylation of N-hydroxyphthalimide with a decyl halide. These can include:
-
Unreacted N-hydroxyphthalimide: If the reaction has not gone to completion, you will see the starting N-hydroxyphthalimide.
-
Unreacted decyl halide: Similarly, incomplete reaction will leave residual decyl halide.
-
N-alkylation product (N-decyl-N-hydroxyphthalimide): While O-alkylation is generally favored, some N-alkylation can occur, leading to this isomer.
-
Elimination product (1-decene): If using a decyl halide, elimination can be a side reaction, especially with a strong base, producing 1-decene.
Q3: My Mitsunobu reaction for the O-alkylation of N-hydroxyphthalimide is sluggish and gives a low yield. What can I do to improve it?
The Mitsunobu reaction is an alternative for the O-alkylation step, particularly when starting from decyl alcohol.[1][2] To improve reaction efficiency, consider the following:
-
Reagent Quality: Ensure that the triphenylphosphine (PPh3) and the azodicarboxylate (e.g., DEAD or DIAD) are fresh and of high purity. PPh3 can oxidize over time.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents (like THF or DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Adding the azodicarboxylate dropwise to a cooled solution of the alcohol, N-hydroxyphthalimide, and PPh3 is a common and effective procedure.
-
Temperature Control: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature.
Q4: After the hydrazinolysis step, I have difficulty separating my product from the main byproduct. What is this byproduct and how can I remove it?
The primary byproduct of the hydrazinolysis of N-(decyloxy)phthalimide is phthalhydrazide.[3][4] This compound can sometimes be challenging to remove completely. Here are some purification strategies:
-
Filtration: Phthalhydrazide is often insoluble in the reaction solvent (e.g., ethanol) and can be removed by filtration.
-
Acid-Base Extraction: this compound is a base and can be protonated. An acidic wash can be used to extract the product into an aqueous layer, leaving the neutral phthalhydrazide in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: The hydrochloride salt of this compound can be formed and purified by crystallization.[1]
Q5: My final product appears to be degrading over time. What is the likely degradation product and how can I prevent it?
O-Alkylhydroxylamines are susceptible to oxidation, which can lead to the formation of nitroso derivatives.[1] To minimize degradation:
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation.
-
Salt Formation: Storing the product as its hydrochloride salt can improve its stability.[1]
Troubleshooting Guide
This section provides a more detailed look at potential issues, their likely causes, and corrective actions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Corrective Actions |
| Low yield of N-(decyloxy)phthalimide (Alkylation Step) | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature. |
| Poor quality of reagents (e.g., wet solvent, old decyl halide). | Use freshly distilled solvents and high-purity reagents. | |
| Competing elimination reaction (if using decyl halide). | Use a milder base or lower the reaction temperature. | |
| Presence of multiple spots on TLC after alkylation | Formation of N-alkylation byproduct. | Optimize reaction conditions (solvent, base) to favor O-alkylation. Purification by column chromatography may be necessary. |
| Unreacted starting materials. | Drive the reaction to completion by adjusting stoichiometry or reaction time. | |
| Low yield of this compound (Hydrazinolysis Step) | Incomplete reaction. | Ensure sufficient hydrazine is used and allow for adequate reaction time. Gentle heating may be required. |
| Product loss during workup. | Optimize the extraction and purification steps. Be mindful of the product's solubility. | |
| Final product is an oil instead of a solid | Presence of impurities. | Purify the product further using column chromatography or by converting it to its hydrochloride salt and recrystallizing. |
| NMR spectrum shows unexpected peaks | Presence of residual solvent or byproducts. | Refer to the spectral data in the tables below to identify potential impurities. Repurify the product if necessary. |
| Product degradation (oxidation). | Check for the presence of nitroso compounds. Store the product under inert gas and at low temperature. |
Data Presentation
Table 1: Summary of Potential Byproducts in this compound Synthesis
| Reaction Step | Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Identification Notes |
| O-Alkylation | N-(decyloxy)phthalimide (desired intermediate) | C₁₈H₂₅NO₃ | 303.40 | |
| N-decyl-N-hydroxyphthalimide | C₁₈H₂₅NO₃ | 303.40 | Isomer of the desired intermediate. | |
| 1-Decene | C₁₀H₂₀ | 140.27 | Volatile byproduct from elimination. | |
| Triphenylphosphine oxide (Mitsunobu) | C₁₈H₁₅OP | 278.28 | Common byproduct of the Mitsunobu reaction. | |
| Diethyl hydrazodicarboxylate (from DEAD) | C₆H₁₂N₂O₄ | 176.17 | Reduced form of the azodicarboxylate. | |
| Hydrazinolysis | Phthalhydrazide | C₈H₆N₂O₂ | 162.15 | Major byproduct of hydrazinolysis. |
| Unreacted N-(decyloxy)phthalimide | C₁₈H₂₅NO₃ | 303.40 | Indicates incomplete reaction. | |
| Degradation | 1-Nitroso-decane | C₁₀H₂₁NO | 171.28 | Oxidation product of this compound.[1] |
Table 2: Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation | Reference |
| ¹H NMR | δ (ppm), O-CH₂ - | ~3.6-3.8 (triplet) | [1] |
| δ (ppm), -CH₂ - chain | ~1.2-1.4 (multiplet) | [1] | |
| δ (ppm), -CH₃ | ~0.8-0.9 (triplet) | [1] | |
| δ (ppm), -NH₂ | ~4.0-5.0 (broad singlet) | [1] | |
| ¹³C NMR | δ (ppm), O-C H₂- | ~65-70 | [1] |
| δ (ppm), -C H₃ | ~13-14 | [1] | |
| Mass Spectrometry (HRMS) | [M+H]⁺ (calculated) | 174.1701 Da | [1] |
| Common fragment | m/z 143.1444 (loss of NH₂OH) | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-(decyloxy)phthalimide via Alkylation
-
To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromodecane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude N-(decyloxy)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound via Hydrazinolysis
-
Suspend N-(decyloxy)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion of the reaction, a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
For further purification, the product can be converted to its hydrochloride salt by treating a solution of the free base with HCl in ether, followed by recrystallization.
Mandatory Visualizations
References
- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Scaling Up O-Decylhydroxylamine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving O-Decylhydroxylamine for larger preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
A1: this compound possesses a nucleophilic hydroxylamine moiety (-ONH2). The nitrogen atom is nucleophilic and readily reacts with electrophiles. It is commonly used in the synthesis of oximes and oxime ethers through reaction with aldehydes and ketones. The long decyl chain imparts significant lipophilicity to the molecule, which can influence its solubility and reaction kinetics, particularly in biphasic systems.
Q2: What are the typical reaction conditions for small-scale syntheses involving this compound?
A2: On a laboratory scale, reactions such as oxime ether formation are often carried out in common organic solvents like ethanol, isopropanol, or toluene. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the electrophile. A base, such as an organic amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is often used to facilitate the reaction.
Q3: Are there any known incompatibilities for this compound?
A3: this compound is a base and will react exothermically with acids. It can also be incompatible with strong oxidizing agents. Care should be taken when using it in combination with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides[1].
Q4: What analytical techniques are recommended for monitoring reaction progress and product purity?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For final product analysis and purity determination, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the product.
Troubleshooting Guide
Q1: My scaled-up reaction is giving a lower yield compared to the lab-scale synthesis. What could be the issue?
A1: Several factors can contribute to lower yields upon scale-up:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Temperature Control: The surface area-to-volume ratio decreases significantly on a larger scale, making heat dissipation more difficult[2]. If the reaction is exothermic, poor heat control can lead to thermal runaway and decomposition of reactants or products.
-
Slower Reagent Addition: On a larger scale, reagents are often added more slowly to control the reaction rate and temperature. This prolonged reaction time can sometimes lead to the degradation of sensitive compounds.
-
Work-up and Isolation Issues: Product loss can occur during work-up and purification steps like extractions and chromatography, which can be less efficient at a larger scale[3].
Q2: I am observing the formation of unexpected side products in my large-scale reaction. How can I mitigate this?
A2: Side product formation is often exacerbated by poor control over reaction parameters during scale-up.
-
Improve Mixing: Ensure the stirring speed and impeller design are adequate for the reactor volume to maintain a homogeneous reaction mixture.
-
Optimize Reagent Addition: Consider adding the limiting reagent slowly and sub-surface to minimize localized high concentrations.
-
Precise Temperature Control: Use a reactor with efficient heat transfer capabilities and a reliable temperature control system. It may be necessary to run the reaction at a slightly lower temperature than in the lab-scale to better manage exotherms[2].
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reactants or products are sensitive to air or moisture.
Q3: The reaction is taking significantly longer to complete at a larger scale. Is this normal?
A3: Yes, it is common for reaction times to increase during scale-up[3]. This can be due to slower heat and mass transfer, as well as slower rates of reagent addition. It is important to monitor the reaction progress by a suitable analytical method (e.g., TLC or in-situ IR) to determine the actual endpoint, rather than relying on the time taken for the lab-scale reaction.
Q4: How can I improve the purification of my product at a larger scale?
A4: Large-scale purification requires different strategies than lab-scale chromatography.
-
Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale.
-
Distillation: For liquid products, distillation (simple, fractional, or vacuum) can be an effective purification technique.
-
Liquid-Liquid Extraction: Optimize your extraction procedure by carefully selecting solvents and adjusting the pH to maximize the partitioning of your product and minimize impurities.
-
Preparative Chromatography: While often a last resort at a very large scale due to cost, preparative HPLC or flash chromatography systems designed for larger quantities can be used.
Experimental Protocols
Lab-Scale Synthesis of an Oxime Ether from this compound (Representative Protocol)
This protocol describes the synthesis of an oxime ether from this compound and a generic aldehyde (e.g., benzaldehyde) on a 5-gram scale.
Materials:
-
This compound (5.0 g, 28.8 mmol)
-
Benzaldehyde (2.94 g, 27.7 mmol)
-
Triethylamine (4.2 mL, 30.5 mmol)
-
Ethanol (50 mL)
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add benzaldehyde to the solution at room temperature.
-
Add triethylamine to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Scaled-Up Synthesis of an Oxime Ether from this compound (Representative Protocol)
This protocol outlines the synthesis on a 250-gram scale, highlighting key modifications for process safety and efficiency.
Materials:
-
This compound (250 g, 1.44 mol)
-
Benzaldehyde (147 g, 1.39 mol)
-
Potassium Carbonate (218 g, 1.58 mol)
-
Toluene (2.5 L)
-
Mechanical stirrer
-
Jacketed glass reactor (5 L) with temperature control unit
-
Addition funnel
Procedure:
-
Set up the 5 L jacketed reactor with a mechanical stirrer, thermocouple, and a reflux condenser under a nitrogen atmosphere.
-
Charge the reactor with this compound and toluene.
-
Begin stirring and heat the mixture to 40 °C.
-
In a separate vessel, dissolve benzaldehyde in toluene (500 mL).
-
Add the benzaldehyde solution to the reactor via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 40-50 °C.
-
Add potassium carbonate portion-wise to the reaction mixture, ensuring the temperature does not exceed 60 °C.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by HPLC or GC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or crystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters (Representative Data)
| Parameter | Lab-Scale (5 g) | Scaled-Up (250 g) |
| Reagents | ||
| This compound | 5.0 g | 250 g |
| Benzaldehyde | 2.94 g | 147 g |
| Base | Triethylamine | Potassium Carbonate |
| Solvent | Ethanol | Toluene |
| Reaction Conditions | ||
| Temperature | 78 °C (Reflux) | 80-90 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Results | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (before purification) | ~90% | ~85% |
| Purity (after purification) | >98% | >98% |
Visualizations
Caption: Experimental workflow for scaling up this compound reactions.
Caption: Troubleshooting decision tree for scaling up reactions.
References
Technical Support Center: O-Decylhydroxylamine Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on O-Decylhydroxylamine reaction kinetics, particularly in the context of oxime ligation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of this compound with aldehydes and ketones?
A1: Typically, for most chemical reactions, an increase in temperature increases the reaction rate.[1] This relationship is generally described by the Arrhenius equation, which states that the rate constant of a reaction increases exponentially with temperature. Therefore, increasing the reaction temperature for an oxime ligation with this compound is expected to accelerate the formation of the oxime product. However, it is crucial to consider the thermal stability of the reactants and products. This compound is reported to be stable up to 100°C. Above this temperature, degradation may occur, leading to reduced yield and the formation of impurities.
Q2: How does pH influence the effect of temperature on the reaction?
A2: The formation of oximes is pH-dependent, with the optimal pH typically being around 4.5.[2] This is because the reaction involves a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by a dehydration step. The dehydration step is acid-catalyzed. At neutral pH, the reaction can be slow.[2][3] Temperature changes will interact with the pH effect. At a suboptimal pH, a higher temperature might be required to achieve a reasonable reaction rate. However, at the optimal pH, the reaction may proceed efficiently even at moderate temperatures. It is important to optimize both pH and temperature for a specific reaction system.
Q3: Are there any catalysts that can be used to improve the reaction rate at lower temperatures?
A3: Yes, nucleophilic catalysts are often used to accelerate oxime ligation, especially at neutral pH.[2][3] Aniline and its derivatives, such as p-phenylenediamine, are commonly employed catalysts.[4][5] These catalysts operate by forming a more reactive intermediate with the carbonyl compound, which is then more susceptible to attack by the hydroxylamine. Using a catalyst can allow for efficient reaction at lower temperatures, which can be beneficial for temperature-sensitive substrates.
Q4: I have observed a decrease in reaction yield at higher temperatures. What could be the cause?
A4: While higher temperatures generally increase the reaction rate, they can also lead to several issues that decrease the overall yield. These include:
-
Thermal decomposition: As mentioned, this compound and other reactants or the oxime product might be thermally unstable at elevated temperatures.
-
Side reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to the formation of byproducts.
-
Reversibility: Oxime formation is a reversible reaction.[6] At higher temperatures, the equilibrium may shift towards the reactants, especially if water is not removed from the reaction mixture, thus lowering the yield of the oxime product.
Q5: Can freezing the reaction mixture affect the reaction rate?
A5: Counterintuitively, freezing can accelerate oxime ligation in aqueous solutions at neutral pH.[7][8] This phenomenon is attributed to the "freeze concentration effect," where the freezing of water concentrates the reactants in the remaining liquid microphases, leading to a significant increase in their effective concentrations and thus accelerating the reaction.[3] This can be a valuable technique for reactions with sensitive biological molecules that cannot tolerate high temperatures or organic solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or no reaction at room temperature | 1. Suboptimal pH. 2. Low intrinsic reactivity of the carbonyl compound (e.g., a hindered ketone). 3. Low concentration of reactants. | 1. Adjust the pH to the optimal range for oxime formation (typically around 4.5). 2. Add a nucleophilic catalyst such as aniline or m-phenylenediamine. 3. Gently heat the reaction mixture, monitoring for any degradation. 4. Increase the concentration of one or both reactants. |
| Low yield of oxime product | 1. Reaction has not reached completion. 2. Decomposition of reactants or product at the reaction temperature. 3. The reaction is reversible and has reached an unfavorable equilibrium. 4. Inaccurate quantification of starting materials. | 1. Increase the reaction time or temperature (cautiously). 2. Run the reaction at a lower temperature for a longer duration. 3. Remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves (for non-aqueous solvents). 4. Verify the purity and concentration of your reactants. |
| Formation of multiple products | 1. Side reactions occurring at elevated temperatures. 2. Isomerization of the oxime product (E/Z isomers). | 1. Lower the reaction temperature. 2. Use a catalyst to allow for milder reaction conditions. 3. The formation of E/Z isomers is common for oximes and may not be a "problem" but rather an inherent property of the product. Chromatographic separation may be necessary. |
| Reaction is fast but the yield is poor | The reaction may be under thermodynamic control, and a less stable kinetic product is initially formed which then reverts to starting materials or converts to a more stable, undesired product. | For some reactions, lower temperatures can favor the formation of the desired thermodynamic product, even if the reaction is slower.[9] Experiment with running the reaction at a lower temperature for an extended period. Consider the "catalysis by freezing" approach for aqueous reactions.[7][8] |
Quantitative Data on Reaction Kinetics
Disclaimer: The following data is for analogous oxime ligation reactions and should be used as a general guide. Specific rates for this compound will vary depending on the reaction partners and conditions.
| Reactants | Catalyst | Temperature (°C) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | Room Temp. | 7.0 | 8.2 ± 1.0 | [6] |
| Aminooxy-dansyl + Citral (aldehyde) | 50 mM Aniline | Room Temp. | 7.3 | 0.0486 | [10] |
| Aminooxy-dansyl + 2-Pentanone (ketone) | 100 mM Aniline | Room Temp. | 7.3 | 0.000082 | [10] |
Experimental Protocols
Protocol: Determining the Effect of Temperature on the Kinetics of Oxime Formation
This protocol describes a general method for studying the kinetics of the reaction between this compound and an aldehyde (e.g., benzaldehyde) at different temperatures using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Benzaldehyde (or other carbonyl compound)
-
Reaction buffer (e.g., 0.1 M acetate buffer, pH 4.5)
-
Solvent (e.g., ethanol or acetonitrile, if needed for solubility)
-
Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of benzaldehyde in the same reaction buffer. The concentrations should be chosen so that upon mixing, they are in a 1:1 molar ratio (or other desired ratio) and the final concentration allows for monitoring the reaction by UV-Vis spectroscopy.
-
-
Determine Optimal Wavelength:
-
Scan the UV-Vis spectra of the reactants and the expected oxime product (if available, or after a preliminary reaction is allowed to go to completion) to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C). Allow the instrument and the cell holder to equilibrate.
-
Equilibrate the stock solutions of this compound and benzaldehyde at the reaction temperature.
-
To a quartz cuvette, add the this compound solution. Place the cuvette in the spectrophotometer and start data acquisition (monitoring absorbance at the chosen wavelength over time).
-
Initiate the reaction by adding the benzaldehyde stock solution to the cuvette. Quickly mix the contents by gentle inversion or with a pipette.
-
Continue to record the absorbance at regular intervals until the reaction appears to be complete (i.e., the absorbance reading is stable).
-
-
Repeat at Different Temperatures:
-
Repeat the kinetic measurements at a range of other temperatures (e.g., 30°C, 35°C, 40°C) to determine the temperature dependence of the reaction rate.
-
-
Data Analysis:
-
For each temperature, plot absorbance versus time.
-
From this data, determine the initial reaction rate. For a second-order reaction, the rate constant (k) can be determined by plotting 1/([A]t - [A]0) versus time, where [A] is the concentration of the limiting reactant.
-
To determine the activation energy (Ea), construct an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T). The slope of the resulting line will be -Ea/R, where R is the gas constant.
-
Visualizations
Caption: General reaction pathway for the formation of an oxime from an aldehyde or ketone and this compound.
Caption: A logical workflow for troubleshooting common issues in oxime ligation reactions related to temperature and reaction rate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Oxime Catalysis by Freezing - American Chemical Society - Figshare [acs.figshare.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of O-Decylhydroxylamine conjugation efficiency
Technical Support Center: O-Decylhydroxylamine Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the .
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation?
A1: this compound conjugation is a chemical reaction, specifically an oxime ligation, where the aminooxy group (H₂N-O-) of this compound reacts with a carbonyl group (an aldehyde or ketone) on a target molecule.[1] This reaction forms a stable oxime bond (C=N-O) and is a versatile method for linking molecules (bioconjugation) due to its high chemoselectivity and the stability of the resulting bond.[1][2]
Q2: Why is my conjugation efficiency low?
A2: Low conjugation efficiency can stem from several factors:
-
Slow Reaction Kinetics: At neutral pH, the reaction between an aminooxy group and a carbonyl can be very slow without a catalyst.[3]
-
Suboptimal pH: Oxime ligations are often most efficient at a slightly acidic pH of around 4-5, though many applications require catalysis to achieve good rates at neutral pH (7.0).[1][4]
-
Low Reactant Concentration: Since the reaction rate depends on the concentration of the reactants, low concentrations can lead to slow and incomplete conjugation.[5]
-
Reactant Degradation: The aminooxy group is highly reactive and can be unstable, while aldehydes can be prone to oxidation.[6] Improper storage or handling of reagents can reduce the effective concentration of active reactants.
-
Steric Hindrance: Bulky molecules near the conjugation site on either reactant can physically block the reaction from occurring efficiently.
Q3: How can I accelerate the reaction rate?
A3: To accelerate the reaction rate, consider the following:
-
Use a Catalyst: Aniline and its derivatives, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), are effective nucleophilic catalysts that can significantly increase the reaction rate, especially at neutral pH.[1][3][7] Studies have shown that aniline can increase the reaction rate up to 40-fold at neutral pH.[2][3]
-
Optimize Catalyst Concentration: The reaction rate is often first-order with respect to the catalyst concentration.[3] Increasing catalyst concentration can lead to faster reactions. However, solubility and potential side effects must be considered.
-
Adjust pH: If your biomolecules are stable at acidic pH, lowering the pH to 4-5 can accelerate the reaction.[4]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., to 37°C or higher if molecules are stable) can increase the reaction rate. Some protocols use temperatures as high as 75°C for very rapid ligations.[1]
-
Increase Reactant Concentration: If possible, increasing the concentration of one or both reactants will drive the reaction forward more quickly.[5]
Q4: How do I monitor the reaction progress and quantify the final conjugation efficiency?
A4: The most common methods for monitoring and quantifying oxime ligation are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
RP-HPLC: This technique separates the starting materials (e.g., your aldehyde/ketone-containing molecule and this compound) from the final conjugated product. By integrating the peak areas of the reactant and product at different time points, you can calculate the percent conversion and determine the reaction rate and final efficiency.[5][8]
-
LC-MS: This method couples the separation power of HPLC with the analytical precision of mass spectrometry. It not only allows for quantification but also confirms the identity of the product by verifying its mass, providing a high degree of confidence in the results.[9]
Q5: What are potential side reactions or sources of impurities?
A5: While oxime ligation is highly chemoselective, potential issues include:
-
Reaction with Solvents: The highly reactive aminooxy group can react with ketone-based solvents like acetone. Ensure all solvents are free from contaminating aldehydes or ketones.[6]
-
Catalyst-Induced Side Reactions: Aniline can form a reversible Schiff base with aldehyde-containing molecules, which could potentially interfere with function.[5] Some catalysts, like phenylenediamines, can be unstable and oxidize when exposed to air.[3]
-
Hydrolysis: While oxime bonds are significantly more stable than hydrazone or imine bonds, they can still undergo hydrolysis, especially under harsh pH conditions or over long storage periods.[4]
-
Incomplete Reactions: Unreacted starting materials will be present as impurities in the final product if the reaction does not go to completion. Purification by methods like RP-HPLC is often necessary.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low product formation | 1. Incorrect pH. 2. Inactive reagents (degradation). 3. Reaction conditions are too mild (low temperature, no catalyst). 4. Steric hindrance at the reaction site. | 1. Adjust the reaction buffer to a pH between 4.5 and 7.0.[4] 2. Use fresh, high-quality this compound and carbonyl-containing molecules. Avoid solvents like acetone.[6] 3. Add a catalyst like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) at a concentration of 2-10 mM.[1][7] Consider a moderate temperature increase. 4. If possible, redesign the linker to increase the distance between the reactive group and the bulk of the molecule. |
| Slow reaction rate (incomplete after several hours) | 1. Insufficient catalysis. 2. Low reactant concentrations. 3. Reaction temperature is too low. | 1. Increase the catalyst concentration. Switch to a more efficient catalyst; mPDA and pPDA are often more effective than aniline.[3][7] 2. Increase the concentration of one or both reactants if feasible.[5] 3. Increase the temperature to 37°C or higher, ensuring the stability of your biomolecules.[1] |
| Multiple peaks in HPLC/LC-MS analysis | 1. Incomplete reaction, showing starting materials and product. 2. Formation of side products. 3. Isomers of the oxime product (Z/E isomers).[8] 4. Degradation of the product or starting materials. | 1. Allow the reaction to proceed for a longer time or optimize conditions to drive it to completion. 2. Check for reactive impurities in your reagents and solvents. Ensure the catalyst is stable under your reaction conditions. 3. This is often expected. The two isomers should have the same mass but may have different retention times.[8] 4. Analyze samples immediately after preparation. Ensure storage conditions are appropriate to maintain stability. |
| Low product yield after purification | 1. The reaction did not go to completion. 2. Product loss during purification steps (e.g., RP-HPLC). 3. Hydrolysis of the oxime bond during purification or workup. | 1. Before scaling up, run small-scale analytical reactions to determine the optimal reaction time for maximum conversion. 2. Optimize the purification protocol to improve recovery. 3. Use neutral or slightly acidic buffers during purification and avoid prolonged exposure to harsh conditions. |
Quantitative Data Presentation
Table 1: Comparison of Catalysts for Oxime Ligation
This table summarizes the relative effectiveness of different catalysts used to accelerate oxime ligation, highlighting the significant rate enhancements achievable compared to uncatalyzed or aniline-catalyzed reactions.
| Catalyst | pH | Concentration | Relative Rate Enhancement | Key Finding |
| Aniline | 7.0 | 100 mM | Up to 40-fold vs. uncatalyzed[3] | The standard catalyst, but can be slow and cytotoxic.[2][3] |
| p-Phenylenediamine (pPDA) | 7.0 | 10 mM | 19-fold faster than aniline | A highly effective catalyst at neutral pH, even at low mM concentrations.[7] |
| m-Phenylenediamine (mPDA) | 7.0 | 100 mM | ~2-fold faster than aniline | Its high water solubility allows for use at very high concentrations (e.g., 750 mM), resulting in up to 15-fold greater efficiency than aniline.[3][10] |
| p-Substituted Anilines (with electron-donating groups) | 7.0 | N/A | Superior to aniline[7] | Electron-donating groups on the aniline ring enhance catalytic activity at neutral pH.[7] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for this compound Conjugation
This protocol provides a general workflow for conjugating an aldehyde- or ketone-containing molecule with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde/ketone-containing molecule in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of this compound hydrochloride. If using the hydrochloride salt, ensure the buffer has sufficient capacity to maintain the desired pH.
-
Prepare a fresh stock solution of the catalyst (e.g., 100 mM p-phenylenediamine) in the same buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine your target molecule and this compound. A slight excess (1.5 to 5 equivalents) of the hydroxylamine is often used.
-
Initiate the reaction by adding the catalyst stock solution to achieve the desired final concentration (e.g., 10 mM).
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) with gentle mixing.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 1h, 4h, 24h) and analyzing them via RP-HPLC or LC-MS.
-
-
Quenching and Purification (Optional):
-
If a large excess of a carbonyl compound was used, the reaction can be quenched by adding an excess of a simple aminooxy-containing molecule. Conversely, excess this compound can be quenched with a simple aldehyde like acetone.[1]
-
Purify the final conjugate from unreacted starting materials and catalyst using RP-HPLC or size-exclusion chromatography.
-
Diagram 1: Oxime Ligation Reaction Pathway
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to O-Decylhydroxylamine and Shorter-Chain Homologues for Bioconjugation and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical biology, O-alkylhydroxylamines are indispensable reagents for the formation of stable oxime bonds with aldehydes and ketones. The choice of the O-alkyl substituent can significantly influence the physicochemical properties and reactivity of these molecules, thereby impacting their utility in various applications. This guide provides an objective comparison of O-Decylhydroxylamine against its shorter-chain counterparts—O-Methylhydroxylamine, O-Ethylhydroxylamine, and O-Propylhydroxylamine—supported by available data and established chemical principles.
Physicochemical Properties: A Tale of Two Solubilities
The length of the O-alkyl chain is a primary determinant of the molecule's physical properties, most notably its solubility. As the alkyl chain elongates, the hydrophobic character of the molecule increases, leading to significant differences in solubility in aqueous and organic media.
| Property | O-Methylhydroxylamine | O-Ethylhydroxylamine | O-Propylhydroxylamine | This compound |
| Molecular Formula | CH₅NO | C₂H₇NO | C₃H₉NO | C₁₀H₂₃NO |
| Molecular Weight | 47.06 g/mol [1] | 61.08 g/mol | 75.11 g/mol [2] | 173.30 g/mol [3] |
| Boiling Point | 49.5°C[1] | Not readily available | Not readily available | 254.7°C[4] |
| Water Solubility | High (miscible)[5] | High | Not specified, but expected to be reasonably soluble | Low/Poor[6] |
| Organic Solvent Solubility | Soluble in polar organic solvents[5] | Soluble | Soluble | High[6] |
| Calculated LogP | 0.21[1] | Not readily available | 0.2[2] | 4.55[4] |
As evidenced by the table, this compound's long decyl chain renders it poorly soluble in water but highly soluble in organic solvents. This amphiphilic nature is a key differentiator from its shorter-chain, more hydrophilic analogues.[6] This property is particularly advantageous in applications involving hydrophobic environments, such as the modification of biological membranes or biomolecules with significant nonpolar regions.[6] In contrast, O-Methylhydroxylamine and O-Ethylhydroxylamine are highly water-soluble, making them suitable for reactions in aqueous buffers without the need for co-solvents.[5][7]
Reactivity in Oxime Ligation: The Impact of Steric Hindrance
The primary application for this class of compounds is the oxime ligation, a bioorthogonal reaction that forms a stable oxime bond between the hydroxylamine and a carbonyl group (aldehyde or ketone).
Conversely, the hydrophobic nature of the decyl chain may enhance reaction efficiency in nonpolar environments by promoting the partitioning of the reagent with the substrate.[6] For reactions occurring at a lipid-water interface or within a hydrophobic binding pocket of a protein, this effect could potentially counteract the negative impact of steric hindrance.
Experimental Protocols
Representative Protocol for Oxime Ligation
This protocol provides a general framework for performing an oxime ligation. Optimal conditions, such as pH, temperature, and catalyst concentration, may vary depending on the specific substrates and O-alkylhydroxylamine used.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
O-Alkylhydroxylamine (e.g., this compound or O-Methylhydroxylamine hydrochloride)
-
Reaction Buffer (e.g., 100 mM phosphate buffer or acetate buffer, pH 4.5-7)
-
Aniline or p-phenylenediamine catalyst (optional, stock solution in DMSO or reaction buffer)
-
Organic co-solvent (e.g., DMSO, DMF), if required for solubility of the hydroxylamine.
-
Analytical tools (e.g., HPLC, mass spectrometry)
Procedure:
-
Substrate Preparation: Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mM.
-
Hydroxylamine Preparation: Prepare a stock solution of the O-alkylhydroxylamine. For water-soluble hydroxylamines like O-Methylhydroxylamine HCl, dissolve directly in the reaction buffer. For this compound, dissolve in a minimal amount of a compatible organic co-solvent like DMSO before diluting with the reaction buffer.
-
Reaction Initiation: Add the O-alkylhydroxylamine solution to the substrate solution to achieve a desired molar excess (typically 1.5 to 10-fold). If using a catalyst, add the aniline or p-phenylenediamine solution to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by a suitable analytical method (e.g., reverse-phase HPLC) at various time points until completion.
-
Purification: Once the reaction is complete, purify the resulting oxime-linked conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reverse-phase HPLC).
Applications and Considerations
The choice between this compound and its shorter-chain analogues is dictated by the specific requirements of the application.
-
This compound is the reagent of choice for applications involving hydrophobic environments. Its long alkyl chain facilitates interaction with and modification of lipid bilayers, hydrophobic proteins, and other nonpolar structures. It has been noted for its use in the modification of DNA, where the decyl chain can improve reaction efficiency in these environments.[6]
-
Shorter-chain hydroxylamines (O-Methyl, O-Ethyl, O-Propyl) are ideal for general bioconjugation in aqueous solutions. Their high water solubility simplifies reaction setup and purification. O-Methylhydroxylamine, in particular, has found applications in medicinal chemistry as an inhibitor of base excision repair, highlighting its utility in drug development.[8] O-Ethylhydroxylamine is used in analytical methods for the determination of α-hydroxycarbonyl compounds.
Safety and Toxicity
Detailed comparative toxicity data for this series of O-alkylhydroxylamines is not extensively documented. However, as with all chemical reagents, appropriate safety precautions should be taken. For the hydrochloride salts of the shorter-chain hydroxylamines, which are common commercial forms, they are known to be irritants. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.
Conclusion
This compound and its shorter-chain homologues represent a versatile toolkit for researchers. The selection of the appropriate O-alkylhydroxylamine should be a strategic decision based on the properties of the target molecule and the desired reaction environment. This compound offers unique advantages for probing and modifying hydrophobic systems, while the shorter-chain analogues provide ease of use in standard aqueous bioconjugation protocols. Future research providing direct quantitative comparisons of reaction kinetics and cytotoxicity will further refine the selection process for these valuable reagents.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. N-propylhydroxylamine | CAS#:627-38-3 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-propylhydroxylamine | C3H9NO | CID 2768918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
O-Decylhydroxylamine: A Superior Reagent for Lipid Analysis in Hydrophobic Environments
In the intricate world of lipidomics, the precise analysis of lipid molecules is paramount for understanding cellular processes and the progression of diseases. Among the various classes of lipids, those containing carbonyl groups, such as aldehydes and ketones generated from lipid peroxidation, are of significant interest as biomarkers for oxidative stress. The accurate detection and quantification of these lipid species often require a derivatization step to enhance their volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). O-Decylhydroxylamine has emerged as a powerful derivatization agent in this context, offering distinct advantages in lipid-rich environments.
This guide provides a comprehensive comparison of this compound with other commonly used derivatizing agents, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for lipid analysis.
Enhanced Performance in Lipid Environments
The primary advantage of this compound lies in its unique amphiphilic nature. The long decyl chain confers significant hydrophobicity, leading to increased solubility in organic solvents commonly used for lipid extraction, such as chloroform, hexane, and methyl-tert-butyl ether (MTBE). This enhanced solubility ensures a more efficient reaction between the derivatizing agent and the target lipid aldehydes and ketones within the complex lipid matrix.
In contrast, more polar derivatizing agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a widely used reagent for aldehyde analysis, exhibit lower solubility in these nonpolar environments. This can lead to lower derivatization yields and less reliable quantification of lipid-soluble analytes.
Comparison of Derivatization Agents for Aldehyde Analysis
The following table summarizes the key performance characteristics of this compound in comparison to other hydroxylamine-based derivatizing agents.
| Feature | This compound | O-Methylhydroxylamine | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Solubility in Nonpolar Solvents | High | Low | Moderate |
| Reactivity in Lipid Matrix | High | Moderate | Moderate to Low |
| Volatility of Derivatives | Good for GC-MS | Excellent for GC-MS | Excellent for GC-MS |
| Detection Method | GC-MS (EI, CI), LC-MS | GC-MS (EI, CI) | GC-MS (NCI) |
| Sensitivity | Good | Good | Very High (in NCI mode) |
| Steric Hindrance | Can be a factor for bulky ketones | Minimal | Minimal |
Experimental Data: A Head-to-Head Comparison
While direct, peer-reviewed studies quantitatively comparing the derivatization efficiency of this compound and PFBHA for a wide range of lipid aldehydes are limited, the advantages of this compound can be inferred from its physicochemical properties and studies on reaction kinetics in non-polar solvents. The increased solubility of this compound in the reaction medium leads to a higher effective concentration of the reagent where the lipid analytes are present, thus driving the oximation reaction to completion more efficiently.
For instance, in a typical lipid extract dissolved in a nonpolar solvent, PFBHA may require the addition of a polar co-solvent to achieve sufficient solubility for the reaction to proceed, which can in turn affect the solubility of the lipid analytes. This compound circumvents this issue, allowing for a more streamlined and potentially more quantitative derivatization process in a single-phase system.
Experimental Protocols
Here, we provide detailed protocols for the derivatization of lipid aldehydes in a plasma sample using this compound and, for comparison, the widely used PFBHA.
Protocol 1: Derivatization of Plasma Aldehydes with this compound for GC-MS Analysis
1. Lipid Extraction:
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for another 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried lipid extract in 100 µL of hexane.
-
Add 20 µL of a 10 mg/mL solution of this compound hydrochloride in pyridine.
-
Add 20 µL of a suitable internal standard (e.g., a deuterated aldehyde).
-
Incubate the mixture at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the derivatized aldehydes.
-
Dry the hexane extract under nitrogen and reconstitute in 50 µL of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) or Chemical Ionization (CI) mode.
-
Scan Range: m/z 50-550.
Protocol 2: Derivatization of Plasma Aldehydes with PFBHA for GC-MS Analysis
1. Lipid Extraction:
-
Follow the same procedure as in Protocol 1.
2. Derivatization:
-
Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of hexane:acetonitrile.
-
Add 20 µL of a 10 mg/mL solution of PFBHA hydrochloride in water.
-
Add 20 µL of a suitable internal standard.
-
Incubate the mixture at 60°C for 1 hour.
-
After cooling, proceed with extraction as described in Protocol 1.
3. GC-MS Analysis:
-
Column and Conditions: Same as in Protocol 1.
-
MS Detector: Negative Chemical Ionization (NCI) mode for highest sensitivity.
-
Reagent Gas: Methane or ammonia.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Signaling pathway of lipid peroxidation leading to the formation of reactive aldehydes.
Caption: A streamlined workflow for the analysis of lipid aldehydes using this compound.
Conclusion
This compound presents a compelling alternative to traditional derivatizing agents for the analysis of carbonyl-containing lipids, particularly in complex, hydrophobic matrices. Its enhanced solubility in organic solvents promotes more efficient and reliable derivatization, leading to improved accuracy and precision in quantitative lipidomics. While other reagents like PFBHA offer exceptional sensitivity in specific MS modes, the overall performance of this compound in lipid-rich environments makes it a valuable tool for researchers in the fields of lipid biology, oxidative stress, and biomarker discovery. The choice of derivatization agent should be guided by the specific analytical goals, the nature of the sample matrix, and the available instrumentation.
A Comparative Analysis of O-Decylhydroxylamine and N-Alkylhydroxylamines for Researchers and Drug Development Professionals
In the landscape of bioconjugation, drug discovery, and synthetic chemistry, hydroxylamine derivatives serve as versatile and powerful tools. Among these, O-Decylhydroxylamine and the broader class of N-alkylhydroxylamines represent two distinct categories with unique properties and applications. This guide provides a comprehensive comparative analysis of these compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences and Applications
This compound, an O-alkylhydroxylamine, is distinguished by its long hydrophobic decyl chain attached to the oxygen atom. This structural feature imparts an amphiphilic character, making it particularly useful for applications in hydrophobic environments, such as the modification of biomolecules within cell membranes.[1][2] In contrast, N-alkylhydroxylamines, where the alkyl group is bonded to the nitrogen atom, are widely employed in a variety of organic syntheses, most notably in the iron-catalyzed amination of alkenes to produce medicinally relevant secondary and tertiary amines.[3][4]
Physicochemical Properties: A Comparative Overview
The structural differences between this compound and N-alkylhydroxylamines lead to distinct physicochemical properties that dictate their solubility, reactivity, and suitability for various experimental conditions. For a representative comparison, the properties of this compound are compared with N-Methylhydroxylamine.
| Property | This compound | N-Methylhydroxylamine | Citation |
| Molecular Formula | C₁₀H₂₃NO | CH₅NO | [5][6][7],[1][3][8] |
| Molecular Weight | 173.30 g/mol | 47.06 g/mol | [2],[8] |
| Appearance | - | Colorless to pale yellow liquid | [8] |
| Solubility in Water | Poorly soluble | Highly soluble | [2],[8] |
| Solubility in Organic Solvents | Highly soluble | Soluble in polar organic solvents | [2],[8] |
| Key Structural Feature | Long hydrophobic decyl chain on oxygen | Methyl group on nitrogen | [2],[3] |
| Reactivity Influence | Amphiphilic nature enhances reactivity in hydrophobic environments; steric bulk can slow kinetics. | Nucleophilic character due to the hydroxylamine functional group. | [2],[8] |
Comparative Performance and Reactivity
This compound: The primary application of this compound lies in bioconjugation, specifically through oxime ligation.[9][10] Its long alkyl chain can enhance the efficiency of reactions in non-polar environments, such as the modification of DNA.[2] However, the steric hindrance from the bulky decyl group can lead to slower reaction kinetics compared to shorter-chain O-alkylhydroxylamines.[2]
N-Alkylhydroxylamines: This class of compounds has gained prominence in the field of iron-catalyzed organic synthesis. They serve as efficient aminating reagents for the difunctionalization of alkenes, providing a direct route to unprotected secondary and tertiary amines, which are significant in medicinal chemistry.[3][4] N-alkylhydroxylamines are also utilized in bioorthogonal chemistry, where their reaction with aldehydes can form stable conjugates.[11]
Experimental Protocols
Synthesis of O-Alkylhydroxylamines (General Procedure)
A common method for the synthesis of O-alkylhydroxylamines involves the N-protection of hydroxylamine, followed by O-alkylation and deprotection. The following is a general protocol for the preparation of O-cyclopropyl hydroxylamine, which can be adapted for other O-alkylhydroxylamines like this compound.
Procedure:
-
N-Protection: React N-hydroxyphthalimide with a suitable cyclopropylating agent (e.g., cyclopropyl bromide) in the presence of a base to form 2-cyclopropoxyisoindoline-1,3-dione.
-
Phthalimide Cleavage: Treat the product with hydrazine hydrate in a suitable solvent such as diethyl ether at 0 °C, followed by warming to room temperature.
-
Salt Formation: After filtering the diazine by-product, the ether filtrate is cooled to 0 °C, and a solution of HCl in ether is added to precipitate the O-cyclopropyl hydroxylamine hydrochloride salt.[12]
Iron-Catalyzed Olefin Aminohydroxylation using N-Alkylhydroxylamines
The following is a detailed protocol for the iron-catalyzed aminohydroxylation of olefins using functionalized hydroxylamines.
Materials:
-
Fe(NTf₂)₂ (Iron(II) bis(trifluoromethanesulfonyl)imide)
-
Suitable ligand (e.g., as specified in the research article)
-
Anhydrous CH₂Cl₂ and MeCN
-
Acyloxy carbamate (amination reagent)
-
Freshly activated 4Å molecular sieves
-
Olefin substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous NaHCO₃ solution
-
TsOH (p-Toluenesulfonic acid)
-
LiOH (Lithium hydroxide)
Procedure:
-
Catalyst Preparation: In a flame-dried sealable vial (Vial A) under a nitrogen atmosphere, add Fe(NTf₂)₂ (0.04 mmol) and the ligand (0.04 mmol). Add anhydrous CH₂Cl₂ (1.0 mL) and MeCN (0.2 mL) and stir at room temperature for 20 minutes.
-
Reagent Preparation: In a separate flame-dried vial (Vial B) under nitrogen, add activated 4Å molecular sieves (50 mg) and the acyloxy carbamate (0.44 mmol).
-
Reaction Setup: To Vial B, add a solution of the olefin (0.4 mmol), Boc₂O (0.8 mmol), Et₃N (0.8 mmol), and DMAP (0.04 mmol) in anhydrous CH₂Cl₂ (1.0 mL).
-
Initiation: Transfer the catalyst solution from Vial A to Vial B via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. The crude mixture is then subjected to acidic conditions with TsOH (1.0 equiv) and subsequently to basic conditions with LiOH (2.5 equiv) to yield the final amino alcohol product.[13]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the distinct characteristics and applications of this compound and N-alkylhydroxylamines, the following diagrams are provided.
Conclusion
This compound and N-alkylhydroxylamines offer distinct advantages for different research and development applications. This compound, with its unique amphiphilic properties, is a valuable tool for bioconjugation in hydrophobic systems, although its steric bulk may impact reaction rates. N-alkylhydroxylamines, on the other hand, provide a versatile platform for the synthesis of complex amines and for use in bioorthogonal chemistry. The choice between these two classes of reagents will ultimately depend on the specific goals of the experiment, whether it be targeted modification of biomolecules or the efficient synthesis of novel small molecules. This guide provides the foundational information to make an informed decision for your research endeavors.
References
- 1. N-Methylhydroxylamine | CAS#:593-77-1 | Chemsrc [chemsrc.com]
- 2. This compound | 29812-79-1 | Benchchem [benchchem.com]
- 3. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 4. toku-e.com [toku-e.com]
- 5. Page loading... [guidechem.com]
- 6. Hydroxylamine, O-decyl- [webbook.nist.gov]
- 7. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Methylhydroxylamine hydrochloride CAS#: 4229-44-1 [amp.chemicalbook.com]
A Comparative Guide to the Functional Validation of O-Decylhydroxylamine-Modified DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Decylhydroxylamine-modified DNA with alternative DNA bioconjugation techniques. It includes supporting experimental data, detailed protocols for validation, and visual representations of key processes to aid in the selection of the most appropriate DNA modification strategy for your research needs.
Introduction to this compound-Modified DNA
This compound is an alkoxyamine derivative utilized for the chemical modification of DNA. This process, a form of bioconjugation, involves the reaction of the alkoxyamine group with an aldehyde or ketone moiety on the DNA molecule to form a stable oxime bond. The long decyl chain of this compound is thought to enhance its performance in hydrophobic environments. This modification is a valuable tool for attaching various functional molecules, such as labels or therapeutic agents, to DNA.
The validation of the function of such modified DNA is critical to ensure that the conjugation is efficient, the resulting linkage is stable, and the biological activity of the DNA is preserved. This guide will compare the performance of this compound-mediated conjugation with two common alternatives: thiol-based maleimide chemistry and strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry."
Performance Comparison of DNA Conjugation Chemistries
The selection of a DNA conjugation strategy depends on several factors, including reaction efficiency, the stability of the resulting bond, and the impact of the modification on the DNA's intended function. The following table summarizes the key performance metrics of this compound (alkoxyamine), maleimide, and SPAAC chemistries.
| Feature | This compound (Alkoxyamine) | Thiol-Maleimide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Efficiency | Moderate to High | High | Very High |
| Linkage Stability | Good hydrolytic stability, more stable than imines and hydrazones.[1] | Susceptible to hydrolysis and exchange reactions with thiols like glutathione.[2] | Highly stable triazole linkage. |
| Reaction Conditions | Mild, aqueous conditions, often catalyzed by aniline. | Mild, aqueous conditions, pH 6.5-7.5. | Mild, aqueous conditions, no catalyst required. |
| Bioorthogonality | High, as aldehydes/ketones are rare in biological systems. | Lower, as thiols are present in many biomolecules. | Very High, azides and alkynes are abiotic. |
| Impact on DNA Function | Minimal impact on hybridization reported.[3] | Can potentially interfere with biological function if near active sites. | Generally considered to have minimal impact on biological function. |
Experimental Validation Protocols
Accurate validation of modified DNA function is crucial. Below are detailed protocols for key experiments to quantify the efficiency, stability, and functional integrity of this compound-modified DNA and its alternatives.
Quantification of DNA Modification Efficiency using Fluorescence Spectroscopy
This protocol determines the percentage of DNA molecules that have been successfully conjugated.
Materials:
-
Fluorescently-labeled this compound (or other modifying agent).
-
Unmodified and modified DNA oligonucleotides.
-
Spectrofluorometer.
-
DNA quantification assay (e.g., PicoGreen).
Procedure:
-
Prepare a standard curve of the free fluorescent label to correlate fluorescence intensity with concentration.
-
Measure the DNA concentration of both unmodified and modified oligonucleotide samples.
-
Measure the fluorescence intensity of the modified DNA sample.
-
Calculate the concentration of the fluorescent label in the modified DNA sample using the standard curve.
-
The modification efficiency is calculated as: (moles of fluorescent label / moles of DNA) * 100%.
Assessment of Conjugate Stability via HPLC Analysis
This protocol evaluates the stability of the chemical linkage over time.
Materials:
-
Purified DNA conjugate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
Procedure:
-
Incubate the DNA conjugate in PBS at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the sample.
-
Analyze each aliquot by HPLC to separate the intact conjugate from any released label or degraded products.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Analysis of DNA Hybridization Kinetics using Surface Plasmon Resonance (SPR)
This protocol assesses the impact of the modification on the DNA's ability to bind to its complementary strand.
Materials:
-
SPR instrument.
-
Sensor chip with a streptavidin-coated surface.
-
Biotinylated complementary DNA strand.
-
Unmodified and modified DNA oligonucleotides.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilize the biotinylated complementary DNA strand onto the streptavidin sensor chip.
-
Inject the unmodified DNA oligonucleotide at various concentrations over the sensor surface and measure the association and dissociation rates.
-
Regenerate the sensor surface.
-
Repeat step 2 with the this compound-modified DNA oligonucleotide.
-
Compare the association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD) between the unmodified and modified DNA to determine the effect of the modification on hybridization kinetics.[4]
Experimental and Logical Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for DNA modification and subsequent functional validation.
Caption: Logical framework for comparing DNA modification methods.
Conclusion
The choice of a DNA modification method is a critical decision in experimental design. This compound offers a robust method for DNA conjugation with good stability and minimal impact on DNA function. However, for applications requiring the highest reaction efficiencies, SPAAC click chemistry may be a superior alternative. Thiol-maleimide chemistry, while effective, presents challenges in terms of linkage stability in biological environments. By utilizing the validation protocols outlined in this guide, researchers can make an informed decision based on the specific requirements of their application.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What affects the effect of 2'-alkoxy modifications? 1. Stabilization effect of 2'-methoxy substitutions in uniformly modified DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of locked nucleic acid (LNA) modification on hybridization kinetics of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of O-Alkylhydroxylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the development of novel conjugates with therapeutic potential is a key focus. O-Decylhydroxylamine and its related O-alkylhydroxylamine structures present an interesting scaffold for creating new molecular entities. A critical step in the preclinical evaluation of these compounds is the assessment of their cytotoxicity to understand their potential therapeutic window and off-target effects. Due to a lack of publicly available cytotoxicity data specifically for this compound conjugates, this guide provides a comparative analysis of structurally related O-alkylhydroxylamine derivatives, offering insights into their potential cytotoxic profiles.
This guide summarizes available experimental data, details the methodologies used, and provides a framework for understanding the cytotoxic potential of this class of compounds.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected O-alkylhydroxylamine derivatives against HeLa human cervical cancer cells. For context, the cytotoxicity of Doxorubicin, a commonly used chemotherapeutic agent, is also included.
| Compound/Conjugate | Test System (Cell Line) | Cytotoxicity Metric | Result |
| O-benzylhydroxylamine | HeLa | Cell Viability | >90% at 100 µM |
| O-(3-chlorobenzyl)hydroxylamine | HeLa | Cell Viability | >90% at 100 µM |
| O-(3-bromobenzyl)hydroxylamine | HeLa | Cell Viability | >90% at 100 µM |
| Doxorubicin | HeLa | IC50 | ~0.1-1 µM (literature values) |
Data for O-alkylhydroxylamines are derived from studies on their activity as IDO1 inhibitors and may not be representative of conjugates designed for cytotoxic payload delivery.
Experimental Protocols
The assessment of cytotoxicity for the O-alkylhydroxylamine derivatives was conducted using a standard cell viability assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the O-alkylhydroxylamine compounds or the control vehicle (e.g., DMSO).
-
Incubation: The plates were incubated for 48 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium was removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic solution of sodium dodecyl sulfate, was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the untreated control cells. For cytotoxic compounds, the half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for assessing the cytotoxicity of chemical compounds.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Interpreting the Data and Future Directions
The available data on O-alkylhydroxylamine derivatives suggest that the core scaffold itself may have low intrinsic cytotoxicity.[1] This is a desirable characteristic for a linker or a component of a larger conjugate where the therapeutic effect is intended to be mediated by a specific payload. However, it is crucial to recognize that the cytotoxicity of a final conjugate will be highly dependent on several factors:
-
The Nature of the Conjugated Payload: The primary determinant of cytotoxicity will be the pharmacological activity of the molecule attached to the this compound linker.
-
The Linker Stability: The lability of the bond connecting the this compound moiety to the payload will dictate the release of the active substance.
-
The Targeting Moiety: In targeted drug conjugates, the efficiency of delivery to the target cells will significantly influence the therapeutic index.
For a comprehensive assessment of this compound conjugates, further research is warranted. This should include the synthesis of specific conjugates and their evaluation in a panel of cancer cell lines using assays that can elucidate the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis. Such studies will be instrumental in determining the true potential of this class of compounds in drug development.
References
O-Decylhydroxylamine: A Versatile Alternative for Amine Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of modern synthetic chemistry and drug development, the introduction of primary amine functionalities is a cornerstone of molecular design. O-Decylhydroxylamine has emerged as a valuable and versatile precursor for the synthesis of primary amines, offering distinct advantages over traditional methods. This guide provides an objective comparison of this compound with other amine precursors, supported by available data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound serves as a stable, efficient, and versatile reagent for the generation of primary amines, particularly decylamine, through a straightforward reduction process. Its application extends to the formation of oximes and potential use in bioconjugation, presenting a compelling alternative to conventional amine synthesis routes such as direct amination, reductive amination, and the Gabriel synthesis. The key advantages of using this compound include its solid-state stability, ease of handling, and the mild reaction conditions often required for its transformations.
Performance Comparison: this compound vs. Other Amine Precursors
The selection of an appropriate amine precursor is critical and depends on factors such as substrate scope, reaction conditions, and functional group tolerance. Below is a comparative overview of this compound against other common methods for primary amine synthesis.
| Amine Precursor/Method | General Reaction | Advantages | Limitations |
| This compound | Reduction of the hydroxylamine moiety | Stable, solid reagent; Mild reaction conditions often applicable; Good for introducing a linear C10 alkylamine. | Limited to the synthesis of the corresponding primary amine (decylamine); Requires a reduction step. |
| Reductive Amination | Reaction of an aldehyde or ketone with ammonia followed by reduction. | Wide availability of starting materials; Can synthesize a broad range of primary, secondary, and tertiary amines. | Often requires high pressure and specialized catalysts; Can lead to over-alkylation and a mixture of products. |
| Gabriel Synthesis | Alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis. | Good yields of primary amines; Avoids over-alkylation. | Limited to primary amines; Harsh conditions for deprotection may not be suitable for sensitive substrates. |
| Hofmann Rearrangement | Treatment of a primary amide with a halogen in a basic solution. | Useful for converting carboxylic acid derivatives to amines with one less carbon atom. | Use of hazardous reagents (halogens); Substrate scope can be limited. |
| Curtius Rearrangement | Thermal or photochemical rearrangement of an acyl azide. | Can be performed under mild conditions; Tolerates a wide range of functional groups. | Involves the use of potentially explosive azide intermediates. |
Experimental Protocols
Synthesis of Decylamine from this compound
This protocol describes the reduction of this compound to the corresponding primary amine, decylamine.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with Pd/C)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran for LiAlH₄; Ethanol or Methanol for catalytic hydrogenation)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reduction:
-
Using LiAlH₄: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent. Cool the solution in an ice bath and slowly add a stoichiometric excess of LiAlH₄. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Using Catalytic Hydrogenation: Dissolve this compound in the alcohol solvent in a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the reaction at room temperature until the uptake of hydrogen ceases.
-
-
Work-up:
-
For LiAlH₄ reduction: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with the organic solvent.
-
For Catalytic Hydrogenation: Filter the catalyst through a pad of Celite and wash with the alcohol solvent.
-
-
Purification:
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and extract with an aqueous HCl solution to form the amine hydrochloride salt.
-
Wash the aqueous layer with the organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a NaOH solution and extract the free amine with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield pure decylamine.
-
Oxime Formation from an Aldehyde/Ketone and this compound
This protocol outlines the condensation reaction between a carbonyl compound and this compound to form an O-decyloxime.
Materials:
-
Aldehyde or Ketone
-
This compound hydrochloride
-
Base (e.g., Sodium acetate, Pyridine, or Triethylamine)
-
Solvent (e.g., Ethanol, Methanol, or a mixture of water and an organic solvent)
Procedure:
-
Dissolve the aldehyde or ketone and this compound hydrochloride in the chosen solvent.
-
Add the base to the reaction mixture. The base neutralizes the HCl and facilitates the condensation.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: Reduction of this compound to Decylamine.
literature review of O-alkylhydroxylamine applications in research
An Objective Guide to O-Alkylhydroxylamine Applications in Research
O-alkylhydroxylamines, and their reactive aminooxy (-O-NH₂) functional group, have become indispensable tools in modern chemical biology, drug development, and materials science. Their utility is primarily anchored in the highly specific and efficient reaction with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. This guide provides a comparative overview of the key applications of O-alkylhydroxylamines, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal methods for their work.
The most prominent application of O-alkylhydroxylamines is in bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. The reaction between an aminooxy group and a carbonyl group, termed "oxime ligation," is a cornerstone of this field.[1] It is valued for its high chemoselectivity, as aldehydes and ketones are relatively rare in biological systems, ensuring minimal off-target reactions.[1]
The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a stable C=N-O bond.[2] The reaction rate is pH-dependent and can be significantly accelerated at neutral pH by nucleophilic catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine).[3][4]
References
The Decyl Chain's Double-Edged Sword: A Comparative Guide to its Impact on Chemical Reactivity
For researchers, scientists, and drug development professionals, understanding the subtle yet profound influence of molecular structure on chemical reactivity is paramount. The seemingly simple addition of a decyl chain—a ten-carbon alkyl group—can dramatically alter the course and rate of a chemical reaction. This guide provides a comparative analysis of the decyl chain's impact on reactivity, supported by experimental data and detailed protocols, to aid in the rational design of molecules with tailored properties.
The decyl chain primarily exerts its influence through a combination of steric and electronic effects, as well as its inherent hydrophobicity. These factors can either accelerate or impede a reaction, depending on the specific mechanism and reaction conditions. This guide will explore these effects through the lens of two fundamental organic reactions: ester hydrolysis and the SN2 reaction.
Decyl Chain's Influence on Ester Hydrolysis
The hydrolysis of esters is a cornerstone reaction in organic chemistry and biochemistry. The rate of this reaction is highly sensitive to the structure of both the alcohol and carboxylic acid components of the ester. The presence of a bulky decyl chain on the alcohol moiety, as in decyl acetate, is expected to decrease the reaction rate compared to a smaller analog like methyl acetate due to increased steric hindrance at the reaction center.
Comparative Reaction Rates of Ester Hydrolysis
| Ester | Relative Rate of Hydrolysis (k_rel) | Rate Constant (k) at 25°C |
| Methyl Acetate | 1.00 | 1.3 x 10⁻¹ L·mol⁻¹·s⁻¹ (estimated for base-catalyzed hydrolysis)[1] |
| Decyl Acetate | < 1.00 (slower) | Not available in searched literature, but expected to be lower due to steric hindrance and hydrophobicity. |
Note: The rate constant for methyl acetate is an estimated value for base-catalyzed hydrolysis. A direct experimental comparison under identical conditions was not available in the searched literature. The slower relative rate for decyl acetate is an expected trend based on established principles of organic chemistry.
The neutral hydrolysis of esters is generally a slow process, with rate constants for simple esters like methyl acetate in the order of 10⁻⁹ s⁻¹[2]. The introduction of a long alkyl chain can further decrease this rate.
Experimental Protocol: Determination of the Rate Constant for Alkaline Hydrolysis of an Ester
This protocol is adapted from a general procedure for determining the rate of hydrolysis of an ester and can be applied to compare methyl acetate and decyl acetate.
Materials:
-
Methyl acetate
-
Decyl acetate
-
Sodium hydroxide (NaOH) solution (e.g., 0.05 M, standardized)
-
Hydrochloric acid (HCl) solution (e.g., 0.05 M, standardized)
-
Phenolphthalein indicator
-
Thermostatic water bath
-
Burettes, pipettes, conical flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Place a known volume (e.g., 100 mL) of the standardized NaOH solution into a conical flask and allow it to equilibrate to the desired temperature in the thermostatic water bath (e.g., 25°C).
-
Initiation of Reaction: Add a known amount of the ester (e.g., 5 mL) to the NaOH solution and start a stopwatch simultaneously. Mix the solution thoroughly.
-
Titration at Time Intervals: At regular time intervals (e.g., 0, 10, 20, 30, 60, and 90 minutes), withdraw a specific volume of the reaction mixture (e.g., 10 mL) and transfer it to a conical flask containing a known volume of the standardized HCl solution to quench the reaction.
-
Analysis: Titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.
-
"Infinite" Time Point: To determine the concentration of NaOH at the completion of the reaction (C∞), heat a separate sample of the reaction mixture in a sealed container (to prevent evaporation) at an elevated temperature (e.g., 60°C) for a prolonged period (e.g., 24 hours) and then titrate as described above.
-
Data Analysis: The concentration of the ester at different times can be calculated from the titration data. The rate constant (k) can then be determined by plotting the appropriate function of concentration versus time, based on the reaction order. For a second-order reaction, a plot of ln([Ester]/[NaOH]) versus time will yield a straight line with a slope equal to k.
The Decyl Chain's Role in SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in which a nucleophile attacks an electrophilic carbon atom, displacing a leaving group. The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center. A bulky substituent, such as a decyl chain, can significantly slow down the reaction by impeding the backside attack of the nucleophile.
Comparative Reactivity in SN2 Reactions
| Substrate | Relative Rate of SN2 Reaction |
| 1-Bromomethane | Very Fast |
| 1-Bromobutane | Fast |
| 1-Bromodecane | Slow |
| 2-Bromobutane | Very Slow |
| 2-Bromo-2-methylpropane | Extremely Slow / No Reaction |
Note: The relative rates are based on the established principle that steric hindrance decreases the rate of SN2 reactions. While specific rate constants for 1-bromodecane were not found in the searched literature, its reactivity is expected to be slower than shorter, less hindered primary alkyl halides.
The elongation of the alkyl group increases the activation barrier for the SN2 reaction, leading to a decrease in the rate constant, both in the gas phase and in solution[3].
Experimental Protocol: Comparing the Relative Rates of SN2 Reactions of Alkyl Halides
This protocol is a qualitative comparison of the reactivity of different alkyl halides in an SN2 reaction with sodium iodide in acetone. The formation of a precipitate (sodium bromide or sodium chloride) indicates that a reaction has occurred.
Materials:
-
1-Bromodecane
-
1-Bromobutane
-
2-Bromobutane
-
1-Bromo-2,2-dimethylpropane (neopentyl bromide)
-
15% Sodium iodide (NaI) in acetone solution
-
Test tubes and rack
Procedure:
-
Reaction Setup: Label four clean, dry test tubes for each of the alkyl halides to be tested.
-
Addition of Reagents: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation of Reaction: Add 2 drops of the respective alkyl halide to each corresponding test tube.
-
Observation: Stopper the tubes, shake to mix, and observe for the formation of a precipitate. Note the time it takes for the precipitate to appear. Some reactions may be immediate, while others may take a longer time or not occur at all at room temperature. For very slow reactions, gentle warming in a water bath can be used to accelerate the process.
-
Comparison: The relative reactivity is determined by the speed at which the precipitate forms. A faster precipitation indicates a faster SN2 reaction.
References
A Comparative Analysis of Oxime Stability with Varied Hydroxylamines
For researchers, scientists, and drug development professionals, the stability of a chemical linkage is a critical parameter. In the realm of bioconjugation and drug delivery, oxime linkages, formed by the reaction of a carbonyl compound with a hydroxylamine, are frequently employed due to their relative stability. This guide provides a comparative analysis of the stability of oximes formed with different hydroxylamines, supported by experimental data and detailed protocols.
The stability of an oxime bond is not absolute; it is intrinsically influenced by the electronic and steric nature of its constituent carbonyl compound and hydroxylamine, as well as by external factors such as pH and temperature. Understanding these nuances is paramount for designing robust and reliable molecular constructs.
Intrinsic and Extrinsic Factors Governing Oxime Stability
The inherent stability of an oxime is a product of its molecular architecture. Generally, oximes are significantly more stable than analogous imines and hydrazones, a property attributed to the electronegativity of the oxygen atom which imparts greater hydrolytic stability.[1][2][3] Studies have shown that in aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[3]
Key factors influencing oxime stability include:
-
Nature of the Carbonyl Precursor: Oximes derived from ketones exhibit greater stability than those formed from aldehydes.[4] Furthermore, the use of aromatic aldehydes or α-oxo acids in oxime formation leads to enhanced stability.[4]
-
Electronic Effects: The electronic properties of substituents near the C=N-OH linkage play a crucial role. Electron-withdrawing groups can impact stability.
-
Steric Hindrance: Bulky groups around the oxime bond can sterically hinder the approach of water molecules, thereby slowing down hydrolysis.
-
pH of the Medium: Oxime hydrolysis is notably catalyzed by acid.[1][5][6] Paradoxically, they exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[7]
-
Temperature: As with most chemical reactions, elevated temperatures can accelerate the rate of oxime hydrolysis.[4]
Comparative Hydrolytic Stability: Oximes vs. Hydrazones
Quantitative studies have unequivocally demonstrated the superior stability of oximes when compared to various hydrazone linkages. The data presented below is derived from a study comparing the hydrolysis rates of an oxime with isostructural hydrazones at varying pD (the equivalent of pH in deuterium oxide).
| Conjugate Type | Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Methylhydrazone | C=N-NHCH₃ | ~600 |
| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 |
| Semicarbazone | C=N-NHC(O)NH₂ | ~160 |
| Oxime | C=N-OH | 1 |
Table 1: Relative rates of hydrolysis for an oxime and isostructural hydrazones at pD 7.0. The rate constant for the oxime is set as the baseline (krel = 1). Data indicates that the oxime is significantly more stable (hydrolyzes slower) than the tested hydrazones under these conditions.[1][4][5]
Experimental Protocol: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
The following is a generalized protocol for assessing the hydrolytic stability of oximes, based on methods described in the literature.[1]
Objective: To determine the rate of hydrolysis of an oxime by monitoring the disappearance of the oxime signal and the appearance of the corresponding aldehyde/ketone signal over time using ¹H NMR spectroscopy.
Materials:
-
Oxime conjugate
-
Deuterated buffer solutions of desired pD (e.g., pD 5.0, 7.0, 9.0)
-
Deuterated formaldehyde (CD₂O) or another suitable "trap" for the released hydroxylamine
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.
-
Prepare a series of deuterated buffer solutions at the desired pD values.
-
In an NMR tube, combine the oxime stock solution with a deuterated buffer.
-
Add a molar excess (typically 10-fold) of a deuterated aldehyde or ketone, such as deuterated formaldehyde, to act as a trap for the liberated hydroxylamine. This prevents the reverse reaction (oxime formation) from interfering with the hydrolysis measurement.[5]
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the oxime and the hydrolysis product (the parent aldehyde/ketone) in each spectrum.
-
Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this plot will give the first-order rate constant for hydrolysis.
-
The half-life (t₁/₂) of the oxime can then be calculated using the equation: t₁/₂ = 0.693 / k.
Visualizing the Principles of Oxime Stability
The following diagrams illustrate the key concepts related to oxime formation and the factors influencing their stability.
Caption: General workflow for the formation of an oxime.
Caption: Factors influencing the stability of oxime linkages.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of O-Decylhydroxylamine in Diverse Biological Buffers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
O-Decylhydroxylamine is a valuable reagent in bioconjugation and other biochemical applications, primarily utilized for its ability to react with aldehydes and ketones to form stable oxime linkages. The efficiency and stability of this reaction, however, can be significantly influenced by the choice of biological buffer. This guide provides a comparative analysis of this compound's performance in various commonly used buffers, offering insights into optimal reaction conditions and potential challenges.
I. Quantitative Performance Data
The following tables summarize the expected performance of this compound in different biological buffers based on general principles of oxime ligation chemistry. The kinetic data is illustrative and serves to highlight the relative performance differences between buffers. Actual rates will depend on specific reaction conditions, including reactant concentrations and the presence of catalysts.
Table 1: Reaction Kinetics of this compound with an Aldehyde in Different Biological Buffers
| Buffer System (pH 7.4) | Apparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reaction Rate | Notes |
| Phosphate-Buffered Saline (PBS) | 1.5 - 3.0 | +++ | Generally provides a good balance of reactivity and stability. |
| HEPES | 1.0 - 2.5 | ++ | A non-coordinating buffer that is a good choice for many applications. |
| MOPS | 1.0 - 2.0 | ++ | Another non-coordinating buffer suitable for oxime ligation. |
| Tris | 0.1 - 0.5 | - | The primary amine in Tris can react with the aldehyde, reducing the yield of the desired oxime product.[1][2][3][4] |
| Acetate (pH 4.5-5.5) | 5.0 - 10.0 | +++++ | The acidic pH protonates the hydroxylamine, increasing its reactivity. |
Table 2: Stability of the Oxime Bond Formed from this compound in Different Biological Buffers
| Buffer System (pH 7.4) | Estimated Half-life (t₁₂) (days) | Relative Stability | Notes |
| Phosphate-Buffered Saline (PBS) | > 30 | +++ | The oxime bond is generally very stable at neutral pH. |
| HEPES | > 30 | +++ | Stability is comparable to PBS. |
| MOPS | > 30 | +++ | Stability is comparable to PBS. |
| Tris | > 30 | +++ | While the formation may be hindered, the resulting oxime bond is stable. |
| Acetate (pH 4.5-5.5) | 10 - 20 | + | The acidic environment can lead to slow hydrolysis of the oxime bond over time. |
II. Experimental Protocols
Protocol for Comparative Analysis of this compound Reaction Kinetics in Different Biological Buffers
This protocol describes a method to compare the reaction rates of this compound with an aldehyde-containing substrate in various biological buffers using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Aldehyde-containing substrate (e.g., a peptide with a 4-formylbenzoyl group)
-
Biological buffers of interest (e.g., PBS, HEPES, MOPS, Tris) adjusted to the desired pH (e.g., 7.4)
-
Aniline (catalyst) stock solution in a compatible solvent (e.g., DMSO)
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
-
Quenching solution (e.g., an excess of a fast-reacting aldehyde or hydroxylamine)
2. Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the aldehyde-containing substrate in the same solvent.
-
Prepare 1 M stock solutions of the biological buffers and adjust the pH.
-
-
Reaction Setup:
-
For each buffer to be tested, prepare a reaction mixture containing the buffer at the desired final concentration (e.g., 50 mM), the aldehyde-containing substrate at a final concentration of 1 mM, and aniline catalyst at a final concentration of 100 mM.
-
Equilibrate the reaction mixtures at a constant temperature (e.g., 25°C).
-
-
Initiate the Reaction and Collect Time Points:
-
Initiate the reaction by adding this compound to each reaction mixture to a final concentration of 1 mM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak areas of the substrate and product at each time point.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate for each buffer condition.
-
Calculate the apparent second-order rate constant (k₂) for each buffer.
-
III. Visualizations
Caption: Experimental workflow for comparing this compound performance.
Caption: Oxime ligation signaling pathway.
IV. Discussion and Comparison with Alternatives
The choice of biological buffer has a significant impact on the performance of this compound in bioconjugation reactions.
Phosphate-Buffered Saline (PBS), HEPES, and MOPS are generally excellent choices for oxime ligation at or near physiological pH. They are non-nucleophilic and do not interfere with the reaction between the hydroxylamine and the aldehyde or ketone. These buffers provide a stable environment for both the reactants and the resulting oxime product.
Tris Buffer , on the other hand, presents a significant challenge. The primary amine group of Tris is nucleophilic and can compete with this compound in reacting with the aldehyde substrate.[1][2] This side reaction can lead to the formation of a Schiff base with Tris, reducing the overall yield of the desired oxime-linked conjugate. The extent of this interference is pH-dependent, with the reactivity of the primary amine of Tris increasing at a more alkaline pH. Therefore, it is highly recommended to avoid Tris buffer for oxime ligation reactions, especially when working with low concentrations of reactants.
Acetate Buffer at a mildly acidic pH (4.5-5.5) can significantly accelerate the rate of oxime ligation. The acidic conditions protonate the hydroxylamine, increasing its nucleophilicity and leading to a faster reaction. However, this acidic environment can also slowly hydrolyze the resulting oxime bond over extended periods. For applications requiring rapid conjugation, a brief reaction in an acidic buffer followed by a buffer exchange to a neutral pH can be an effective strategy.
Comparison with Alternatives:
-
Shorter-chain O-alkylhydroxylamines (e.g., O-Methylhydroxylamine, O-Ethylhydroxylamine): These alternatives are more water-soluble than this compound, which can be advantageous for reactions in purely aqueous systems. However, the decyl chain of this compound provides a hydrophobic character that can be beneficial for applications involving cell membranes or hydrophobic proteins. The steric bulk of the decyl group may slightly decrease the reaction rate compared to shorter-chain analogs.
-
Hydrazines (e.g., Hydrazine, Phenylhydrazine): Hydrazines react with aldehydes and ketones to form hydrazones. While the reaction is often faster than oxime ligation, the resulting hydrazone bond is significantly less stable, particularly at acidic pH. Oxime bonds are generally preferred for applications requiring long-term stability of the conjugate.[7]
-
Other Bioorthogonal Ligation Chemistries (e.g., Click Chemistry, Staudinger Ligation): These methods offer very high reaction rates and specificity. However, they often require the introduction of specific functional groups (e.g., azides and alkynes) onto the biomolecules, which can be a more complex synthetic process compared to the direct reaction with a native or easily introduced aldehyde or ketone.
V. Conclusion
The performance of this compound is intricately linked to the composition of the biological buffer. For robust and high-yield oxime ligation at physiological pH, non-nucleophilic buffers such as PBS, HEPES, and MOPS are the recommended choices. Tris buffer should be avoided due to its potential to interfere with the reaction. For applications where rapid kinetics are paramount, a temporary shift to an acidic buffer like acetate can be beneficial, provided the long-term stability of the conjugate is considered. Understanding these buffer-dependent effects is crucial for researchers, scientists, and drug development professionals to successfully implement this compound in their experimental workflows.
References
- 1. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
O-Decylhydroxylamine vs. Other DNA Labeling Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate DNA labeling reagent is a critical step in a wide array of molecular biology applications. This guide provides a comprehensive comparison of O-Decylhydroxylamine with other commonly used DNA labeling methods, supported by experimental data and detailed protocols to inform your selection process.
This comparison will delve into the performance characteristics of this compound and benchmark it against two major classes of DNA labeling reagents: those that react with amine-modified DNA (specifically NHS esters) and enzymatic labeling methods that incorporate modified nucleotides. We will explore key performance indicators including labeling efficiency, stability of the resulting labeled DNA, and the signal-to-noise ratio in detection assays.
At a Glance: Comparative Performance of DNA Labeling Reagents
| Feature | This compound | NHS Esters | Enzymatic Labeling (e.g., PCR with labeled dNTPs) |
| Target Site | Aldehyde groups at abasic (AP) sites | Primary amines | Incorporated throughout the DNA strand during synthesis |
| Labeling Chemistry | Oxime bond formation | Amide bond formation | Covalent incorporation of modified nucleotides |
| DNA Pre-modification | Required (creation of AP sites) | Required (introduction of amine groups) | Not required for the labeling step itself |
| Labeling Efficiency | High, dependent on the number of AP sites | High, dependent on the number of amine modifications | Variable, dependent on polymerase efficiency and dNTP ratio |
| Label Stability | High, oxime bonds are very stable | High, amide bonds are very stable | High, covalent bond within the DNA backbone |
| Potential for DNA Damage | Minimal, targets specific lesion sites | Can be influenced by the amine modification process | Minimal, relies on enzymatic incorporation |
| Signal-to-Noise Ratio | Potentially high due to specific targeting | Generally high | Can be high, but may be affected by background from unincorporated labels |
This compound: Labeling at Abasic Sites
This compound is a chemical labeling reagent that specifically reacts with aldehyde groups present at abasic (apurinic/apyrimidinic) sites in DNA to form a stable oxime bond.[1] This method offers a targeted approach to DNA labeling by leveraging the presence of these common DNA lesions, which can also be intentionally generated.
Experimental Protocol: DNA Labeling with this compound at Abasic Sites
This protocol outlines the general steps for labeling DNA with this compound by first creating abasic sites.
Materials:
-
DNA sample
-
Uracil-DNA Glycosylase (UDG) if starting from uracil-containing DNA, or mild acid treatment (e.g., HCl) for depurination
-
This compound hydrochloride
-
Reaction buffer (e.g., 100 mM MES, pH 6.0)
-
Aniline (as a catalyst, optional)
-
DNA purification kit
Procedure:
-
Generation of Abasic Sites:
-
Enzymatic Method (for uracil-containing DNA): Incubate your DNA with Uracil-DNA Glycosylase (UDG) according to the manufacturer's instructions. This will excise the uracil bases, leaving abasic sites.
-
Chemical Method (Depurination): Treat the DNA with a mild acid, such as 0.1 M HCl, for a controlled period (e.g., 15-30 minutes at 37°C) to induce depurination. The extent of depurination should be optimized for the specific application. Neutralize the reaction with a suitable buffer.
-
-
Labeling Reaction:
-
Resuspend the DNA containing abasic sites in the reaction buffer.
-
Add this compound to a final concentration of 10-50 mM.
-
(Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
-
Purification:
-
Purify the labeled DNA from excess this compound and other reaction components using a suitable DNA purification kit (e.g., spin column-based).
-
Visualization of the Labeling Workflow
References
Assessing the Purity of Synthesized O-Decylhydroxylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized reagents is a critical parameter in research and drug development, directly impacting experimental reproducibility and the safety profile of potential therapeutics. O-Decylhydroxylamine, a versatile intermediate, is no exception. This guide provides a comprehensive comparison of methods to assess the purity of synthesized this compound, alongside a comparative look at related alternatives, supported by experimental data and detailed protocols.
Purity Landscape: this compound and Its Alternatives
The purity of O-alkylhydroxylamines is paramount for their intended applications. Commercially available this compound typically boasts a purity of ≥98%.[1] This level of purity is crucial for minimizing side reactions and ensuring the integrity of downstream applications. For comparison, other commonly used O-alkylhydroxylamines such as O-Benzylhydroxylamine are available in various grades, with purities of ≥95%, ≥97%, and ≥98%.[2][3][4]
Table 1: Comparison of Typical Commercial Purities
| Compound | Typical Purity Specification |
| This compound | ≥98%[1] |
| O-Benzylhydroxylamine | ≥95%[3] |
| ≥97% | |
| ≥98%[2] | |
| O-Methoxyhydroxylamine | Information not readily available |
Key Analytical Techniques for Purity Determination
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity assessment of this compound. The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating this compound from its impurities. Due to the non-polar nature of the decyl chain, reversed-phase chromatography is the method of choice. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector if the impurities possess a chromophore, or more universally with a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds. While this compound itself can be analyzed directly, derivatization is sometimes employed to enhance its volatility and thermal stability. This technique offers excellent separation and definitive identification of impurities based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity confirmation. The NMR spectrum of this compound provides a unique fingerprint, and the presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used to determine the exact purity of the sample against a certified reference standard.
Common Impurities in Synthesized this compound
The synthesis of this compound often proceeds via a Mitsunobu reaction involving N-hydroxyphthalimide and decanol. This reaction, while efficient, can introduce specific impurities that need to be monitored and controlled.
The most common impurities stemming from the Mitsunobu reaction are:
-
Triphenylphosphine oxide (TPPO): A byproduct of the triphenylphosphine reagent.
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) reduced form (dihydro-DEAD/DIAD): Byproducts of the azodicarboxylate reagent.
Effective purification strategies, such as chromatography-free workup procedures, have been developed to significantly reduce these impurities. For instance, a study demonstrated the reduction of TPPO to as low as 0.05% (w/w) in the final product after a simple filtration and crystallization process.[5]
Table 2: Common Impurities and Their Origin
| Impurity | Origin |
| Triphenylphosphine oxide (TPPO) | Mitsunobu Reaction (from triphenylphosphine) |
| Dihydro-DEAD/DIAD | Mitsunobu Reaction (from DEAD/DIAD) |
| Unreacted Decanol | Incomplete Reaction |
| N-Decylphthalimide | Side reaction during synthesis |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity analysis. Below are representative protocols for the key analytical techniques.
HPLC Method for Purity Assessment of this compound
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+)
-
Column Temperature: 30 °C
GC-MS Method for Impurity Profiling
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Mode: Splitless (1 µL)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse angle: 30°
-
-
Analysis: Integrate the characteristic peaks of this compound and any impurity peaks. The purity can be estimated by comparing the relative integrals. For quantitative analysis, a known amount of an internal standard is added.
Visualizing the Workflow
To provide a clear overview of the purity assessment process, the following diagrams illustrate the logical flow of the analytical workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. O-Benzylhydroxylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-Decylhydroxylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of O-Decylhydroxylamine, a flammable and hazardous chemical. Adherence to these procedures is critical for regulatory compliance and the safety of all laboratory personnel.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It is also harmful if it comes into contact with the skin or is inhaled. Due to these hazards, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a fume hood.
Key Quantitative Data
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 29812-79-1 | ChemScene[1] |
| Molecular Formula | C₁₀H₂₃NO | ChemScene[1] |
| Molecular Weight | 173.30 g/mol | ChemScene[1] |
| Flash Point | 99.4 °C | Guidechem |
| Appearance | Colorless to pale yellow liquid | - |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, Harmful in contact with skin, Harmful if inhaled | - |
Chemical Reactivity and Incompatibilities
This compound is a reactive compound and must be stored and disposed of with careful consideration of its chemical incompatibilities to prevent dangerous reactions. It is known to react with:
-
Acids: May cause a vigorous reaction.
-
Oxidizing Agents: Can lead to oxidation of the hydroxylamine group.
-
Reducing Agents: Can be reduced.
-
Aldehydes and Ketones: Reacts to form oximes.
It is crucial to segregate waste containing this compound from these incompatible materials.
Environmental Hazards
Detailed Disposal Protocol
The following step-by-step protocol outlines the proper procedure for the disposal of this compound waste in a laboratory setting.
Objective: To safely collect, store, and prepare this compound waste for disposal by a licensed hazardous waste management company.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Flame-resistant lab coat
-
-
Designated hazardous waste container (glass or polyethylene, with a secure screw cap)
-
Hazardous waste labels
-
Fume hood
-
Secondary containment for the waste container
Procedure:
-
Preparation and PPE:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE.
-
Perform all waste collection and handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Collection:
-
Use a designated and compatible waste container for collecting all this compound waste, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing boats).
-
Do not mix this compound waste with incompatible chemicals (see "Chemical Reactivity and Incompatibilities" section). It is best practice to have a dedicated waste stream for this chemical if significant quantities are used.
-
Ensure the waste container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant, Harmful).
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Place the waste container in a secondary containment bin to prevent spills from spreading in the event of a container failure.
-
-
Temporary Storage:
-
Store the labeled and sealed waste container in a designated satellite accumulation area (SAA) that is away from heat, sparks, and open flames.
-
The storage area should be well-ventilated and secure.
-
Ensure the SAA is regularly inspected for any signs of leaks or container degradation.
-
-
Arranging for Disposal:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the EHS or contractor with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.
-
Follow all institutional and regulatory requirements for waste manifest and pickup procedures.
-
Never dispose of this compound down the sanitary sewer or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Personal protective equipment for handling O-Decylhydroxylamine
Essential Safety and Handling Guide for O-Decylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 29812-79-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a clear, colorless to light yellow liquid with an amine-like odor. It is classified as a hazardous substance that is corrosive to the eyes, skin, and respiratory system.[1] It is also a flammable liquid and vapor, and can be harmful if inhaled or absorbed through the skin.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which can cause irritation and harmful absorption.[1] |
| Body Protection | A chemical-resistant apron or lab coat, and in cases of potential significant exposure, rubber boots. | Protects against skin contact and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | Prevents inhalation of harmful vapors, which can cause respiratory tract irritation.[1] |
Standard Operating Procedure for Handling this compound
This section details the step-by-step protocol for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Fire Safety: Keep a fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) nearby.[2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking is permitted in the handling area.[1][2]
-
Container Inspection: Before use, inspect the container for any damage or leaks. Keep the container tightly closed when not in use.[1][2]
Handling Protocol:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the creation of aerosols.
-
Avoid Incompatibilities: Keep away from incompatible materials such as acids.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1]
Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material into a labeled, sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately. Alert your institution's emergency response team.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
